Product packaging for Calcium Gluceptate(Cat. No.:CAS No. 29039-00-7)

Calcium Gluceptate

Cat. No.: B046872
CAS No.: 29039-00-7
M. Wt: 490.42 g/mol
InChI Key: FATUQANACHZLRT-KMRXSBRUSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium gluceptate is an organic calcium salt prized in biomedical research for its high solubility and bioavailability compared to other calcium salts. This compound serves as a highly efficient source of calcium ions (Ca²⁺) in experimental settings, making it invaluable for studying calcium-mediated signaling pathways, neuronal excitability, and muscle contraction mechanisms. Its primary research applications include its use as a defined calcium supplement in serum-free cell culture media, where it supports cellular adhesion, proliferation, and other calcium-dependent processes. Furthermore, this compound is utilized in biochemical assays to investigate the role of Ca²⁺ as a critical second messenger and to calibrate calcium-sensitive fluorescent dyes and electrodes. The gluceptate anion contributes to the compound's enhanced solubility, facilitating the preparation of concentrated stock solutions with minimal precipitation. Researchers employ this reagent in studies spanning cardiovascular physiology, neurobiology, and musculoskeletal research to elucidate the fundamental principles of cellular calcium homeostasis and its dysregulation in disease states. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26CaO16 B046872 Calcium Gluceptate CAS No. 29039-00-7

Properties

IUPAC Name

calcium;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATUQANACHZLRT-KMRXSBRUSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26CaO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951637
Record name Calcium gluceptate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Calcium glucoheptonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00326
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29039-00-7, 17140-60-2
Record name Calcium gluceptate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029039007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium glucoheptonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00326
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Calcium gluceptate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium glucoheptonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcium bis[(2ξ)-D-gluco-heptonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the molecular weight and formula of Calcium Gluceptate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, analytical methodologies, and biological significance of Calcium Gluceptate. The information is curated to support research, development, and quality control activities involving this compound.

Physicochemical Properties of this compound

This compound is the calcium salt of glucoheptonic acid. It is utilized as a source of calcium, an essential mineral for numerous physiological processes.[1][2] The compound can exist in anhydrous or hydrated forms.[3][4][5]

PropertyValueReferences
Molecular Formula C₁₄H₂₆CaO₁₆[3][4][6]
Molecular Weight 490.42 g/mol (anhydrous)[3][4][6]
Appearance White to slightly yellow, amorphous powder[7]
Solubility Very soluble in water; practically insoluble in acetone (B3395972) and ethanol[7]
pH (1 in 10 solution) 6.0 - 8.0[3][4][5][7]

Experimental Protocols for Characterization

The identification and quantification of this compound are critical for quality control in pharmaceutical formulations. Standardized methodologies are outlined in pharmacopeias such as the United States Pharmacopeia (USP).

Identification
  • Infrared Absorption Spectroscopy (IR) : The infrared absorption spectrum of the substance is compared to that of a reference standard (USP this compound RS). The spectra should be concordant.[3][4][5][7]

  • Test for Calcium : A solution of this compound (typically 1 in 50 or 20 mg/mL) will yield a positive test for the presence of calcium ions, as per standard wet chemistry identification tests.[3][4][5][7]

Assay (Quantification)

The assay for this compound is typically performed using a complexometric titration with edetate disodium (B8443419) (EDTA).

  • Procedure :

    • Accurately weigh approximately 800 mg of this compound.

    • Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

    • While stirring, add approximately 25 mL of 0.05 M edetate disodium from a buret.

    • Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with 0.05 M edetate disodium to a distinct blue endpoint.

    • Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of C₁₄H₂₆CaO₁₆.[3][4][7]

Loss on Drying

Thermogravimetric analysis (TGA) is employed to determine the water content of this compound, which can exist in various hydrated forms.

  • Procedure :

    • Accurately weigh 10 to 25 mg of the sample.

    • Heat the sample at a rate of 5 °C per minute in a nitrogen atmosphere with a flow rate of 40 mL per minute.

    • Record the thermogram up to 150 °C. Weight loss above approximately 160 °C is indicative of decomposition.[3][4][5][7]

  • Acceptance Criteria for Anhydrous Form : Not more than 1.0% weight loss.[3][4]

Biological Significance and Signaling Pathways

Calcium ions (Ca²⁺) are fundamental to a vast array of cellular signaling pathways, acting as a ubiquitous second messenger.[2] While this compound's primary pharmacological action is to provide a bioavailable source of calcium to replenish diminished levels in the body, the released calcium ions participate in numerous critical physiological processes.[1] These include neurotransmitter release, muscle contraction, and bone mineralization.[2][8]

The diagram below illustrates a generalized signaling pathway involving intracellular calcium. An external stimulus activates a G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ concentration then modulates the activity of various downstream effector proteins, leading to a cellular response.

CalciumSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds Ca_ion Ca²⁺ Effector Effector Proteins Ca_ion->Effector Activates Response Cellular Response Effector->Response IP3R->Ca_ion Releases Stimulus External Stimulus Stimulus->GPCR

Caption: Generalized Calcium Signaling Pathway.

References

A Technical Guide to Calcium Gluceptate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Calcium Gluceptate is an organic calcium salt valued in biomedical research and pharmaceutical applications for its high solubility and bioavailability. It serves as an efficient source of calcium ions (Ca²⁺), making it a critical component in studies of calcium-mediated signaling, as a therapeutic agent for treating calcium deficiencies, and as an excipient in drug formulations. This guide provides an in-depth overview of its chemical properties, analytical methods, and its role in biological pathways.

Core Chemical and Physical Properties

This compound is the calcium salt of glucoheptonic acid. It can exist in anhydrous or hydrated forms and is composed of a mixture of the alpha and beta epimers of glucoheptonic acid.[1][2]

PropertyValueReference
CAS Number 29039-00-7[1]
Molecular Formula C₁₄H₂₆CaO₁₆ (anhydrous)[1]
Molecular Weight 490.42 g/mol (anhydrous)[1]
Appearance White to very slightly yellow, amorphous, hygroscopic powder.[3]
Solubility Very soluble in water; practically insoluble in acetone (B3395972) and ethanol.[3]
IUPAC Name calcium;bis((3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate)

Quantitative Specifications (USP)

The United States Pharmacopeia (USP) provides stringent specifications for this compound to ensure its quality and purity for pharmaceutical use.[1][4]

ParameterSpecification
Assay (dried basis) 95.0% – 102.0% of C₁₄H₂₆CaO₁₆
pH (1 in 10 solution) 6.0 – 8.0
Loss on Drying Anhydrous: ≤ 1.0%Dihydrate: ≤ 6.9%Hemiheptahydrate (3.5 H₂O): ≤ 11.4%
Chloride ≤ 0.07%
Sulfate ≤ 0.05%
Heavy Metals ≤ 0.002%
Reducing Sugars Passes test (no immediate red precipitate formed)

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and quality control of this compound. The following protocols are based on USP monographs.

Assay for this compound (Complexometric Titration)

This method determines the purity of this compound by titrating the calcium content with edetate disodium (B8443419) (EDTA).

  • Sample Preparation: Accurately weigh approximately 800 mg of this compound.

  • Procedure:

    • Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

    • While stirring (preferably with a magnetic stirrer), add approximately 25 mL of 0.05 M edetate disodium VS from a 50-mL buret.

    • Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with 0.05 M edetate disodium VS until the endpoint is reached, indicated by a distinct blue color.

    • Perform a blank determination, omitting the sample.

  • Calculation: The percentage of this compound is calculated using the volumes of titrant consumed by the sample and the blank, the molarity of the titrant, and the sample weight. Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of C₁₄H₂₆CaO₁₆.[5]

Test for Reducing Sugars

This protocol is designed to detect the presence of contaminating reducing sugars.

  • Sample Preparation: Dissolve 0.50 g of this compound in 10 mL of hot water.

  • Procedure:

    • Add 2 mL of 3 N hydrochloric acid to the sample solution and boil for approximately 2 minutes.

    • Cool the solution and add 5 mL of sodium carbonate TS. Allow it to stand for 5 minutes.

    • Dilute with water to 20 mL and filter the solution.

    • Add 5 mL of the clear filtrate to about 2 mL of alkaline cupric tartrate TS.

    • Boil the mixture for 1 minute.

  • Acceptance Criteria: The test is passed if no red precipitate forms immediately.[4][5]

High-Performance Liquid Chromatography (HPLC) Analysis

While the USP monograph relies on titration, HPLC methods are valuable for separating and quantifying related substances. A general Reverse-Phase (RP-HPLC) method can be adapted for this purpose.

  • Column: Inertsil C18 (4.6 mm x 150 mm, 5µm).

  • Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (B129727) (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in water.

    • Prepare the sample solution by dissolving the test substance in water to a similar concentration.

    • Inject both solutions into the chromatograph and record the peak areas.

    • The content of related substances can be determined by comparing the peak areas in the sample chromatogram to the principal peak in the standard chromatogram.

Mandatory Visualizations

Logical Workflow for Quality Control Assay

The following diagram illustrates the workflow for the USP assay of this compound, a critical procedure in its quality control.

USP_Assay_Workflow start Start: Weigh Sample (~800 mg) dissolve Dissolve in 150 mL H₂O + 2 mL 3N HCl start->dissolve add_edta Add ~25 mL of 0.05 M EDTA VS dissolve->add_edta add_naoh Add 15 mL of 1N NaOH add_edta->add_naoh add_indicator Add 300 mg of Hydroxy Naphthol Blue add_naoh->add_indicator titrate Titrate with 0.05 M EDTA VS to Blue Endpoint add_indicator->titrate record_vol Record Volume of Titrant (VS) titrate->record_vol calculate Calculate Percentage of This compound record_vol->calculate blank Perform Blank Determination (VB) blank->calculate end End: Compare with Acceptance Criteria (95.0% - 102.0%) calculate->end

USP Titrimetric Assay Workflow for this compound.
Role in Calcium Signaling Pathway

This compound acts as an exogenous source of calcium ions, which are fundamental second messengers in numerous cellular signaling pathways. The diagram below shows a simplified representation of how an influx of extracellular calcium can trigger intracellular events.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Ca_Gluceptate This compound Ca_ion_ext Ca²⁺ Ca_Gluceptate->Ca_ion_ext dissociates Ca_Channel Voltage-gated Ca²⁺ Channel Ca_ion_ext->Ca_Channel influx Ca_ion_int ↑ [Ca²⁺]ᵢ Ca_Channel->Ca_ion_int Calmodulin Calmodulin (CaM) Ca_ion_int->Calmodulin activates CaM_Kinase CaM Kinases Calmodulin->CaM_Kinase activates Cell_Response Cellular Responses (e.g., Gene Transcription, Muscle Contraction) CaM_Kinase->Cell_Response phosphorylates targets leading to

Role of this compound in a Generic Ca²⁺ Signaling Pathway.

References

A Technical Guide to the Solubility of Calcium Gluceptate in Water and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium gluceptate, a critical parameter for its application in pharmaceutical formulations and scientific research. The solubility of this organic calcium salt is a multifaceted characteristic, profoundly influenced by its physicochemical form, the solvent system, and other environmental factors.

Core Concepts in this compound Solubility

This compound's solubility is not a single value but rather a range dependent on its solid-state properties. The primary factors governing its dissolution behavior are:

  • Polymorphism and Amorphous Forms: this compound can exist in different crystalline forms (polymorphs) and as an amorphous solid. These forms can have significantly different solubilities.

  • Hydration State: The presence of water molecules within the crystal lattice (hydrates) also impacts solubility.

  • Epimeric Ratio: this compound is the calcium salt of glucoheptonic acid, which has alpha (α) and beta (β) epimers. The ratio of these epimers in a sample can affect the stability and solubility of its aqueous solutions.[1][2][3]

Quantitative Solubility Data

The solubility of this compound is most significantly dictated by its physical form. The amorphous anhydrous state is substantially more soluble than its crystalline counterparts.

Table 1: Solubility of Different Forms of this compound in Water
FormTemperatureSolubilityMolarity (mol/L)
Amorphous AnhydrateRoom Temperature> 2 molal> 2
Crystalline AnhydrateRoom Temperature1.3 molal1.3
Crystalline Hydrate (3.5 H₂O)25.5°C0.06 molal (≈3.3% w/v)0.06
Not SpecifiedNot Specified≥89.2 mg/mL≥0.18

Note: The amorphous form, while highly soluble, can convert to the less soluble crystalline hydrate, leading to precipitation from solution.[2][4]

Table 2: Solubility of this compound in Other Solvents
SolventSolubility
AcetonePractically Insoluble
Ethanol (96%)Practically Insoluble
Dimethyl Sulfoxide (DMSO)≥4.90 mg/mL (with gentle warming)

Factors Influencing Aqueous Solubility

Several factors can be manipulated to enhance or control the solubility of this compound in aqueous solutions.

pH
Temperature

For many salts, solubility increases with temperature. For instance, the closely related calcium gluconate is sparingly soluble in water at room temperature but freely soluble in boiling water.[5]

Presence of Other Ions and Excipients

Complex formation with other ions in solution can influence the solubility of this compound. For example, the solubility of calcium gluconate is increased in the presence of sodium lactate (B86563) or sodium lactobionate (B10762962) due to complex formation.[6]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the search results, standard methodologies for pharmaceutical salts are applicable.

Equilibrium Solubility (Shake-Flask Method)

This method, often considered the "gold standard," determines the thermodynamic solubility.

  • Preparation: Add an excess amount of the solid this compound to a vial containing the solvent of interest (e.g., purified water, buffered solutions).

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained.

  • Separation: Separate the saturated solution from the undissolved solid by filtration (using a filter that does not adsorb the solute) or centrifugation.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific calcium ion assay.

Kinetic Solubility

This high-throughput method is often used in early drug discovery.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly polar organic solvent like DMSO.

  • Titration: Add aliquots of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Detection of Precipitation: Monitor the solution for the first sign of precipitation using turbidimetry or nephelometry. The concentration at which precipitation occurs is the kinetic solubility.

Dissolution Mechanism and Influencing Factors

The dissolution of this compound in water is a physical process of solvation and dissociation. The following diagram illustrates the key steps and influencing factors.

Dissolution_Mechanism cluster_solid Solid State cluster_solution Aqueous Solution cluster_factors Influencing Factors Solid This compound (Solid) Dissolved Ca(C₇H₁₃O₈)₂ (aq) Solid->Dissolved Dissolution Ions Ca²⁺ (aq) + 2 C₇H₁₃O₈⁻ (aq) Dissolved->Ions Dissociation Form Physical Form (Amorphous vs. Crystalline) Form->Solid Epimers α/β Epimer Ratio Epimers->Solid pH pH pH->Dissolved Temp Temperature Temp->Dissolved OtherIons Other Ions OtherIons->Ions Experimental_Workflow start This compound Sample solid_state Solid-State Characterization (PXRD, TGA, GC-MS for epimers) start->solid_state solubility_screen Preliminary Solubility Screen (Water, Ethanol, Acetone, DMSO) solid_state->solubility_screen aqueous_sol Quantitative Aqueous Solubility (Shake-Flask Method) solubility_screen->aqueous_sol ph_dependence pH-Solubility Profile aqueous_sol->ph_dependence data_analysis Data Analysis and Solubility Profile Generation ph_dependence->data_analysis end Comprehensive Solubility Report data_analysis->end

References

An In-depth Technical Guide to the Synthesis and Purification of Calcium Gluceptate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Calcium Gluceptate, a crucial pharmaceutical ingredient. It details the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducibility and process optimization. The guide covers two main synthetic routes: the direct reaction of glucoheptonic acid or its lactone with a calcium source and the cyanohydrin synthesis based on the Kiliani-Fischer reaction. Furthermore, it elaborates on key purification techniques, including crystallization, precipitation, and ion-exchange chromatography, which are critical for achieving the high purity required for pharmaceutical applications. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this compound.

Introduction

This compound, the calcium salt of glucoheptonic acid, is a widely used source of calcium in parenteral nutrition and as a therapeutic agent for the treatment of hypocalcemia.[1] Its high water solubility and bioavailability make it a preferred choice over other calcium salts.[2] The synthesis and purification of this compound are critical processes that determine the final product's quality, purity, and stability. This guide delves into the technical details of the most relevant synthesis and purification methodologies.

This compound can exist as the calcium salt of the alpha epimer of glucoheptonic acid or a mixture of the alpha and beta epimers.[3][4] It can also be anhydrous or hydrated.[3][4] The physical and chemical properties, including solubility, can vary significantly depending on the epimeric ratio and the degree of hydration, which has implications for its formulation and stability.[3]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the direct neutralization of glucoheptonic acid (or its lactone) with a calcium source and the cyanohydrin synthesis.

Synthesis from Glucoheptonic Acid or its Lactone

This is the most direct and common method for producing this compound. It involves the reaction of glucoheptonic acid or its delta-lactone with a suitable calcium base, such as calcium carbonate or calcium hydroxide (B78521).[5]

Materials:

  • Glucoheptono-delta-lactone

  • Calcium Carbonate (CaCO₃)

  • Purified Water

  • Medicinal Activated Carbon

Procedure:

  • Reaction:

    • Charge a reaction vessel with a measured volume of purified water.

    • With stirring, add a specific amount of glucoheptono-delta-lactone to the water.

    • Once the lactone is fully dissolved, slowly add a stoichiometric amount of calcium carbonate.

    • Heat the reaction mixture to 80-90°C and maintain this temperature with continuous stirring for approximately 1.5 to 2 hours to ensure the reaction goes to completion.

  • Decolorization:

    • To the hot reaction mixture, add a small amount of medicinal activated carbon (e.g., 0.1-0.2% w/v).

    • Maintain the temperature at 80-90°C and continue stirring for 30 minutes to decolorize the solution.

  • Filtration:

    • Filter the hot solution to remove the activated carbon and any other insoluble impurities.

The resulting clear filtrate is an aqueous solution of this compound, which can then be further purified.

Cyanohydrin Synthesis (Kiliani-Fischer Synthesis Extension)

This method involves the chain elongation of a starting sugar, typically D-glucose, to form a seven-carbon sugar acid (glucoheptonic acid). This is a multi-step process that offers an alternative route to the key intermediate.[5]

  • Cyanohydrin Formation:

    • An aqueous solution of D-glucose is reacted with a cyanide source, such as sodium cyanide (NaCN), to form a mixture of two epimeric cyanohydrins. This reaction is a nucleophilic addition to the aldehyde group of the glucose.

  • Hydrolysis:

    • The resulting cyanohydrins are then hydrolyzed, typically under basic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding a mixture of sodium glucoheptonoates.

  • Conversion to Calcium Salt:

    • The sodium glucoheptonoate solution can be converted to this compound through an ion-exchange process or by acidification to glucoheptonic acid followed by neutralization with a calcium source.

Purification of this compound

Achieving high purity is paramount for pharmaceutical-grade this compound. The primary purification methods are crystallization, precipitation, and ion-exchange chromatography.

Purification by Crystallization

Crystallization is a crucial step to isolate and purify this compound from the reaction mixture. The solubility of this compound is dependent on its crystalline form (amorphous vs. crystalline hydrate) and the epimeric ratio.[3]

Materials:

  • Aqueous solution of this compound

  • Seed crystals of this compound (optional)

Procedure:

  • Cooling and Seeding:

    • Cool the hot, filtered this compound solution to 30-40°C.

    • Optionally, add seed crystals to induce crystallization.

    • Continue to cool the solution slowly to 10-20°C.

  • Crystallization:

    • Maintain the temperature at 10-20°C and stir the solution at a controlled frequency (e.g., 20 Hz) for 8-12 hours to promote the growth of uniform crystals.

  • Isolation and Drying:

    • Isolate the crystals by centrifugal filtration.

    • Wash the filter cake with a small amount of cold water.

    • Dry the crystals under vacuum at a temperature that avoids decomposition (e.g., 70°C) to obtain the final product.

Purification by Precipitation

Precipitation can be used to recover amorphous this compound from a concentrated aqueous solution.

Materials:

  • Concentrated aqueous solution of this compound

  • Anhydrous methanol

Procedure:

  • Concentration:

    • Concentrate the aqueous solution of this compound under vacuum to a thick syrup (specific gravity of approximately 1.45).

  • Precipitation:

    • Add the concentrated syrup in a fine stream to a vessel containing vigorously stirred anhydrous methanol.

    • Amorphous this compound will precipitate out of the solution.

  • Isolation and Drying:

    • Recover the solid precipitate by filtration.

    • Wash the solid with fresh anhydrous methanol.

    • Dry the product under vacuum at a suitable temperature (e.g., 50°C) to remove all traces of methanol.[6]

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for removing ionic impurities. A cation-exchange resin can be used to convert a solution of a salt of glucoheptonic acid (e.g., sodium glucoheptonoate) into glucoheptonic acid, which can then be neutralized with a high-purity calcium source.[3][7]

Materials:

  • Aqueous solution of Sodium Glucoheptonate

  • Strong acid cation-exchange resin (e.g., nuclear sulfonic acid polystyrene resin)

  • High-purity Calcium Carbonate or Calcium Hydroxide

Procedure:

  • Resin Preparation:

    • Regenerate the cation-exchange resin with a strong acid (e.g., hydrochloric acid or sulfuric acid) and wash with deionized water until the eluent is neutral.

  • Ion Exchange:

    • Pass the aqueous solution of sodium glucoheptonate through the prepared cation-exchange resin column. The sodium ions will be exchanged for hydrogen ions, resulting in an eluent of glucoheptonic acid.

  • Neutralization:

    • Heat the glucoheptonic acid solution to approximately 80°C.

    • Slowly add high-purity calcium carbonate or calcium hydroxide with stirring until the pH is neutral.

  • Further Processing:

    • The resulting this compound solution can then be further purified by crystallization or precipitation as described above.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Purity and Yield Data for this compound Synthesis

ParameterMethodReported ValueReference
Purity (Assay)Titration95.0% - 102.0% (on dried basis)USP[5][8][9]
YieldFrom Glucono-delta-lactone95.2% (for Calcium Gluconate)CN112552167A
Purity (HPLC)HPLC98.9% (for Calcium Gluconate)CN112552167A

Table 2: USP Specifications for Impurities in this compound

ImpurityLimitTest MethodReference
ChlorideNot More Than 0.07%USP <221>[5][8][9]
SulfateNot More Than 0.05%USP <221>[5][8][9]
Heavy MetalsNot More Than 0.002%USP <231>[5]
Reducing SugarsNo red precipitate formedUSP Test[5][9]

Table 3: Loss on Drying for Different Hydrates of this compound

Hydrate FormMaximum Loss on DryingTest ConditionReference
Anhydrous1.0%Thermogravimetric Analysis to 150°C[5][8][9]
Dihydrate (2H₂O)6.9%Thermogravimetric Analysis to 150°C[5]
3.5 Hydrate (3½H₂O)11.4%Thermogravimetric Analysis to 150°C[5]

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Synthesis_from_Lactone cluster_synthesis Synthesis Stage Reaction_Vessel Reaction Vessel (Purified Water + Glucoheptono-delta-lactone) Add_CaCO3 Add Calcium Carbonate Reaction_Vessel->Add_CaCO3 Stirring Heating Heat to 80-90°C (1.5-2 hours) Add_CaCO3->Heating Decolorization Add Activated Carbon (30 min at 80-90°C) Heating->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crude_Solution Crude this compound Solution Hot_Filtration->Crude_Solution

Caption: Workflow for the synthesis of this compound from its delta-lactone.

Purification_Workflow cluster_crystallization Purification by Crystallization cluster_precipitation Purification by Precipitation Crude_Solution Crude this compound Solution Cooling Cool to 30-40°C Crude_Solution->Cooling Concentration Vacuum Concentration (sp. gr. ~1.45) Crude_Solution->Concentration Seeding Add Seed Crystals (Optional) Cooling->Seeding Crystallization Cool to 10-20°C Stir for 8-12 hours Seeding->Crystallization Isolation Centrifugal Filtration Crystallization->Isolation Drying Vacuum Drying (e.g., 70°C) Isolation->Drying Pure_Crystals Pure this compound Crystals Drying->Pure_Crystals Precipitation Add to Anhydrous Methanol Concentration->Precipitation Precipitate_Isolation Filtration Precipitation->Precipitate_Isolation Precipitate_Drying Vacuum Drying (e.g., 50°C) Precipitate_Isolation->Precipitate_Drying Amorphous_Solid Amorphous this compound Precipitate_Drying->Amorphous_Solid

Caption: Workflows for the purification of this compound.

Ion_Exchange_Purification Start Sodium Glucoheptonate Solution Ion_Exchange Cation-Exchange Resin Column Start->Ion_Exchange Glucoheptonic_Acid Glucoheptonic Acid Solution Ion_Exchange->Glucoheptonic_Acid Elution Neutralization Neutralize with High-Purity Calcium Carbonate/Hydroxide Glucoheptonic_Acid->Neutralization Pure_Solution Pure this compound Solution Neutralization->Pure_Solution Final_Processing Crystallization or Precipitation Pure_Solution->Final_Processing

Caption: Workflow for purification via the ion-exchange method.

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed using the methods outlined in this guide. The choice of synthesis route and purification technique will depend on factors such as the desired purity, scale of production, and available starting materials. By carefully controlling reaction conditions and purification parameters, it is possible to produce high-purity this compound that meets the stringent requirements of the pharmaceutical industry. The information and protocols provided herein serve as a valuable resource for scientists and professionals in the field, enabling them to develop and optimize robust and efficient manufacturing processes for this important pharmaceutical compound.

References

An In-depth Technical Guide to the Mechanism of Action of Calcium Gluceptate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium gluceptate, a salt of calcium and glucoheptonic acid, serves as a readily bioavailable source of calcium for therapeutic applications. Its primary mechanism of action is the restoration of calcium homeostasis in states of hypocalcemia. This guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its effects. It delves into its pharmacokinetics, its role in bone mineralization via stimulation of osteogenic signaling pathways, and its critical function in the management of hyperkalemia through the stabilization of cardiac cell membranes. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biological pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

Calcium is an essential mineral vital for numerous physiological processes, including neuromuscular function, myocardial contractility, blood coagulation, and bone metabolism.[1] this compound is a pharmaceutical formulation designed to deliver calcium ions effectively to address deficiencies and manage specific medical conditions. Its superior solubility and bioavailability compared to other calcium salts, such as calcium carbonate, make it a valuable therapeutic agent.[2] This guide will explore the fundamental mechanisms of action of this compound at the cellular and systemic levels.

Pharmacokinetics and Bioavailability

The therapeutic efficacy of this compound is underpinned by its favorable pharmacokinetic profile. Upon administration, it dissociates to release calcium ions (Ca²⁺) into the bloodstream.

Data Presentation: Pharmacokinetic Parameters

A comparative study on the oral bioavailability of calcium from calcium glucoheptonate (a synonym for this compound) versus calcium carbonate provides key quantitative insights.

ParameterThis compound vs. Calcium Carbonate (Test/Reference Ratio)90% Confidence IntervalTime Post-AdministrationCitation
Relative Oral Bioavailability (F) 92%Not specified6 hours[3]
89%Not specified12 hours[3]
Maximum Plasma Concentration (Cmax) Not specified77.09%–120.31%12 hours[3]
Area Under the Curve (AUC0–t) Not specified60.58%–122.30%12 hours[3]

Table 1: Relative Bioavailability and Pharmacokinetic Comparison of this compound with Calcium Carbonate.

Plasma Protein Binding
Binding ConstantValue (L/mol) at pH 7.4DescriptionCitation
k1 367High-affinity binding site 1[4]
k2 314High-affinity binding site 2[4]
k3 291High-affinity binding site 3[4]
k4 179High-affinity binding site 4[4]
k5 40Low-affinity binding sites (n=10)[4]
Stoichiometric K1 1513Stoichiometric association constant 1[4]
Stoichiometric K2 647Stoichiometric association constant 2[4]

Table 2: Quantitative Analysis of Calcium Ion Binding to Human Serum Albumin.

Mechanism of Action in Osteogenesis

This compound plays a crucial role in bone formation by providing the necessary calcium for mineralization and by actively promoting the proliferation and differentiation of osteoblasts.[1]

Cellular Effects on Osteoblasts

In vitro studies using osteoblast-like cells (MG-63) have demonstrated that this compound significantly enhances cell proliferation and calcium uptake.[2]

This compound Concentration (mM)Cell Proliferation (% of Control)Citation
0.25157.35%[2]
1.0Significantly higher than control[2]
2.0Significantly higher than control[2]

Table 3: Proliferative Effect of this compound on Osteoblast-like MG-63 Cells.

Signaling Pathways in Osteoblast Differentiation

Calcium released from this compound stimulates osteogenesis by upregulating the expression of key osteogenic markers, including collagen-1, osteocalcin, and osteopontin.[2][6] This process is mediated through complex signaling pathways, primarily involving the transcription factor Runx2 and the Notch signaling pathway.[1][7]

Runx2 is a master transcription factor for osteoblast differentiation.[8] Calcium signaling can influence Runx2 activity through various upstream regulators, including Bone Morphogenetic Proteins (BMPs) and Wnt signaling.[3][9] Increased intracellular calcium can activate protein kinase C (PKC), which in turn can phosphorylate and activate Runx2, leading to the transcription of osteoblast-specific genes.[1][10]

Runx2_Signaling_Pathway Ca_Gluceptate This compound Ca_ion Ca²⁺ Influx Ca_Gluceptate->Ca_ion PKC Protein Kinase C (PKC) Ca_ion->PKC Activates Runx2 Runx2 PKC->Runx2 Phosphorylates & Activates Osteogenic_Genes Osteogenic Genes (Collagen-1, Osteocalcin) Runx2->Osteogenic_Genes Promotes Transcription

Runx2 signaling pathway activated by calcium.

The Notch signaling pathway is also critically involved in osteogenesis.[7] Notch signaling can be modulated by calcium levels and plays a role in the differentiation of osteoblasts and osteocytes.[11] The interaction is complex, with Notch having dual roles depending on the cellular context. In some instances, Notch activation promotes osteogenic differentiation.[6]

Notch_Signaling_Pathway Ca_Gluceptate This compound Ca_ion Ca²⁺ Ca_Gluceptate->Ca_ion Notch_Receptor Notch Receptor Ca_ion->Notch_Receptor Modulates NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor Binds Nucleus Nucleus NICD->Nucleus Translocates to Osteoblast_Diff Osteoblast Differentiation Nucleus->Osteoblast_Diff Regulates Gene Expression for

Calcium modulation of the Notch signaling pathway.

Mechanism of Action in Hyperkalemia

In the emergency management of hyperkalemia with cardiac toxicity, this compound does not lower serum potassium levels but acts as a cardioprotective agent by stabilizing the myocardial cell membrane.[12][13]

Electrophysiological Effects

Elevated extracellular potassium depolarizes the resting membrane potential of cardiomyocytes, bringing it closer to the threshold potential and increasing myocardial excitability, which can lead to arrhythmias.[12] Calcium ions counteract this effect by increasing the threshold potential, thus restoring the normal gradient between the resting and threshold potentials.[2][12] This "membrane stabilization" effect reduces the likelihood of arrhythmias.[9]

Hyperkalemia_Mechanism cluster_normal Normal Condition cluster_hyperkalemia Hyperkalemia cluster_treatment This compound Treatment RMP_normal Resting Membrane Potential (-90mV) TP_normal Threshold Potential (-70mV) RMP_hyper Depolarized Resting Membrane Potential (-80mV) TP_hyper Threshold Potential (-70mV) Arrhythmia Increased Myocardial Excitability & Arrhythmia RMP_hyper->Arrhythmia RMP_treat Resting Membrane Potential (-80mV) TP_treat Increased Threshold Potential (-60mV) Stabilization Membrane Stabilization Reduced Arrhythmia Risk TP_treat->Stabilization Hyperkalemia_state High Extracellular K⁺ Hyperkalemia_state->RMP_hyper Ca_Gluceptate_input This compound Ca_Gluceptate_input->TP_treat Alizarin_Red_S_Workflow Start Osteoblast Culture with This compound Wash1 Wash with PBS Start->Wash1 Fix Fix with 10% Formalin Wash1->Fix Wash2 Wash with Distilled Water Fix->Wash2 Stain Stain with Alizarin Red S Wash2->Stain Wash3 Wash with Distilled Water Stain->Wash3 Visualize Microscopic Visualization Wash3->Visualize Quantify Elute Stain and Measure Absorbance Wash3->Quantify

References

A Technical Guide to the Bioavailability of Calcium Gluceptate and Other Calcium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of calcium gluceptate in comparison to other commonly used calcium salts, including calcium carbonate, calcium citrate (B86180), and calcium lactate (B86563). This document summarizes key pharmacokinetic data, details the experimental protocols for bioavailability assessment, and illustrates the underlying physiological pathways of calcium absorption.

Comparative Bioavailability of Calcium Salts

The bioavailability of a calcium salt is a critical factor in its efficacy as a supplement or therapeutic agent. It is influenced by several factors, including the salt's solubility and the physiological conditions of the gastrointestinal tract. The following tables summarize quantitative pharmacokinetic data from clinical studies, offering a comparative overview of this compound and other major calcium salts.

Table 1: Pharmacokinetic Parameters of this compound vs. Calcium Carbonate

This table presents data from a single-dose, randomized, open-label, two-period crossover study in 24 healthy adult volunteers. Subjects received 500 mg of elemental calcium from either this compound (referred to as calcium glucoheptonate) or calcium carbonate under fasting conditions.[1]

ParameterThis compound (Test)Calcium Carbonate (Reference)
Cmax (mg/dL) 10.13 ± 0.4710.03 ± 0.51
Tmax (h) 3.0 (2.0 - 5.0)3.0 (2.0 - 5.0)
AUC₀₋₁₂ (mg·h/dL) 114.6 ± 4.9115.8 ± 5.6
Relative Bioavailability (F) at 12h (%) 89%100% (Reference)

Data are presented as mean ± standard deviation for Cmax and AUC₀₋₁₂, and as median (range) for Tmax. Cmax denotes the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC₀₋₁₂ is the area under the plasma concentration-time curve from 0 to 12 hours.

The study concluded that this compound has a high relative bioavailability compared to calcium carbonate.[1][2] The relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours when compared to calcium carbonate.[1][2]

Table 2: Comparative Bioavailability of Various Calcium Salts from Different Studies

Direct comparative data for this compound against calcium citrate and lactate is limited. The following table provides a broader comparison based on studies that often use calcium carbonate as a common reference.

Calcium SaltElemental Calcium (%)Key Bioavailability Characteristics
This compound ~8.2%Highly soluble.[1] Shows high relative bioavailability, comparable to calcium carbonate.[1][2]
Calcium Carbonate ~40%Low solubility in water; requires gastric acid for optimal absorption and should be taken with meals.[1] It is the most common and least expensive form.
Calcium Citrate ~21%Absorption is not dependent on gastric acid and can be taken with or without meals.[1] Generally considered to have superior absorption to calcium carbonate, particularly in individuals with low stomach acid.[3]
Calcium Lactate ~13%Soluble calcium salt.[4] Has a similar solubility and absorption profile to calcium gluconate.[5]
Calcium Gluconate ~9%Soluble calcium salt.[4] Some studies suggest its bioavailability is similar to that of milk and calcium carbonate.[6]

Experimental Protocols for Bioavailability Assessment

The following section outlines a typical experimental design for an in-vivo study aimed at determining the relative bioavailability of different calcium salts in humans, based on protocols from cited literature.[1]

Study Design

A randomized, single-dose, open-label, two-period, crossover study design is commonly employed.

  • Randomization: Subjects are randomly assigned to a sequence of treatments.

  • Crossover: Each subject receives both the test (e.g., this compound) and reference (e.g., calcium carbonate) formulations in different periods, separated by a washout period.

  • Washout Period: A sufficient time, typically 7 days, is allowed between treatment periods for the elimination of the administered calcium from the previous phase.

Subject Population
  • Healthy adult volunteers.

  • Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability. Key criteria often include age, BMI, and normal renal function.

  • Informed consent is obtained from all participants.

Dosing and Administration
  • Subjects typically undergo an overnight fast (e.g., 12 hours) before drug administration.[1]

  • A standardized dose of elemental calcium is administered for both the test and reference products.

  • The formulation (e.g., oral ampoules, effervescent tablets) is administered with a standardized volume of water.

Blood Sampling
  • Venous blood samples are collected at predetermined time points.

  • A pre-dose sample is taken, followed by multiple post-dose samples over a period of up to 24 hours (e.g., at 0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours).

Analytical Method
  • Total calcium concentrations in plasma or serum are determined using a validated analytical method, such as atomic absorption spectrophotometry.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve, calculated using the trapezoidal rule. This reflects the total extent of calcium absorption.

Statistical Analysis
  • Statistical comparisons of the pharmacokinetic parameters between the test and reference formulations are performed to determine relative bioavailability.

  • Log-transformed Cmax and AUC values are typically used for statistical analysis.

  • Bioequivalence is often concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within a predefined range (e.g., 80-125%).

The workflow for a typical bioavailability study can be visualized as follows:

G cluster_protocol Experimental Workflow A Subject Screening & Recruitment B Randomization to Treatment Sequence A->B C Period 1: Fasting & Dosing (Test/Reference) B->C D Serial Blood Sampling C->D E Washout Period (e.g., 7 days) D->E F Period 2: Fasting & Dosing (Reference/Test) E->F G Serial Blood Sampling F->G H Sample Analysis (e.g., AAS) G->H I Pharmacokinetic & Statistical Analysis H->I J Bioavailability Assessment I->J

References

A Technical Deep Dive into the Physicochemical Properties of Calcium Gluceptate Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the alpha (α) and beta (β) epimers of calcium gluceptate. Understanding the distinct characteristics of these epimers is critical for the formulation, stability, and bioavailability of pharmaceutical products containing this essential calcium source. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the fundamental biological role of calcium.

Introduction to this compound and its Epimers

This compound is the calcium salt of glucoheptonic acid. It is utilized in pharmaceutical formulations as a source of calcium for the treatment or prevention of calcium deficiency.[1] Glucoheptonic acid possesses multiple chiral centers, leading to the existence of different stereoisomers. The epimers of particular interest in pharmaceutical applications are the α- and β-forms, which differ in the stereochemical configuration at the C2 position. This subtle structural difference results in significant variations in their physicochemical properties, most notably solubility and the stability of their aqueous solutions.[2]

According to the United States Pharmacopeia (USP), this compound can be anhydrous or hydrated and may consist of the calcium salt of the alpha epimer, or a mixture of the alpha and beta epimers of glucoheptonic acid.[3][4][5]

Comparative Physicochemical Properties

The distinct solid-state and solution properties of the this compound epimers are summarized below. The alpha epimer is typically found as a crystalline hydrate (B1144303), which is sparingly soluble in water.[2][6] In contrast, a mixture of the alpha and beta epimers often exists in a more soluble, amorphous, and anhydrous form.[2]

Solubility and Solution Stability

The difference in aqueous solubility between the crystalline α-epimer and the amorphous mixed epimer form is substantial and has significant implications for formulation development, particularly for injectable solutions.

Table 1: Aqueous Solubility of this compound Forms

FormDescriptionSolubilityReference
Crystalline Hydrate (predominantly α-epimer)Crystalline solid with 3.5 molecules of water of crystallization.Sparingly soluble; ~3.3% w/v (0.06 molal) at 25.5°C.[6]
Amorphous Anhydrate (mixture of α- and β-epimers)Amorphous solid.Very soluble; > 2 molal at room temperature.[6]

The stability of concentrated this compound solutions is highly dependent on the ratio of the α- and β-epimers. Solutions with a higher proportion of the α-epimer are prone to precipitation of the less soluble crystalline hydrate.[2] It has been observed that the stability of solutions decreases as the percentage of the alpha-epimer exceeds approximately 50%.[2]

Physical Form and Hydration State

The solid-state form of this compound is a critical determinant of its physical properties. The α-epimer tends to crystallize as a hydrate, while the mixed epimers are often prepared as an amorphous anhydrate.

Table 2: Physical Forms and Hydration States of this compound

PropertyCrystalline α-EpimerAmorphous (Mixed Epimers)
Physical State Crystalline solidAmorphous powder
Hydration Typically exists as a hydrate (e.g., 3.5 H₂O)Typically anhydrous

The water content of different forms of this compound can be determined by thermogravimetric analysis (TGA). The USP provides guidelines for the acceptable loss on drying for anhydrous and hydrated forms.[3][4]

Hygroscopicity

Experimental Protocols

The characterization of this compound epimers involves several key analytical techniques. The following sections outline the methodologies for these analyses based on information from the scientific literature.

Determination of Epimer Ratio by Gas Chromatography (GC)

This method allows for the quantification of the α- and β-epimer ratio in a sample of this compound.

Methodology:

  • Ion Exchange: An aqueous solution of this compound is passed through a cation-exchange resin to convert the calcium salt into a mixture of glucoheptonic acids and their corresponding lactones.[2]

  • Lyophilization: The resulting solution is freeze-dried to remove water.[2]

  • Lactonization: The acid-lactone mixture is treated with concentrated hydrochloric acid to facilitate the conversion to γ-lactones.[2]

  • Derivatization: The hydroxyl groups of the γ-lactones are trimethylsilylated using a reagent such as trimethylsilylimidazole.[2]

  • GC Analysis: The derivatized sample is analyzed by gas chromatography to separate and quantify the epimers.[2]

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CaGluceptate This compound Solution IonExchange Cation Exchange CaGluceptate->IonExchange Remove Ca²⁺ FreezeDry Freeze Drying IonExchange->FreezeDry Lactonization Lactonization (conc. HCl) FreezeDry->Lactonization Form γ-lactones Derivatization Trimethylsilylation Lactonization->Derivatization TMS derivatization GC Gas Chromatography Derivatization->GC Inject sample Quantification Epimer Ratio Quantification GC->Quantification Peak integration

Workflow for GC Analysis of this compound Epimers.
Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

PXRD is used to differentiate between the crystalline and amorphous forms of this compound.

Methodology:

  • Sample Preparation: The sample is finely powdered and packed into a sample holder.

  • Instrument Setup: A diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 40°).

  • Data Analysis: The resulting diffraction pattern is analyzed. Crystalline materials produce sharp, well-defined peaks, while amorphous materials produce a broad halo with no distinct peaks.

PXRD_Logic Sample This compound Sample PXRD PXRD Analysis Sample->PXRD Pattern Diffraction Pattern PXRD->Pattern Crystalline Sharp Peaks (Crystalline) Pattern->Crystalline If pattern shows Amorphous Broad Halo (Amorphous) Pattern->Amorphous If pattern shows

Logical Flow for Crystallinity Determination by PXRD.
Thermogravimetric Analysis (TGA) for Hydration State

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water content.

Methodology (based on USP guidelines):

  • Sample Preparation: An accurately weighed sample (10-25 mg) is placed in a TGA crucible.[3][4]

  • Instrument Setup: The analysis is performed under a nitrogen atmosphere with a flow rate of 40 mL/min.[3][4]

  • Heating Program: The sample is heated at a rate of 5°C per minute up to 150°C.[3][4]

  • Data Analysis: The weight loss recorded corresponds to the amount of volatile substances (primarily water) in the sample. The USP specifies the following limits for weight loss:

    • Anhydrous form: not more than 1.0%

    • Dihydrate (2H₂O) form: not more than 6.9%

    • 3.5 Hydrate (3½H₂O) form: not more than 11.4%[3][4]

Biological Activity and Signaling Pathways

The primary biological function of this compound is to provide calcium ions (Ca²⁺) to the body. There is no evidence in the reviewed literature to suggest that the glucoheptonic acid epimers themselves have distinct biological activities. The observed effects are attributable to the physiological roles of calcium.

Calcium is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes. The intracellular concentration of Ca²⁺ is tightly regulated and signals from hormones, neurotransmitters, and other stimuli can trigger a transient increase in cytosolic Ca²⁺, which in turn activates various downstream signaling cascades.

The general mechanism of calcium signaling involves the influx of extracellular calcium through ion channels or the release of calcium from intracellular stores, such as the endoplasmic reticulum. This increase in intracellular calcium is sensed by calcium-binding proteins like calmodulin, which then modulate the activity of enzymes and transcription factors, leading to a cellular response.

Calcium_Signaling cluster_source Calcium Source cluster_cellular Cellular Events CaGluceptate This compound ExtracellularCa Extracellular Ca²⁺ CaGluceptate->ExtracellularCa Dissociation CaChannel Ca²⁺ Channels ExtracellularCa->CaChannel Stimulus IntracellularCa Increased Intracellular Ca²⁺ CaChannel->IntracellularCa Influx CaBindingProteins Ca²⁺ Binding Proteins (e.g., Calmodulin) IntracellularCa->CaBindingProteins Activation Downstream Downstream Effectors (Kinases, Phosphatases) CaBindingProteins->Downstream Modulation Response Cellular Response Downstream->Response

Generalized Calcium Signaling Pathway.

Conclusion

The α- and β-epimers of this compound exhibit markedly different physicochemical properties. The α-epimer is typically a sparingly soluble crystalline hydrate, while the amorphous form, a mixture of α- and β-epimers, is very soluble. This difference is a critical consideration in the formulation of stable aqueous solutions of this compound. The biological activity of this compound is attributed to the calcium ion, which is a key player in numerous physiological signaling pathways. The methodologies outlined in this guide provide a framework for the comprehensive characterization of this compound epimers, ensuring the quality and performance of pharmaceutical products containing this important active ingredient.

References

An In-depth Technical Guide to the Alpha and Beta Epimers of Calcium Gluceptate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha and beta epimers of calcium gluceptate, a critical component in pharmaceutical formulations for treating calcium deficiencies. This document delves into the chemical structures, physicochemical properties, and analytical methodologies pertinent to these epimers, offering valuable insights for research and development.

Introduction to this compound and its Epimers

This compound, also known as calcium glucoheptonate, is the calcium salt of glucoheptonic acid. It is a highly water-soluble source of calcium, making it suitable for injectable formulations. Glucoheptonic acid, a seven-carbon sugar acid, can exist as two different epimers at the C2 position: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid. In the context of this compound, the D-glycero-D-gulo-heptonic acid salt is designated as the alpha (α) epimer. The D-glycero-D-ido-heptonic acid salt is understood to be the beta (β) epimer, arising from the common synthesis method.

The ratio of these two epimers in a this compound product significantly influences its physicochemical properties, most notably its solubility and the stability of its aqueous solutions. Historically, this compound was available as a highly soluble, amorphous, anhydrous mixture of the α and β epimers. However, later production methods yielded a crystalline hydrate (B1144303) of the pure α-epimer, which is considerably less soluble and has a greater tendency to precipitate from solution. This has important implications for the formulation of stable, high-concentration this compound injections.

Chemical Structures

The foundational difference between the alpha and beta epimers of this compound lies in the stereochemistry of the glucoheptonic acid moiety.

Alpha-Epimer: Calcium D-glycero-D-gulo-heptonate

The alpha epimer is the calcium salt of D-glycero-D-gulo-heptonic acid. Its structure is depicted below.

alpha_epimer cluster_alpha D-glycero-D-gulo-heptonic acid C1 COOH C2 H-C-OH C1->C2 C3 HO-C-H C2->C3 C4 H-C-OH C3->C4 C5 H-C-OH C4->C5 C6 H-C-OH C5->C6 C7 CH₂OH C6->C7

Caption: Structure of the α-epimer of glucoheptonic acid.

Beta-Epimer: Calcium D-glycero-D-ido-heptonate

The beta epimer is the calcium salt of D-glycero-D-ido-heptonic acid. Note the differing stereochemistry at the C2 position compared to the alpha epimer.

beta_epimer cluster_beta D-glycero-D-ido-heptonic acid C1 COOH C2 HO-C-H C1->C2 C3 HO-C-H C2->C3 C4 H-C-OH C3->C4 C5 H-C-OH C4->C5 C6 H-C-OH C5->C6 C7 CH₂OH C6->C7

Caption: Structure of the β-epimer of glucoheptonic acid.

Physicochemical Properties

The differing stereochemistry of the alpha and beta epimers leads to distinct physical and chemical properties. The data presented below is a summary of findings from various studies. It is important to note that much of the available literature compares the pure crystalline α-epimer to an amorphous mixture of α and β epimers, as the isolated β-epimer is not commercially available as a reference standard.

Propertyα-Epimer (Crystalline Hydrate)Amorphous Mixture (α and β Epimers)Reference(s)
Physical Form Crystalline hydrate (3.5 H₂O)Amorphous anhydrate,
Aqueous Solubility Sparingly solubleVery soluble
Solution Stability Prone to precipitationMore stable in solution,,
Hygroscopicity Less hygroscopicHygroscopic

Synthesis and Epimer Formation

The presence of both alpha and beta epimers in commercial this compound is a direct result of its synthesis. The Kiliani-Fischer synthesis is a common method for elongating the carbon chain of aldose sugars. When applied to D-glucose, it results in the formation of two epimeric heptonic acids.

kiliani_fischer D_Glucose D-Glucose Cyanohydrin_Intermediates Cyanohydrin Intermediates (mixture of epimers at C2) D_Glucose->Cyanohydrin_Intermediates + HCN Hydrolysis Hydrolysis Cyanohydrin_Intermediates->Hydrolysis Heptonic_Acids Glucoheptonic Acids (α and β epimers) Hydrolysis->Heptonic_Acids Calcium_Salt_Formation Calcium Salt Formation (e.g., with CaCO₃) Heptonic_Acids->Calcium_Salt_Formation Calcium_Gluceptate This compound (mixture of α and β epimers) Calcium_Salt_Formation->Calcium_Gluceptate

Caption: Simplified workflow of the Kiliani-Fischer synthesis for this compound.

Experimental Protocols

Quantification of Alpha and Beta Epimers by Gas Chromatography (GC)

A method for the quantitative analysis of the α and β epimers in this compound has been described, which is crucial for controlling the quality and ensuring the stability of pharmaceutical preparations. While a detailed, step-by-step protocol is not publicly available in the cited literature, the principles of the methodology are outlined below.

gc_workflow start Aqueous Solution of This compound cation_exchange Cation-Exchange Resin start->cation_exchange free_acids Glucoheptonic Acids and Lactones cation_exchange->free_acids freeze_drying Freeze-Drying free_acids->freeze_drying dried_mixture Dried Acid-Lactone Mixture freeze_drying->dried_mixture lactone_conversion Conversion to γ-Lactones (with conc. HCl) dried_mixture->lactone_conversion gamma_lactones γ-Lactones of α and β Epimers lactone_conversion->gamma_lactones derivatization Trimethylsilylation (with Trimethylsilylimidazole) gamma_lactones->derivatization silylated_derivatives Trimethylsilylated Derivatives derivatization->silylated_derivatives gc_analysis Gas Chromatography (GC) Analysis silylated_derivatives->gc_analysis quantification Quantification of Epimer Proportions gc_analysis->quantification

Caption: Workflow for the GC analysis of this compound epimers.

Methodology Overview:

  • Ion Exchange: An aqueous solution of this compound is passed through a cation-exchange resin to remove the calcium ions, yielding a mixture of the free glucoheptonic acids and their corresponding lactones.

  • Lactonization: The resulting solution is freeze-dried, and the acid-lactone mixture is treated with concentrated hydrochloric acid to ensure complete conversion to the γ-lactones.

  • Derivatization: The γ-lactones are then derivatized by trimethylsilylation, for example, with trimethylsilylimidazole, to make them volatile for GC analysis.

  • GC Separation and Quantification: The derivatized epimers are separated and quantified using gas chromatography, likely with a flame ionization detector (FID) or mass spectrometry (MS) for detection.

Characterization by X-ray Diffraction (XRD) and Thermal Analysis

Powder X-ray diffraction (PXRD) and thermal analysis (e.g., thermogravimetric analysis, TGA) are essential techniques for characterizing the solid-state properties of this compound. PXRD can distinguish between the crystalline α-epimer and the amorphous α/β-mixture. TGA is used to determine the water of hydration content.

Mechanism of Action and Clinical Significance

The mechanism of action of this compound is straightforward: it serves as a bioavailable source of calcium ions to replenish depleted levels in the body. Calcium is essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, cardiac function, and bone formation. The primary clinical relevance of understanding the α and β epimers lies in the formulation and manufacturing of stable and effective this compound injections for the treatment of hypocalcemia. A formulation with a higher proportion of the more soluble amorphous mixture of epimers is less likely to precipitate upon storage, ensuring product quality and patient safety.

mechanism Calcium_Gluceptate This compound (α and/or β epimers) Dissociation Dissociation in Aqueous Environment Calcium_Gluceptate->Dissociation Calcium_Ion Ca²⁺ Dissociation->Calcium_Ion Glucoheptonate_Ion Glucoheptonate Anion Dissociation->Glucoheptonate_Ion Physiological_Action Replenishment of Systemic Calcium Levels Calcium_Ion->Physiological_Action Cellular_Processes Participation in Cellular Processes: - Nerve transmission - Muscle contraction - Cardiac function - Bone mineralization Physiological_Action->Cellular_Processes

An In-depth Technical Guide to Calcium Gluceptate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Gluceptate hydrates, focusing on their core properties, analytical methodologies, and formulation considerations. The information is intended to support research, development, and quality control activities involving this important pharmaceutical ingredient.

Introduction to this compound

This compound, the calcium salt of glucoheptonic acid, is utilized primarily to treat or prevent calcium deficiencies (hypocalcemia)[1][2]. It can exist in various forms, including as an anhydrous substance or as hydrates with differing amounts of water of crystallization[3][4]. The specific form of this compound significantly influences its physicochemical properties, such as solubility and stability, which are critical factors in pharmaceutical formulation[5][6].

This compound is described as the calcium salt of the alpha epimer of glucoheptonic acid, or a mixture of the alpha and beta epimers[3][7]. The ratio of these epimers has been shown to affect the stability of its solutions[6][8].

Physicochemical Properties

The properties of this compound are intrinsically linked to its physical form, with notable differences observed between its crystalline hydrate (B1144303) and amorphous anhydrous forms.

Forms and Hydration States

This compound can be found in the following forms:

  • Crystalline Hydrate (I): Contains 3.5 molecules of water of crystallization per atom of calcium[5][9]. This form is sparingly soluble in water[9].

  • Crystalline Anhydrate (II): A dehydrated form of the crystalline hydrate with higher apparent water solubility[5].

  • Amorphous Anhydrate (III): A very soluble form that was more common commercially before 1980[5][9].

  • Dihydrate (2H₂O): Another hydrated form mentioned in pharmacopeial monographs[4][7].

Solubility

The solubility of this compound is highly dependent on its solid-state form. The amorphous anhydrate is significantly more soluble than the crystalline hydrate.

Table 1: Aqueous Solubility of Different Forms of this compound

FormSolubilityReference
Crystalline Hydrate (I)0.06 molal (≈3.3% w/v) at 25.5°C[5]
Crystalline Anhydrate (II)Apparent solubility of 1.3 molal[5]
Amorphous Anhydrate (III)> 2 molal[5]
GeneralVery soluble in water[7][10]
Stability

The stability of this compound solutions is a critical concern, with precipitation being a known issue[6][8][11]. Factors influencing stability include:

  • Epimeric Ratio: Solutions with a higher proportion of the alpha-epimer tend to be less stable[6][8]. Material complying with USP specifications (pure alpha-epimer) is the least stable in solution[6].

  • Presence of Seed Crystals: Seed crystals of the insoluble hydrate can induce precipitation[8].

  • Temperature: Autoclaving can destroy seed crystals and lead to more stable solutions[5][8].

Quantitative Data

Water Content of Hydrates

The water content of different this compound hydrates is a key parameter for their characterization and is typically determined by thermogravimetric analysis (TGA).

Table 2: Theoretical Water Content of this compound Hydrates

Hydrate FormMaximum Weight Loss (%)Reference
Anhydrous≤ 1.0[4][7]
Dihydrate (2H₂O)≤ 6.9[4][7]
Hemiheptahydrate (3.5H₂O)≤ 11.4[4][7]
Pharmacokinetic Parameters

A study comparing the bioavailability of this compound with Calcium Carbonate in healthy adult volunteers provided the following data.

Table 3: Relative Bioavailability and Pharmacokinetic Parameters of this compound vs. Calcium Carbonate

ParameterTimeValueReference
Relative Oral Bioavailability (F)6 hours92%[12][13][14]
Relative Oral Bioavailability (F)12 hours89%[12][13][14]
90% CI for Cmax ratio (Test/Reference)12 hours77.09%–120.31%[12][13][14]
90% CI for AUC0–t ratio (Test/Reference)12 hours60.58%–122.30%[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of this compound hydrates.

Determination of Water Content (Loss on Drying)

This method uses thermogravimetric analysis to determine the percentage of volatile substances.

  • Apparatus: Calibrated thermogravimetric analyzer.

  • Sample Size: 10 to 25 mg of this compound, accurately weighed.

  • Procedure:

    • Heat the sample at a rate of 5°C per minute.

    • Maintain a nitrogen atmosphere with a flow rate of 40 mL per minute.

    • Record the thermogram up to 150°C.

  • Interpretation: The percentage weight loss corresponds to the water content. Weight loss occurring above approximately 160°C is indicative of decomposition and should not be considered as loss on drying[3][4][7].

Assay (Determination of this compound Content)

This is a titrimetric method to determine the purity of this compound.

  • Sample Preparation: Dissolve approximately 800 mg of this compound, accurately weighed, in 150 mL of water containing 2 mL of 3 N hydrochloric acid[3][15][16].

  • Titration:

    • While stirring, add about 25 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a 50-mL buret.

    • Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with 0.05 M edetate disodium to a blue endpoint.

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of C₁₄H₂₆CaO₁₆[3][15].

Analysis of α- and β-Epimers

This gas chromatography (GC) method quantifies the proportion of the alpha- and beta-epimers.

  • Sample Preparation:

    • Pass an aqueous solution of this compound through a cation-exchange resin to obtain a mixture of glucoheptonic acids and their corresponding lactones[6].

    • Freeze-dry the resulting solution[6].

    • Convert the acid-lactone mixture completely to the γ-lactones using concentrated hydrochloric acid[6].

    • Form trimethylsilyl (B98337) (TMS) derivatives of the lactones by reacting with trimethylsilylimidazole in pyridine[8].

  • Chromatographic Conditions:

    • Column: 3% OV-225[8].

    • Detector: Flame ionization detector (FID)[8].

  • Analysis: The two peaks observed correspond to the TMS derivatives of the γ-lactones of the α- and β-glucoheptonic acids[8].

Test for Reducing Sugars

This is a qualitative test to detect the presence of reducing sugars.

  • Procedure:

    • Dissolve 0.50 g of this compound in 10 mL of hot water[3][15].

    • Add 2 mL of 3 N hydrochloric acid and boil for about 2 minutes, then cool[3][15].

    • Add 5 mL of sodium carbonate solution, let it stand for 5 minutes, dilute to 20 mL with water, and filter[3][15].

    • Add 5 mL of the clear filtrate to about 2 mL of alkaline cupric tartrate solution and boil for 1 minute[3][15].

  • Acceptance Criteria: No red precipitate is formed immediately[3][15].

Visualizations

Experimental Workflow for Epimer Analysis

The following diagram illustrates the workflow for the gas chromatographic analysis of this compound epimers.

G cluster_prep Sample Preparation cluster_analysis Analysis A Aqueous Solution of This compound B Cation-Exchange Resin A->B Pass through C Freeze-Drying B->C Eluate D Conversion to γ-Lactones (conc. HCl) C->D E Derivatization (TMS) D->E F Gas Chromatography (GC) E->F Inject G Quantification of α- and β-Epimers F->G Data

Caption: Workflow for the analysis of α- and β-epimers of this compound.

Interconversion of this compound Forms

This diagram shows the relationship and interconversion between the different solid-state forms of this compound.

G CrystallineHydrate Crystalline Hydrate (I) (Sparingly Soluble) CrystallineAnhydrate Crystalline Anhydrate (II) (More Soluble) CrystallineHydrate->CrystallineAnhydrate Dehydration (e.g., at 0% RH) CrystallineAnhydrate->CrystallineHydrate Rehydration (e.g., at >66% RH) AmorphousAnhydrate Amorphous Anhydrate (III) (Very Soluble) CrystallineAnhydrate->AmorphousAnhydrate Grinding G Hypocalcemia Hypocalcemia (Low Blood Calcium) CaGluceptate This compound Administration Hypocalcemia->CaGluceptate Indicates need for Absorption GI Absorption CaGluceptate->Absorption BloodCa Increased Blood Calcium Levels Absorption->BloodCa Homeostasis Restoration of Calcium Homeostasis BloodCa->Homeostasis Bones Bone Mineralization Homeostasis->Bones Organs Normal Function of Heart, Muscles, Nerves Homeostasis->Organs

References

Methodological & Application

Application Notes and Protocols for Using Calcium Gluceptate as a Calcium Source in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical divalent cation in cell culture, playing a vital role in a multitude of cellular processes including cell adhesion, signal transduction, proliferation, and differentiation. While calcium chloride is a common source of calcium in many basal media formulations, alternative sources such as calcium gluceptate offer potential advantages. This compound is an organic calcium salt that is highly soluble in aqueous solutions and may offer improved bioavailability and reduced cytotoxicity in certain cell culture applications.[1] These application notes provide detailed protocols for the use of this compound as a calcium source in cell culture media, summarize available data on its effects, and offer guidance for its application in various research contexts.

Properties of this compound

This compound (C₁₄H₂₆CaO₁₆, Molar Mass: 490.42 g/mol ) is the calcium salt of glucoheptonic acid. It is a highly water-soluble compound, with a solubility of at least 89.2 mg/mL in water.[1] The elemental calcium content of this compound is approximately 8.2% (82 mg of elemental calcium per 1 gram of this compound).[2]

Advantages of Using this compound in Cell Culture

While direct comparative studies in cell culture are limited, the properties of this compound suggest several potential advantages over inorganic calcium salts like calcium chloride:

  • High Solubility: Its excellent solubility can prevent precipitation issues that can sometimes occur with calcium chloride in phosphate- and bicarbonate-rich media, especially at higher concentrations.

  • Organic Counter-ion: The gluceptate anion is a sugar acid, which is generally well-tolerated by cells and may be metabolized, potentially reducing the ionic burden on the cells compared to the chloride ion.

  • Potentially Reduced Cytotoxicity: For sensitive cell lines or in serum-free conditions, an organic calcium salt may be less harsh than an inorganic salt.

Data Presentation: Quantitative Summary

The following tables summarize the available quantitative data on this compound and other calcium sources for comparison.

Table 1: Properties of Common Calcium Sources

Calcium SourceMolar Mass ( g/mol )Elemental Calcium (%)Solubility in Water
This compound490.42~8.2%[2]≥89.2 mg/mL[1]
Calcium Chloride (anhydrous)110.98~36.1%74.5 g/100 mL
Calcium Gluconate430.37~9.3%[3]~3.5 g/100 mL

Table 2: Effects of Calcium Glucoheptonate on Cell Viability and Proliferation*

Cell LineConcentration (mM)Incubation TimeEffect on Viability/ProliferationReference
MG-63 (osteoblast-like)0.2548 hours~157% proliferation compared to control[1]
MG-63 (osteoblast-like)1.048 hoursSignificant increase in proliferation[1]
MG-63 (osteoblast-like)2.048 hoursSignificant increase in proliferation[1]
MG-63 (osteoblast-like)4.048 hoursSignificant reduction in cell viability[1]
Caco-2 (colorectal epithelial)0.25Not specified~89% viability compared to control[1]
Caco-2 (colorectal epithelial)1.0Not specified~110% viability compared to control[1]
HEK293T (human embryonic kidney)Not specifiedNot specifiedNo cytotoxicity observed[1]

*Note: Data is for Calcium Glucoheptonate, a closely related compound to this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM stock solution of this compound for supplementing cell culture media.

Materials:

  • This compound powder (anhydrous)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance and weigh boats

  • Sterile graduated cylinder or serological pipettes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 4.904 g of anhydrous this compound powder.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 80 mL of cell culture grade water to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Bring the final volume to 100 mL with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Label the tube clearly with "100 mM this compound," the date of preparation, and your initials.

  • Stability and Storage: Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage (up to 6 months). Note that precipitation of a crystalline hydrate (B1144303) can occur over time, especially with temperature fluctuations.[4] Autoclaving the solution after preparation may increase its stability. If a precipitate is observed, gently warm the solution and vortex to redissolve before use.

Protocol 2: Supplementation of Cell Culture Media with this compound

This protocol provides a general guideline for supplementing basal media with this compound. The optimal concentration should be determined empirically for each cell line and application.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 100 mM this compound stock solution (from Protocol 1)

  • Sterile serological pipettes or micropipettes with sterile tips

Procedure:

  • Determine the desired final concentration of supplemental calcium. Based on existing literature, a starting range of 0.25 mM to 2.0 mM is recommended for most cell lines.[1]

  • Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your media volume.

    • Formula: Volume of stock (mL) = (Desired final concentration (mM) x Final volume of media (mL)) / 100 mM

    • Example: To prepare 100 mL of media with a final supplemental calcium concentration of 1.0 mM, you would add 1.0 mL of the 100 mM stock solution.

  • Aseptically add the calculated volume of the this compound stock solution to your basal medium.

  • Mix the supplemented medium gently by swirling or inverting the bottle.

  • The supplemented medium is now ready for use.

Protocol 3: Assessment of Cell Viability and Proliferation in Response to this compound Supplementation

This protocol describes a method to evaluate the dose-response effects of this compound on cell viability and proliferation using a tetrazolium-based assay (e.g., MTT) or a resazurin-based assay (e.g., alamarBlue).

Materials:

  • Cells of interest (e.g., HeLa, CHO, HEK293)

  • Complete growth medium

  • Basal medium for supplementation

  • Sterile 100 mM this compound stock solution

  • Sterile 96-well cell culture plates

  • MTT or resazurin (B115843) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow cells to adhere and recover for 24 hours.

  • Treatment Preparation: Prepare a serial dilution of this compound in the basal medium. A suggested starting range is 0 mM (control), 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 4.0 mM.

  • Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared treatment media. Include a "no-cell" control with media only.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability/Proliferation Assay:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For Resazurin: Add 10 µL of resazurin reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the average of the "no-cell" control from all other values. Normalize the data to the 0 mM this compound control (set to 100%). Plot the percentage of viability/proliferation versus the concentration of this compound to generate a dose-response curve.

Visualization of Signaling Pathways and Workflows

Calcium Signaling Pathway

An increase in intracellular calcium, facilitated by supplementation with this compound, can activate various downstream signaling pathways. A key pathway involves the activation of Calmodulin (CaM), which in turn can activate Calmodulin-dependent protein kinase II (CaMKII) and the phosphatase Calcineurin. These proteins regulate a multitude of cellular processes, including gene transcription, cell cycle progression, and apoptosis.

CalciumSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Ca_gluceptate This compound Ca_ion Ca²⁺ Ca_gluceptate->Ca_ion Dissociation & Entry CaM Calmodulin (CaM) Ca_ion->CaM Binding & Activation CaMKII CaMKII CaM->CaMKII Activation Calcineurin Calcineurin CaM->Calcineurin Activation Cellular_Response Cellular Responses (Proliferation, Gene Expression, etc.) CaMKII->Cellular_Response Phosphorylation Cascade Calcineurin->Cellular_Response Dephosphorylation

Caption: Intracellular Calcium Signaling Cascade.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates the general workflow for evaluating the impact of this compound on cell culture.

ExperimentalWorkflow start Start prep_stock Prepare 100 mM This compound Stock start->prep_stock prep_media Prepare Media with Varying [Ca-Gluceptate] prep_stock->prep_media treat_cells Treat Cells with Supplemented Media prep_media->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate assay Perform Viability/ Proliferation Assay incubate->assay analyze Analyze Data & Generate Dose-Response Curve assay->analyze end End analyze->end

References

Application Note and Protocol for Preparing Calcium Gluceptate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical secondary messenger in numerous signal transduction pathways and a vital component for cellular processes, including proliferation, differentiation, and apoptosis. Calcium gluceptate (or calcium glucoheptonate) is a highly water-soluble organic calcium salt frequently utilized in research and pharmaceutical applications to provide a bioavailable source of calcium ions for in vitro and in vivo experiments.[1][2][3] Proper preparation of a sterile, stable stock solution is paramount to ensure experimental reproducibility and prevent contamination.

This document provides a detailed protocol for the preparation of a this compound stock solution, addressing key challenges such as solubility, stability, and sterilization. Solutions of this compound can be prone to precipitation upon storage due to the presence of seed crystals and the specific epimer form of the salt.[4][5] The following protocol incorporates a heating step to destroy these seed crystals, thereby enhancing the long-term stability of the prepared stock solution.[4][5]

Materials and Equipment

  • This compound powder (USP grade or equivalent)

  • Sterile, nuclease-free water (e.g., Water for Injection or cell culture grade water)

  • Sterile glassware (beakers, graduated cylinders, volumetric flasks)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and storage tubes (e.g., conical tubes or cryovials)

  • Autoclave

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocol

This protocol describes the preparation of a 100 mL stock solution of 1 M this compound. Adjust volumes and concentrations as required for your specific experimental needs.

1. Calculation of Mass:

  • The molecular weight of anhydrous this compound (C₁₄H₂₆CaO₁₆) is approximately 490.42 g/mol .

  • To prepare 100 mL (0.1 L) of a 1 M solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L × 0.1 L × 490.42 g/mol = 49.042 g

2. Dissolution of this compound:

  • Accurately weigh 49.042 g of this compound powder using an analytical balance.

  • Add approximately 80 mL of sterile water to a sterile beaker containing a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the weighed this compound powder to the water. The compound is very soluble in water.[6]

  • Continue stirring until the powder is completely dissolved. A clear solution should be formed.

3. pH Measurement and Adjustment:

  • Once dissolved, measure the pH of the solution using a calibrated pH meter.

  • The pH of a 10% (w/v) solution should be between 6.0 and 8.0.[6][7] If the pH falls outside your desired experimental range, it can be adjusted with dilute, sterile HCl or NaOH. However, for most cell culture applications, adjustment is not necessary if the pH is within this range, as the solution will be further diluted in buffered media.

4. Final Volume Adjustment:

  • Carefully transfer the dissolved solution to a 100 mL sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile water and add the rinse to the volumetric flask to ensure a complete transfer.

  • Add sterile water to bring the final volume to the 100 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogenous.

5. Sterilization and Stability Enhancement:

  • To ensure stability and prevent precipitation, the solution should be heated.[4][5] Transfer the solution to a sterile, autoclave-safe bottle.

  • Autoclave the solution at 121°C for 15 minutes. This step is critical for destroying any potential seed crystals, which significantly improves the long-term stability of the solution.[4][5]

  • Alternative Method (if autoclaving is not possible): For a less stable solution, sterile filter the solution through a 0.22 µm syringe filter into a sterile container. While filtration ensures sterility, it may not prevent future precipitation as effectively as autoclaving.[5]

6. Aliquoting and Storage:

  • After the solution has cooled to room temperature, aliquot the stock solution into smaller, sterile working volumes (e.g., 1 mL or 5 mL) in sterile tubes.

  • Store the aliquots at -20°C for long-term storage.[8] For short-term use, the solution can be stored at 4°C.

Data Presentation

The following table summarizes the key quantitative data for preparing a this compound stock solution.

ParameterValue / RecommendationSource(s)
Chemical Formula C₁₄H₂₆CaO₁₆[8]
Molecular Weight 490.42 g/mol [8]
Primary Solvent Water (H₂O)[6]
Solubility in Water Very soluble; ≥89.2 mg/mL[6][8]
Solubility in Other Solvents Practically insoluble in ethanol (B145695) and acetone[6]
Recommended Stock Conc. 0.5 M - 1 M (adjust as needed)
pH of 10% (w/v) Solution 6.0 - 8.0[6][7]
Sterilization Method Autoclaving (121°C, 15 min) for sterility and stability[4][5]
Storage Temperature -20°C (long-term); 4°C (short-term)[8]

Workflow Diagram

G start Start calculate 1. Calculate Mass of this compound start->calculate weigh 2. Weigh Powder calculate->weigh dissolve 3. Dissolve in 80% Final Volume of Sterile H₂O weigh->dissolve ph_check 4. Check pH (Range: 6.0-8.0) dissolve->ph_check adjust_vol 5. Adjust to Final Volume with Sterile H₂O ph_check->adjust_vol pH OK sterilize 6. Sterilize & Stabilize (Autoclave at 121°C) adjust_vol->sterilize aliquot 7. Aliquot into Sterile Tubes sterilize->aliquot store 8. Store Solution (-20°C Long-Term) aliquot->store end_node End store->end_node

Caption: Workflow for preparing a stable this compound stock solution.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.

  • Handle the hot solution with care after autoclaving to prevent thermal burns.

  • Ensure all work is conducted in a clean environment (e.g., a laminar flow hood) to maintain the sterility of the solution.

  • This compound is intended for research use only and is not for personal consumption.[8]

References

Application of Calcium Gluceptate in Osteoblast Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Calcium Gluceptate in the study of osteoblast proliferation and differentiation. The information herein is collated from peer-reviewed research to guide the design and execution of experiments in bone biology and drug discovery.

Introduction

Calcium is a critical macromineral essential for skeletal structure, function, and overall bone remodeling, a process balanced by calcium resorption and deposition.[1] Calcium supplementation is a common strategy to address calcium deficiencies, with various calcium salts available that differ in solubility and bioavailability.[2][3] this compound (also known as calcium glucoheptonate) is a highly water-soluble organic calcium salt, making it a subject of interest for pharmaceutical applications.[1][4] This document outlines the demonstrated effects of this compound on osteoblast-like cells, providing a framework for further research into its potential as a therapeutic agent for bone health.

Recent studies have shown that this compound can promote the proliferation of osteoblast-like cells (MG-63) and enhance osteogenesis by increasing the expression of key bone formation markers.[2][3] It has been observed to up-regulate genes such as collagen-1 (COL-1), osteocalcin, and secreted protein acidic and cysteine rich (SPARC), which are integral to bone mineralization.[1][2]

Data Summary

The following tables summarize the quantitative effects of this compound on osteoblast-like MG-63 cells as reported in the literature.

Table 1: Effect of this compound on MG-63 Cell Proliferation (48h)

Concentration (mM)Proliferation Rate (% of Control)
0.25157.35%
1.0Significantly Higher than Control
2.0Significantly Higher than Control
4.0Significant Reduction in Viability

Data extracted from an MTT assay showed that concentrations between 0.25 mM and 2.0 mM significantly increased cell proliferation compared to the control group, with the maximum effect observed at 0.25 mM.[2]

Table 2: Upregulation of Osteogenic Markers by this compound

MarkerEffectMethod of Detection
Alkaline Phosphatase (ALP)Significantly IncreasedActivity Assay
Collagen-1 (COL-1)UpregulatedqRT-PCR, Western Blot
OsteocalcinUpregulatedqRT-PCR, Western Blot
SPARCUpregulatedqRT-PCR
OsteopontinIncreased ExpressionImmunofluorescence, Western Blot, qRT-PCR

Treatment with this compound at concentrations of 0.25 mM and 1.0 mM led to a significant increase in the expression of these key markers of bone formation.[2][3]

Signaling Pathways

Calcium plays a pivotal role as a second messenger in numerous signal transduction pathways.[2] In osteoblasts, elevated extracellular calcium concentrations can regulate cellular functions and promote maturation.[2] The osteogenic effects of calcium are reportedly mediated through the activation of SMAD and RAS family genes.[2] Furthermore, this compound treatment has been shown to enhance the expression of osteopontin, which is regulated by the Runx2, Vitamin D receptor, and Notch signaling pathways.[3]

cluster_0 This compound Treatment cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound Increased Intracellular Ca2+ Increased Intracellular Ca2+ This compound->Increased Intracellular Ca2+ SMAD Activation SMAD Activation Increased Intracellular Ca2+->SMAD Activation RAS Activation RAS Activation Increased Intracellular Ca2+->RAS Activation Runx2/VDR/Notch Pathway Runx2/VDR/Notch Pathway Increased Intracellular Ca2+->Runx2/VDR/Notch Pathway Upregulation of Osteogenic Genes Upregulation of Osteogenic Genes SMAD Activation->Upregulation of Osteogenic Genes Osteoblast Proliferation Osteoblast Proliferation RAS Activation->Osteoblast Proliferation Runx2/VDR/Notch Pathway->Upregulation of Osteogenic Genes Mineralization Mineralization Upregulation of Osteogenic Genes->Mineralization

Signaling pathway of this compound in osteoblasts.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on osteoblast proliferation and differentiation.

Cell Culture of MG-63 Osteoblast-like Cells
  • Cell Line: MG-63 (human osteosarcoma cell line, widely used as an osteoblast model).[3]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach with trypsin-EDTA, and re-seed at a suitable density.

Osteoblast Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Seeding: Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM) and a control (no treatment).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control.

Start Start Seed MG-63 cells Seed MG-63 cells Start->Seed MG-63 cells Adherence (24h) Adherence (24h) Seed MG-63 cells->Adherence (24h) Treat with this compound Treat with this compound Adherence (24h)->Treat with this compound Incubate (48h) Incubate (48h) Treat with this compound->Incubate (48h) Add MTT Add MTT Incubate (48h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance End End Measure Absorbance->End

Workflow for the MTT proliferation assay.
Alizarin Red S Staining for Mineralization

This method is used to visualize calcium deposits in mineralized matrix, an indicator of late-stage osteoblast differentiation.

  • Cell Culture: Seed MG-63 cells in a 24-well plate and culture them in osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate) with or without this compound.

  • Treatment: Treat the cells for 7-21 days, changing the medium every 2-3 days.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

  • Washing: Wash thoroughly with deionized water to remove excess stain.

  • Visualization: Visualize the red-orange mineralized nodules under a microscope.

  • Quantification (Optional): Elute the stain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.

Gene Expression Analysis by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of osteogenic genes.

  • RNA Extraction: After treating MG-63 cells with this compound for a specified period (e.g., 7 days), extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for target genes (e.g., COL1A1, BGLAP (Osteocalcin), SPARC) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis by Western Blot

Western blotting is used to detect and quantify specific proteins, such as osteogenic markers.

  • Protein Extraction: Lyse the treated MG-63 cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Collagen-1, Osteocalcin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software.

Conclusion

This compound has demonstrated a significant positive effect on the proliferation and osteogenic differentiation of osteoblast-like cells in vitro.[2][3] Its high water solubility and bioavailability make it a promising candidate for further investigation as a calcium supplement to support bone health.[1] The protocols and data presented here provide a solid foundation for researchers to explore the mechanisms of action of this compound and its potential applications in bone regeneration and the treatment of bone-related disorders.

References

Application Notes and Protocols for Calcium Gluceptate in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are fundamental second messengers in the nervous system, playing a critical role in virtually every aspect of neuronal function, from the generation of action potentials to neurotransmitter release and synaptic plasticity. The precise control of intracellular and extracellular calcium concentrations is therefore paramount for maintaining normal neuronal excitability. Dysregulation of calcium homeostasis is implicated in a host of neurological disorders, making the experimental manipulation of calcium levels a cornerstone of neurobiological research.

Calcium gluceptate (C₁₄H₂₆CaO₁₆) is a soluble salt of calcium and glucoheptonic acid. In neurobiology research, it serves as a source of bio-available calcium ions for the modulation of neuronal excitability in various experimental paradigms, including in vitro slice preparations and neuronal cell cultures. Each gram of this compound contains approximately 82 mg of elemental calcium.[1] This document provides detailed application notes and protocols for the use of this compound to investigate its effects on neuronal excitability.

While the neurobiological literature predominantly cites the use of calcium chloride (CaCl₂), this compound can be used as an alternative, with dose adjustments based on providing an equimolar concentration of elemental calcium. It is important to note that the gluceptate anion, similar to gluconate, may have a weak calcium-buffering capacity at high concentrations, a factor to consider in the design of intracellular solutions for patch-clamp experiments.

Mechanism of Action: How Calcium Modulates Neuronal Excitability

Extracellular calcium concentration ([Ca²⁺]ₑ) profoundly influences neuronal excitability through several key mechanisms:

  • Surface Charge Screening: Divalent cations like Ca²⁺ can bind to the negatively charged phospholipids (B1166683) on the outer surface of the neuronal membrane. This "charge screening" effect alters the local electric field experienced by voltage-gated ion channels. An increase in [Ca²⁺]ₑ makes the surface potential more positive, which means a greater depolarization is required to reach the activation threshold of voltage-gated sodium channels, thus decreasing neuronal excitability.[2][3][4] Conversely, a decrease in [Ca²⁺]ₑ reduces this screening effect, shifting the activation threshold to more hyperpolarized potentials and increasing neuronal excitability.[2][3][5][6]

  • Direct Modulation of Ion Channels: Calcium ions can directly interact with and modulate the function of various ion channels. For instance, extracellular calcium can allosterically modulate the gating of voltage-gated sodium channels.[7][8][9]

  • Activation of Calcium-Dependent Potassium Channels: Influx of calcium through voltage-gated calcium channels during an action potential, or its release from intracellular stores, can activate calcium-dependent potassium (K_Ca) channels.[10][11][12][13][14] The subsequent efflux of potassium ions leads to hyperpolarization of the membrane, contributing to the afterhyperpolarization (AHP) that follows an action potential. This AHP reduces the firing frequency of the neuron, acting as a brake on excessive excitability.

Data Presentation: Quantitative Effects of Extracellular Calcium on Neuronal Excitability

The following tables summarize the quantitative effects of varying extracellular calcium concentrations on key parameters of neuronal excitability, as reported in studies on rodent hippocampal CA1 pyramidal neurons.

Extracellular Ca²⁺ (mM)Action Potential Threshold (mV)Rheobase (pA)Maximum Firing Frequency (Hz)Reference
1.2-57.6 ± 2.076 ± 1318.2 ± 2.2[2]
2.0-53.8 ± 2.2115 ± 1719.5 ± 2.0[2]
1.2HyperpolarizedLowerUnaffected[15][16]
2.0DepolarizedHigherUnaffected[15][16]
Extracellular Ca²⁺ (mM)Action Potential Amplitude (mV)Action Potential Repolarization Rate (mV/ms)Action Potential Depolarization Rate (mV/ms)Reference
1.2LowerLowerLower[16]
2.0HigherHigherHigher[16]

Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of Extracellular Calcium's Influence on Neuronal Excitability

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Extracellular Ca²⁺ VGSC Voltage-Gated Sodium Channel (VGSC) Ca_ext->VGSC Charge Screening (Inhibits) AP Action Potential (Depolarization) VGSC->AP Initiates K_Ca Ca²⁺-activated Potassium Channel (K_Ca) Hyperpol Membrane Hyperpolarization K_Ca->Hyperpol K⁺ Efflux VGCC Voltage-Gated Calcium Channel (VGCC) Ca_int Intracellular Ca²⁺ VGCC->Ca_int Ca_int->K_Ca Activates AP->VGCC Opens Hyperpol->AP Inhibits Firing Frequency

Caption: Extracellular Ca²⁺ modulates neuronal excitability via charge screening and influx through VGCCs.

Diagram 2: Experimental Workflow for Patch-Clamp Recording in Brain Slices

G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis animal Anesthetize Animal dissect Dissect Brain animal->dissect slice Slice Brain (Vibratome) dissect->slice recover Recover Slices in Oxygenated aCSF slice->recover transfer Transfer Slice to Recording Chamber recover->transfer patch Whole-Cell Patch Clamp transfer->patch stimulate Current Injection Protocol patch->stimulate record_data Record Voltage Response stimulate->record_data analyze Analyze Firing Properties record_data->analyze compare Compare Different [Ca²⁺]e Conditions analyze->compare

Caption: Workflow for investigating neuronal excitability using patch-clamp in acute brain slices.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis culture Culture Neurons on Coverslips load_dye Load with Ca²⁺ Indicator Dye culture->load_dye wash Wash to Remove Excess Dye load_dye->wash mount Mount on Microscope wash->mount perfuse Perfuse with Experimental Solution mount->perfuse stimulate_cells Apply Stimulus (e.g., High K⁺) perfuse->stimulate_cells acquire_images Acquire Time-Lapse Fluorescence Images stimulate_cells->acquire_images roi Define Regions of Interest (ROIs) acquire_images->roi quantify Quantify Fluorescence Changes (ΔF/F) roi->quantify correlate Correlate with Neuronal Activity quantify->correlate

References

Application Notes and Protocols for Studying Muscle Contraction Mechanisms with Calcium Gluceptate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca2+) are the primary regulators of muscle contraction. The precise control of intracellular calcium concentration is essential for the intricate process of excitation-contraction coupling, which translates a neuronal signal into mechanical force. Calcium Gluceptate, a soluble calcium salt, serves as a valuable tool for researchers studying these mechanisms. By manipulating the extracellular calcium concentration, and consequently the intracellular calcium dynamics, scientists can elucidate the fundamental principles of muscle function and screen potential therapeutic agents that target calcium signaling pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of muscle contraction. The information is intended to guide researchers in designing and executing experiments to investigate muscle physiology and pathophysiology.

Data Presentation: Quantitative Effects of Extracellular Calcium on Muscle Contraction

Table 1: Effect of Extracellular Ca2+ Concentration on Skeletal Muscle Twitch Tension

Extracellular Ca2+ Concentration (mM)Relative Twitch Tension (%)Observations
0 (with EGTA)0-10Contraction is almost completely abolished, demonstrating the dependence on intracellular calcium stores.
0.550-70Submaximal contraction, indicating that extracellular calcium influx contributes to the overall calcium transient.
1.080-90Near-maximal twitch tension in many preparations.
2.5 (Physiological)100Represents the typical physiological response.
5.0100-110May slightly increase twitch tension in some preparations, but can also lead to muscle fatigue more quickly.
10.090-100High concentrations can lead to reduced excitability and contractility over time.

Table 2: Effect of Extracellular Ca2+ Concentration on Cardiac Muscle Contractility

Extracellular Ca2+ Concentration (mM)Relative Contractile Force (%)Observations
0.520-40Significantly reduced contractility, highlighting the strong dependence of cardiac muscle on extracellular calcium influx.
1.25 (Physiological)100Normal physiological contractile force.
2.5150-200A marked increase in contractile force due to enhanced calcium-induced calcium release.
5.0>200Further potentiation of contractile force, but with an increased risk of arrhythmias and calcium overload.
10.0VariableCan lead to contracture and cell damage due to excessive calcium influx.

Experimental Protocols

The following are detailed protocols that can be adapted for studying the effects of this compound on muscle contraction in various preparations.

Protocol 1: Isolated Skeletal Muscle Preparation and Force Measurement

Objective: To measure the effect of varying concentrations of this compound on the contractile force of an isolated skeletal muscle.

Materials:

  • Isolated skeletal muscle (e.g., mouse extensor digitorum longus (EDL) or soleus)

  • Krebs-Ringer bicarbonate buffer (or similar physiological saline)

  • This compound stock solution (e.g., 1 M)

  • Force transducer and data acquisition system

  • Stimulating electrodes

  • Dissection microscope and tools

  • Thermostatically controlled organ bath

Procedure:

  • Muscle Dissection: Carefully dissect the desired skeletal muscle, leaving tendons intact at both ends.

  • Mounting: Mount the muscle vertically in the organ bath containing oxygenated Krebs-Ringer buffer at a physiological temperature (e.g., 37°C). Attach one tendon to a fixed point and the other to the force transducer.

  • Equilibration: Allow the muscle to equilibrate for at least 30 minutes, with periodic gentle stretching to determine the optimal length (L0) for maximal twitch tension.

  • Baseline Measurement: Elicit single twitch contractions by applying a supramaximal electrical stimulus (e.g., 0.5 ms (B15284909) pulse duration) and record the baseline twitch force.

  • Application of this compound:

    • Prepare a series of Krebs-Ringer buffers with varying final concentrations of this compound (e.g., 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM, 10.0 mM).

    • Replace the buffer in the organ bath with the first test concentration.

    • Allow the muscle to equilibrate for 10-15 minutes.

  • Force Measurement: Stimulate the muscle and record the twitch force at the new calcium concentration.

  • Washout and Recovery: Replace the test solution with the baseline Krebs-Ringer buffer and allow the muscle to recover until the twitch force returns to the baseline level.

  • Repeat: Repeat steps 5-7 for each concentration of this compound.

  • Data Analysis: Normalize the twitch force at each this compound concentration to the baseline force and plot the dose-response curve.

Protocol 2: Measuring Intracellular Calcium Transients in Myocytes

Objective: To visualize and quantify the effect of this compound on intracellular calcium transients in isolated muscle cells.

Materials:

  • Isolated myocytes (skeletal or cardiac)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound stock solution

  • Physiological salt solution (e.g., Tyrode's solution)

  • Fluorescence microscopy system with a high-speed camera

  • Image analysis software

Procedure:

  • Cell Preparation: Isolate myocytes using standard enzymatic digestion protocols.

  • Dye Loading: Incubate the isolated myocytes with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) for 30-45 minutes at room temperature in the dark.

  • Wash: Wash the cells with the physiological salt solution to remove excess dye.

  • Baseline Imaging: Place the dye-loaded cells on the microscope stage and perfuse with the physiological salt solution. Record baseline fluorescence to determine the resting intracellular calcium level.

  • Stimulation and Recording:

    • Stimulate the cells electrically (for skeletal and cardiac myocytes) or with a chemical agonist (e.g., caffeine (B1668208) for sarcoplasmic reticulum release) to elicit a calcium transient.

    • Record the change in fluorescence intensity over time using the high-speed camera.

  • Application of this compound:

    • Perfuse the cells with the physiological salt solution containing the desired concentration of this compound.

    • Allow the cells to equilibrate for 5-10 minutes.

  • Post-Treatment Imaging: Repeat the stimulation and recording of the calcium transient in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay time of the calcium transients before and after the application of this compound.

    • Calculate the change in these parameters to quantify the effect of this compound on intracellular calcium dynamics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to studying muscle contraction with this compound.

muscle_contraction_pathway extracellular Extracellular Space [Ca2+] sarcolemma Sarcolemma extracellular->sarcolemma Depolarization (Action Potential) ca_gluceptate This compound ca_gluceptate->extracellular Increases [Ca2+] dhpr DHPR (Voltage Sensor) sarcolemma->dhpr Activates ryr RyR (SR Ca2+ Release Channel) dhpr->ryr Conformational Change sr Sarcoplasmic Reticulum (SR) [High Ca2+] ca_cytosol Cytosolic Ca2+ sr->ca_cytosol Ca2+ Release troponin Troponin ca_cytosol->troponin Binds to actin_myosin Actin-Myosin Interaction troponin->actin_myosin Initiates contraction Muscle Contraction actin_myosin->contraction Leads to

Caption: Signaling pathway of skeletal muscle excitation-contraction coupling, highlighting the role of extracellular calcium.

experimental_workflow start Start: Isolated Muscle Preparation equilibration Equilibration in Physiological Buffer start->equilibration baseline Record Baseline (Force / Ca2+ Transients) equilibration->baseline add_ca Introduce this compound (Varying Concentrations) baseline->add_ca incubation Incubation Period add_ca->incubation measurement Record Experimental Data (Force / Ca2+ Transients) incubation->measurement washout Washout with Physiological Buffer measurement->washout Repeat for each concentration analysis Data Analysis and Dose-Response Curve Generation measurement->analysis recovery Monitor Recovery to Baseline washout->recovery recovery->add_ca end End analysis->end

Caption: General experimental workflow for studying the effects of this compound on muscle contraction.

Conclusion

This compound is a versatile and effective tool for investigating the intricate mechanisms of muscle contraction. By providing a controlled means of manipulating extracellular calcium levels, researchers can gain valuable insights into excitation-contraction coupling, sarcoplasmic reticulum function, and the overall physiology of muscle tissue. The protocols and information provided in these application notes offer a solid foundation for designing and conducting robust experiments in this critical area of research. Careful adherence to these methodologies will enable the acquisition of high-quality, reproducible data, contributing to a deeper understanding of muscle function in both health and disease.

Determining Optimal Calcium Gluceptate Concentration for MG-63 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-63 cells, a human osteosarcoma cell line, are a well-established in vitro model for studying osteoblast-like cell behavior, including proliferation, differentiation, and mineralization.[1][2][3] Calcium is a critical macromineral in skeletal structure and function, and its supplementation is a key strategy in addressing calcium deficiencies.[2][4][5] Calcium Gluceptate, a highly water-soluble organic calcium salt, has shown promise in promoting the proliferation and osteogenic differentiation of MG-63 cells.[2][4][5] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for promoting proliferation and mineralization in MG-63 cells.

Application Notes

This compound has been demonstrated to have a positive effect on the proliferation of osteoblast-like MG-63 cells.[2][5] Studies have shown that treatment with this compound can significantly increase cell proliferation compared to control groups.[5] Furthermore, this compound treatment has been found to enhance calcium uptake and mineralization in MG-63 cells, as evidenced by Alizarin Red S staining.[4][5]

The pro-osteogenic effects of this compound are also marked by the increased expression of key osteogenic markers. Treatment of MG-63 cells with this compound has been shown to upregulate the expression of osteopontin (B1167477), collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin.[4][5] Importantly, studies indicate that this compound does not exhibit cytotoxic effects on colorectal and renal epithelial cells, suggesting its potential safety for therapeutic use.[4][5]

The mechanism of action of this compound in promoting osteogenesis involves the regulation of key signaling pathways. The binding of osteopontin to calcium, a process enhanced by this compound, is regulated by Runx2, 1, 25-dihydroxyvitamin D3, and Notch signaling pathways, which are crucial for bone remodeling.[2][5]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on MG-63 cell proliferation. The data is derived from studies assessing cell viability and proliferation using the MTT assay after 48 hours of treatment.

Table 1: Effect of this compound on MG-63 Cell Proliferation (MTT Assay)

This compound Concentration (mM)Cell Proliferation (% of Control)
0 (Control)100%
0.25157.35%
1.0Significantly higher than control
2.0Significantly higher than control
4.0Significantly higher than control

Data adapted from Modi et al., 2019.[5]

Experimental Protocols

MG-63 Cell Culture

This protocol outlines the standard procedure for the culture of MG-63 cells.

Materials:

  • MG-63 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), without calcium and magnesium

  • Cell culture flasks (T-75)

  • 6-well plates

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM or EMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.[6][7]

  • Cell Thawing: Thaw cryopreserved MG-63 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge. Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2.[1] Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add Trypsin-EDTA solution and incubate until cells detach. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium. Seed the cells into new flasks or plates at a recommended seeding density of 1 x 10^4 cells/cm^2.[1]

Determining Optimal this compound Concentration for Proliferation (MTT Assay)

This protocol describes how to assess the effect of different concentrations of this compound on the proliferation of MG-63 cells.

Materials:

  • MG-63 cells

  • Complete growth medium

  • This compound stock solution (sterile)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MG-63 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 0.25, 0.5, 1, 2, 4 mM). Remove the medium from the wells and add 100 µL of the respective treatment solutions. Include a "medium only" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Express the results as a percentage of the control (untreated) cells.

Assessment of Mineralization (Alizarin Red S Staining)

This protocol is used to visualize and quantify calcium deposition in MG-63 cells treated with this compound.

Materials:

  • MG-63 cells

  • Complete growth medium

  • Osteogenic differentiation medium (complete growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

  • This compound

  • 6-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.2)

  • Cetylpyridinium (B1207926) chloride (10% w/v in 10 mM sodium phosphate, pH 7.0)

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed MG-63 cells in 6-well plates and culture until they reach confluence. Replace the complete growth medium with osteogenic differentiation medium containing different concentrations of this compound. Culture for 7-21 days, changing the medium every 2-3 days.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with deionized water and stain with 2% ARS solution for 20 minutes at room temperature.

  • Washing: Remove the ARS solution and wash the cells several times with deionized water to remove excess stain.

  • Visualization: Visualize the stained calcium deposits under a microscope.

  • Quantification (Optional): To quantify the mineralization, add 1 mL of 10% cetylpyridinium chloride to each well to destain. Transfer 100 µL of the destained solution to a 96-well plate and measure the absorbance at 562 nm.

Visualizations

Experimental_Workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Proliferation Assay (MTT) cluster_analysis Data Analysis Culture Culture MG-63 Cells Seed Seed Cells into 96-well plates Culture->Seed Prepare Prepare this compound dilutions Seed->Prepare Treat Treat cells with different concentrations Prepare->Treat Incubate_48h Incubate for 48 hours Treat->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Analyze data and determine optimal concentration Read_Absorbance->Analyze

Caption: Workflow for determining the optimal concentration of this compound.

Signaling_Pathway Proposed Signaling Pathway of this compound in MG-63 Cells cluster_signaling Intracellular Signaling cluster_osteogenesis Osteogenic Outcomes CaG This compound Extracellular_Ca Increased Extracellular Ca2+ CaG->Extracellular_Ca Runx2 Runx2 Extracellular_Ca->Runx2 VitaminD3 1,25-dihydroxyvitamin D3 Extracellular_Ca->VitaminD3 Notch Notch Signaling Extracellular_Ca->Notch Osteopontin Osteopontin Expression Runx2->Osteopontin VitaminD3->Osteopontin Notch->Osteopontin Proliferation Cell Proliferation Osteopontin->Proliferation Mineralization Mineralization Osteopontin->Mineralization Gene_Expression Expression of Osteogenic Genes (Collagen-1, SPARC, Osteocalcin) Osteopontin->Gene_Expression

Caption: Proposed signaling pathway of this compound in MG-63 cells.

References

Application Notes and Protocols: Alizarin Red Staining for Quantification of Mineralization Following Calcium Gluceptate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone (B42736) dye that selectively chelates calcium salts, forming a visible orange-red complex.[1][2] This characteristic makes it an invaluable tool for the detection and quantification of calcium deposits in biological samples, particularly in studies of bone and cartilage mineralization.[1][2] In biomedical research, particularly in the fields of osteogenesis, vascular calcification, and drug development, inducing and quantifying mineralization is a critical experimental endpoint. Calcium gluceptate, a soluble organic calcium salt, can be utilized to promote calcium uptake and subsequent mineralization in in vitro cell models.[3][4]

These application notes provide a detailed protocol for treating cell cultures with this compound to induce mineralization, followed by a comprehensive procedure for Alizarin Red S staining and its quantification.

Principle of Staining

The staining mechanism of Alizarin Red S relies on its ability to bind to calcium ions present in mineralized matrices.[2] The sulfonyl and hydroxyl groups of the ARS molecule chelate calcium, resulting in the formation of a stable, insoluble, and brightly colored orange-red complex.[1][2] This reaction allows for the specific visualization and subsequent quantification of calcified deposits in cell cultures or tissue sections.[1]

Experimental Applications

  • Osteogenesis Research: Visualize and quantify the degree of mineralization in mesenchymal stem cells (MSCs) and osteoblasts during osteogenic differentiation.[1][2]

  • Vascular Biology: Study the mechanisms of vascular calcification by treating vascular smooth muscle cells (VSMCs) with pro-calcific stimuli like this compound.[5]

  • Drug Discovery and Toxicology: Assess the effects of novel therapeutic compounds or potential toxins on bone formation, maturation, and ectopic calcification.[2]

Protocol 1: In Vitro Mineralization Induction with this compound

This protocol describes the induction of mineralization in a cell culture model, such as human osteoblast-like cells (e.g., MG-63) or vascular smooth muscle cells, using this compound.

Materials:

  • Cell line of interest (e.g., MG-63, primary VSMCs)

  • Complete cell culture medium

  • This compound solution (sterile-filtered)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well culture plates (e.g., 24-well or 6-well plates)

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density that allows for long-term culture and matrix deposition. Allow cells to adhere and reach 70-80% confluency.

  • Treatment Initiation: Aspirate the standard culture medium and replace it with a mineralization-inducing medium. This is typically an osteogenic medium supplemented with different concentrations of this compound. A common osteogenic medium contains ascorbic acid and β-glycerophosphate.

  • This compound Treatment: Prepare a range of final concentrations of this compound in the culture medium. Based on studies with similar calcium salts that promote osteogenesis, a starting range of 0.25 mM to 2.0 mM is recommended.[4]

  • Incubation: Culture the cells for a period ranging from 7 to 21 days, replacing the treatment medium every 2-3 days. The optimal incubation time will depend on the cell type and the research question.

  • Controls: Include appropriate controls:

    • Negative Control: Cells cultured in basal medium without osteogenic supplements or this compound.

    • Positive Control: Cells cultured in osteogenic medium without additional this compound.

  • Proceed to Staining: After the incubation period, proceed with the Alizarin Red S staining protocol to assess the extent of mineralization.

Protocol 2: Alizarin Red S Staining of Cell Culture

This protocol provides a step-by-step guide for staining the mineralized matrix in adherent cell cultures.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Deionized or distilled water (diH₂O)

  • Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

Procedure:

  • Cell Fixation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cell monolayer twice with PBS.[1]

    • Fix the cells by adding 4% PFA and incubating for 15-30 minutes at room temperature.[2]

  • Washing:

    • Remove the fixative solution.

    • Wash the fixed cells three times with diH₂O to remove any residual phosphate.[2]

  • Staining:

    • Add a sufficient volume of the 2% Alizarin Red S solution to completely cover the cell monolayer.[2]

    • Incubate for 20-45 minutes at room temperature with gentle shaking, protected from light.[1][6]

  • Removal of Excess Stain:

    • Aspirate the Alizarin Red S solution.

    • Wash the cell monolayer four to five times with diH₂O to remove the unbound dye.[7]

  • Visualization:

    • After the final wash, add PBS to the wells to prevent the cells from drying out.

    • Visualize the orange-red calcium deposits using a bright-field microscope.

Protocol 3: Quantification of Alizarin Red S Staining

This protocol describes the extraction of the bound Alizarin Red S for quantitative analysis using a spectrophotometer.

Materials:

  • 10% Acetic Acid[1][7]

  • 10% Ammonium (B1175870) Hydroxide[7]

  • Cell scraper

  • Microcentrifuge tubes

  • Mineral oil (optional)

  • Spectrophotometer (plate reader)

Procedure:

  • Dye Elution:

    • After qualitative visualization, remove the PBS from the wells.

    • Add 10% acetic acid to each well (e.g., 1 mL for a 24-well plate).[1]

    • Incubate at room temperature for 30 minutes with shaking to dissolve the calcium-ARS complex.[8]

  • Sample Collection:

    • Scrape the cell monolayer from the plate using a cell scraper and transfer the cell slurry into a 1.5 mL microcentrifuge tube.[7][8]

  • Heat Incubation:

    • Vortex the tube for 30 seconds.

    • Heat the slurry at 85°C for 10 minutes. To prevent evaporation, the tube can be sealed or overlaid with mineral oil.[7][8]

    • Transfer the tube to ice for 5 minutes.[7][8]

  • Centrifugation and Neutralization:

    • Centrifuge the slurry at high speed (e.g., 20,000 x g) for 15 minutes to pellet the cell debris.[2]

    • Transfer the supernatant to a new tube.

    • Add 10% ammonium hydroxide (B78521) to neutralize the acid (typically in a 1:5 or 1:4 ratio of ammonium hydroxide to supernatant, adjust to bring the pH into a neutral range).[2]

  • Spectrophotometry:

    • Transfer an appropriate volume of the neutralized supernatant (e.g., 100-200 µL) to a 96-well plate.

    • Read the absorbance at 405 nm.[2][7]

    • For a standard curve, serial dilutions of Alizarin Red S solution of known concentrations can be prepared and measured.

Data Presentation

The quantitative data obtained from the spectrophotometric analysis can be summarized in a table for clear comparison between different treatment groups.

Treatment GroupConcentration (mM)Mean Absorbance (405 nm)Standard Deviation
Negative Control00.052± 0.008
Positive Control00.215± 0.021
This compound0.250.358± 0.035
This compound0.50.512± 0.048
This compound1.00.789± 0.062
This compound2.00.854± 0.071

Table 1: Example quantification of Alizarin Red staining in osteoblast-like cells treated with varying concentrations of this compound for 14 days. Data are representative.

Signaling Pathways and Visualizations

This compound treatment increases the extracellular calcium concentration, which in turn influences intracellular signaling pathways that promote osteogenic differentiation and mineralization. This process involves the upregulation of key osteogenic markers.

Calcium_Induced_Mineralization cluster_proteins Ca_Gluceptate This compound Extracellular_Ca ↑ Extracellular Ca²⁺ Ca_Gluceptate->Extracellular_Ca Cell_Uptake Cellular Calcium Uptake Extracellular_Ca->Cell_Uptake Intracellular_Ca ↑ Intracellular Ca²⁺ Signaling Cell_Uptake->Intracellular_Ca Gene_Expression ↑ Osteogenic Gene Expression Intracellular_Ca->Gene_Expression Proteins ↑ Osteogenic Proteins Gene_Expression->Proteins Mineralization Matrix Mineralization (Alizarin Red Positive) Proteins->Mineralization COL1 Collagen-I SPARC SPARC OCN Osteocalcin OPN Osteopontin

Caption: Signaling pathway for this compound-induced mineralization.

The experimental workflow from cell treatment to data analysis can be visualized as follows:

Alizarin_Red_Workflow start Seed Cells in Multi-well Plate treatment Treat with this compound (7-21 days) start->treatment fix Fix Cells with 4% PFA treatment->fix stain Stain with Alizarin Red S Solution fix->stain wash Wash to Remove Excess Stain stain->wash visualize Microscopic Visualization (Qualitative) wash->visualize extract Extract Stain with 10% Acetic Acid visualize->extract quantify Spectrophotometry (405 nm) (Quantitative) extract->quantify analyze Data Analysis and Comparison quantify->analyze

Caption: Experimental workflow for Alizarin Red staining and quantification.

References

Application Notes and Protocols: Calcium Gluceptate in In Vitro Osteogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium gluceptate to study osteogenesis in vitro. This compound, a highly water-soluble organic calcium salt, serves as a readily bioavailable source of calcium ions in cell culture, promoting the differentiation and mineralization of osteoblast-like cells.

Introduction

Calcium is a critical signaling molecule and a fundamental component of the bone mineral matrix. In vitro studies of osteogenesis often require the supplementation of calcium to mimic the physiological environment of bone formation and to induce osteoblastic differentiation and mineralization. This compound is an excellent choice for such studies due to its high solubility and bioavailability compared to inorganic calcium salts like calcium carbonate.[1][2] This document outlines the mechanisms of action of calcium in osteogenesis and provides detailed protocols for assessing the effects of this compound on osteoblast-like cells.

Mechanism of Action: Calcium Signaling in Osteogenesis

Extracellular calcium ions (Ca²⁺) play a pivotal role in regulating osteoblast function and promoting bone formation through various signaling pathways. The key mechanisms are:

  • Calcium-Sensing Receptor (CaSR): Extracellular Ca²⁺ can bind to the CaSR on osteoblasts, activating downstream signaling cascades such as the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway. This leads to the upregulation of bone formation.[3]

  • Voltage-Gated Calcium Channels (VGCCs): Ca²⁺ can enter the cell through L-type voltage-gated calcium channels (L-VGCCs). The influx of intracellular calcium activates protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK), which in turn regulate the ERK signaling pathway, promoting the expression of osteogenic genes.[3][4][5]

  • Gene Regulation: The activation of these signaling pathways ultimately leads to the upregulation of key osteogenic transcription factors and the expression of bone matrix proteins such as collagen type I (COL1A1), osteopontin (B1167477) (OPN), osteocalcin (B1147995) (OCN), and secreted protein acidic and rich in cysteine (SPARC).[1][2][6]

Below is a diagram illustrating the signaling pathways involved in calcium-induced osteogenesis.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound Ca2+ Ca2+ This compound->Ca2+ CaSR CaSR Ca2+->CaSR L-VGCC L-VGCC Ca2+->L-VGCC PLC PLC CaSR->PLC PKC PKC L-VGCC->PKC CaMK CaMK L-VGCC->CaMK IP3 IP3 PLC->IP3 Osteogenic Genes Osteogenic Genes IP3->Osteogenic Genes ERK ERK PKC->ERK CaMK->ERK ERK->Osteogenic Genes

Calcium Signaling Pathways in Osteoblasts

Experimental Protocols

The following protocols are based on studies using the human osteoblast-like cell line MG-63.[1][2]

Cell Culture and Treatment
  • Cell Line: Human osteoblast-like MG-63 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in sterile milli-Q water. The final concentrations used for treating cells typically range from 0.25 mM to 1.0 mM.[1][2]

  • Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing the specified concentrations of this compound.

Assessment of Osteogenic Differentiation

A typical experimental workflow to assess the effect of this compound on osteogenesis is as follows:

Cell_Culture Culture MG-63 Cells Treatment Treat with This compound Cell_Culture->Treatment Proliferation_Assay MTT Assay (48 hours) Treatment->Proliferation_Assay ALP_Activity_Assay Alkaline Phosphatase Activity Assay (7 days) Treatment->ALP_Activity_Assay Mineralization_Assay Alizarin Red S Staining (7 days) Treatment->Mineralization_Assay Gene_Expression_Analysis qRT-PCR (7 days) Treatment->Gene_Expression_Analysis Protein_Expression_Analysis Western Blot (7 days) Treatment->Protein_Expression_Analysis

Experimental Workflow
Detailed Methodologies

1. Cell Proliferation (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure:

    • Seed MG-63 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[7]

    • Treat the cells with varying concentrations of this compound (e.g., 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM) for 48 hours.[2][7]

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

2. Alkaline Phosphatase (ALP) Activity Assay

  • Principle: ALP is an early marker of osteoblast differentiation.

  • Procedure:

    • Culture MG-63 cells for seven days with this compound, changing the medium every other day.[1][2]

    • Collect both the culture supernatant and the cell lysate.

    • For cell lysate, resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) and sonicate.[1][2]

    • Measure ALP activity using a commercial kinetic enzyme assay kit.[1]

3. Mineralization Assay (Alizarin Red S Staining)

  • Principle: Alizarin Red S stains calcium deposits, indicating matrix mineralization.

  • Procedure:

    • Culture MG-63 cells with this compound for seven days.[2]

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.[8]

    • Wash the cells with distilled water.

    • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[8][9]

    • Wash with distilled water to remove excess stain.

    • Visualize the red-orange mineralized nodules under a microscope.

    • For quantification, destain with 10% acetic acid and measure the absorbance of the extracted stain at 405 nm.[8][10]

4. Gene Expression Analysis (qRT-PCR)

  • Principle: Quantifies the mRNA levels of osteogenic marker genes.

  • Procedure:

    • Treat MG-63 cells with this compound for seven days.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers for osteogenic genes (e.g., COL1A1, SPARC, OCN) and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

5. Protein Expression Analysis (Western Blot)

  • Principle: Detects and quantifies specific osteogenic proteins.

  • Procedure:

    • Treat MG-63 cells with this compound for seven days.

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against osteogenic proteins (e.g., osteopontin, osteocalcin, collagen-1).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

    • Perform densitometric analysis to quantify protein levels relative to a loading control (e.g., β-actin).

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments based on published data.[1][2][11]

Table 1: Effect of this compound on MG-63 Cell Proliferation (48 hours)

This compound (mM)Cell Proliferation (% of Control)
0100
0.25157.35
1.0Significantly higher than control
2.0Significantly higher than control
4.0Significant reduction in viability

Table 2: Effect of this compound on Osteogenic Markers in MG-63 Cells (7 days)

This compound (mM)Calcium Uptake (% increase vs. Control)Alkaline Phosphatase Activity
0.25Not specifiedSignificant increase (p < 0.05)
1.030%Significant increase (p < 0.05)

Table 3: Fold Change in Osteogenic Gene Expression in MG-63 Cells Treated with this compound (7 days)

GeneFold Change (vs. Control)
Collagen-1 (COL1A1)Upregulated
Osteocalcin (OCN)Upregulated
SPARCUpregulated

Conclusion

This compound is a valuable tool for in vitro studies of osteogenesis. Its high solubility ensures a consistent and bioavailable supply of calcium ions to cultured cells, effectively promoting osteoblast proliferation, differentiation, and matrix mineralization. The protocols and data presented here provide a solid foundation for researchers to investigate the role of calcium in bone formation and to screen potential therapeutic agents for bone-related disorders.

References

Application Notes and Protocols: Monitoring Calcium Uptake in Cells Using Calcium Gluceptate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1] The ability to accurately monitor fluctuations in intracellular calcium concentration ([Ca²⁺]i) is crucial for understanding cellular physiology and for the development of novel therapeutics targeting calcium signaling pathways. Calcium flux assays are widely utilized in high-throughput screening (HTS) to identify compounds that modulate the activity of G protein-coupled receptors (GPCRs) and ion channels, which are prominent drug target classes.[1][2]

Calcium Gluceptate, a highly water-soluble organic calcium salt, serves as a bioavailable source of calcium ions.[3][4] In cell-based assays, it can be used to artificially increase the extracellular calcium concentration, thereby creating a driving force for calcium influx into the cytoplasm. This induced calcium uptake can be meticulously monitored using fluorescent calcium indicators. This application note provides detailed protocols for utilizing this compound to monitor calcium uptake in cells, offering a valuable tool for studying calcium channel function, screening for channel modulators, and investigating the cellular response to elevated extracellular calcium.

Principle of the Assay

The core of this application lies in the use of fluorescent dyes that exhibit a significant change in their spectral properties upon binding to free calcium. Cells are first loaded with a cell-permeant form of a calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM). Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent indicator in the cytoplasm.[1] In its calcium-free state, the indicator dye is weakly fluorescent. Upon an increase in intracellular calcium, triggered by the addition of this compound to the extracellular medium, the dye binds to Ca²⁺ ions, resulting in a dramatic increase in fluorescence intensity.[1][5] This change in fluorescence can be measured in real-time using a fluorescence microplate reader, flow cytometer, or fluorescence microscope, providing a quantitative measure of calcium uptake.[2]

Signaling Pathways and Mechanisms

The influx of extracellular calcium into the cytoplasm is a tightly regulated process mediated by various ion channels and transporters in the plasma membrane. By increasing the extracellular calcium concentration, this compound can facilitate calcium entry through several potential pathways:

  • Voltage-Gated Calcium Channels (VGCCs): In excitable cells like neurons and muscle cells, depolarization of the cell membrane opens VGCCs, allowing calcium influx. While this compound itself does not directly cause depolarization, this pathway is relevant when studying the effects of compounds that do.

  • Store-Operated Calcium Entry (SOCE): This is a major calcium entry pathway in many cell types. Depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER), triggers the activation of STIM1 proteins in the ER membrane. STIM1 then interacts with and opens Orai channels in the plasma membrane, leading to calcium influx.[6] This pathway can be investigated by first depleting ER stores with an agent like thapsigargin (B1683126) and then adding this compound to measure the resulting influx.

  • Receptor-Operated Channels (ROCs): Activation of certain plasma membrane receptors, often GPCRs, can lead to the opening of ion channels that are permeable to calcium.

  • Transient Receptor Potential (TRP) Channels: This diverse family of channels can be activated by a variety of stimuli and often exhibit calcium permeability.

The experimental design can be tailored to investigate the contribution of each of these pathways to the observed calcium uptake.

Calcium_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_Gluceptate This compound Ca_ext Ca²⁺ Ca_Gluceptate->Ca_ext dissociates VGCC VGCC Ca_ext->VGCC Influx SOCE SOCE (Orai) Ca_ext->SOCE Influx Ca_int ↑ [Ca²⁺]i VGCC->Ca_int SOCE->Ca_int GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 Indicator Fluorescent Indicator Ca_int->Indicator Response Cellular Responses Ca_int->Response Fluorescence ↑ Fluorescence Indicator->Fluorescence IP3R IP₃R IP3->IP3R Binds ER_Ca Ca²⁺ Store STIM1 STIM1 ER_Ca->STIM1 Depletion Activates IP3R->ER_Ca Releases Ca²⁺ STIM1->SOCE Activates

Caption: General overview of calcium signaling pathways activated by extracellular calcium.

Experimental Protocols

Protocol 1: Calcium Influx Assay Using a Fluorescence Microplate Reader

This protocol is designed for a high-throughput screening format to measure changes in intracellular calcium in response to this compound.

Materials:

  • Adherent or suspension cells of interest

  • Cell culture medium (e.g., DMEM, RPMI)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (MW: 490.42 g/mol )

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with automated injection capabilities

Methodology:

  • Cell Preparation:

    • For adherent cells, seed the cells in a black, clear-bottom 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Culture overnight in a CO₂ incubator.

    • For suspension cells, culture the cells to the desired density. On the day of the experiment, centrifuge the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Loading with Calcium Indicator Dye:

    • Prepare a 2X loading buffer by dissolving the AM ester of the chosen calcium indicator (e.g., Fluo-4 AM to a final concentration of 2-5 µM) and an equal volume of 0.04% Pluronic F-127 in HBSS. If using, add Probenecid to a final concentration of 1-2.5 mM.

    • For adherent cells, remove the culture medium and add 100 µL of the 2X loading buffer to each well.

    • For suspension cells, mix an equal volume of the cell suspension with the 2X loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in a CO₂ incubator.

  • Cell Washing:

    • After incubation, gently wash the cells twice with HBSS to remove excess dye. For adherent cells, aspirate the loading buffer and add 100 µL of HBSS. For suspension cells, centrifuge the cells, discard the supernatant, and resuspend in HBSS.

    • After the final wash, add 100 µL of HBSS to each well.

  • Measurement of Calcium Influx:

    • Prepare a 2X working solution of this compound in HBSS. A concentration range of 0.5 mM to 10 mM is a good starting point.[7]

    • Set up the fluorescence microplate reader to measure fluorescence at the appropriate wavelengths for the chosen indicator (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Using the plate reader's injector, add 100 µL of the 2X this compound solution to each well.

    • Continue to record the fluorescence signal for at least 3-5 minutes to capture the full response.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement Seed_Cells 1. Seed Cells in 96-well Plate Culture 2. Culture Overnight Seed_Cells->Culture Prepare_Buffer 3. Prepare Loading Buffer (Indicator + Pluronic F-127) Culture->Prepare_Buffer Incubate_Cells 4. Incubate Cells with Dye (45-60 min, 37°C) Prepare_Buffer->Incubate_Cells Wash_Cells 5. Wash Cells with HBSS Incubate_Cells->Wash_Cells Baseline 6. Read Baseline Fluorescence Wash_Cells->Baseline Inject_Ca 7. Inject this compound Baseline->Inject_Ca Record_Signal 8. Record Fluorescence Signal Inject_Ca->Record_Signal

Caption: Workflow for the microplate-based calcium influx assay.

Data Presentation and Analysis

Quantitative data from the calcium influx assay should be summarized for clear interpretation and comparison. The primary output is the change in relative fluorescence units (RFU) over time. Key parameters to extract include baseline fluorescence, peak fluorescence, and the area under the curve (AUC).

Table 1: Hypothetical Data from a Calcium Influx Assay Using this compound

Treatment GroupThis compound [mM]Baseline RFU (Mean ± SD)Peak RFU (Mean ± SD)ΔRFU (Peak - Baseline)
Negative Control01050 ± 551100 ± 6250
Test Compound A1.01065 ± 484580 ± 2103515
Test Compound B1.01040 ± 512300 ± 1551260
Positive Control (Ionomycin)-1055 ± 608500 ± 3507445

Data is presented as the mean of triplicate wells ± standard deviation (SD).

Applications in Research and Drug Development

  • Screening for Calcium Channel Modulators: This assay can be adapted to screen for compounds that either enhance (agonists) or inhibit (antagonists) calcium influx through specific channels. Cells would be pre-incubated with test compounds before the addition of this compound.

  • Investigating Cellular Toxicity: Dysregulation of calcium homeostasis is a hallmark of cell death. This method can be used to assess if a test compound induces uncontrolled calcium entry, leading to cytotoxicity.

  • Studying Osteogenesis: As this compound has been shown to promote osteogenesis in osteoblast-like cells, this assay can be used to study the initial calcium signaling events that trigger this differentiation process.[3][7]

  • Characterizing GPCR Signaling: For GPCRs that couple to pathways leading to store-operated calcium entry, this assay can be used to characterize receptor activation and downstream signaling.

Conclusion

Monitoring intracellular calcium changes using this compound provides a robust and adaptable method for researchers in various fields. The detailed protocols and data presentation guidelines outlined in this application note offer a framework for successfully implementing this assay. By leveraging fluorescent calcium indicators, scientists can gain valuable insights into the complex role of calcium signaling in health and disease, accelerating basic research and the development of new therapeutic agents.

References

Troubleshooting & Optimization

how to prevent Calcium Gluceptate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Calcium Gluceptate. Our goal is to help you prevent precipitation and ensure the stability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is the calcium salt of glucoheptonic acid.[1][2] It is valued in biomedical research for its high solubility and bioavailability.[3] However, it is prone to precipitation due to several factors, including the existence of different physical forms (polymorphs), the ratio of its epimers, the presence of seed crystals, and environmental conditions such as pH and temperature.[4]

Q2: What are the different forms of this compound?

A2: this compound can exist as a highly soluble amorphous anhydrate or a sparingly soluble crystalline hydrate (B1144303).[4][5][6] The transition from the amorphous to the crystalline form is a primary cause of precipitation.[4]

Q3: How does the epimeric ratio of this compound affect its stability?

A3: this compound is a mixture of the calcium salts of the alpha (α) and beta (β) epimers of glucoheptonic acid.[1][4] The stability of its aqueous solution is highly dependent on the ratio of these epimers.[1][4] Solutions made from this compound containing only the α-epimer are the least stable, while a mixture containing approximately equal proportions of α and β epimers is more stable.[4]

Q4: What role does pH play in the solubility of this compound?

Q5: Can temperature affect the stability of this compound solutions?

A5: Yes, temperature plays a crucial role. Heating a this compound solution, for instance by autoclaving, can help dissolve the less soluble crystalline forms and destroy any "seed crystals" that might initiate precipitation, leading to a stable solution.[1][2] However, for some calcium salts, solubility can decrease with increasing temperature, so it is essential to follow specific protocols.[12][13]

Q6: Are there any additives that can help prevent precipitation?

A6: Yes, certain additives can stabilize this compound solutions. For example, calcium saccharate is used as a stabilizer in supersaturated solutions of calcium gluconate to prevent precipitation.[14] Additionally, chelating agents like citrate (B86180) and EDTA can be used in mineral solutions to bind calcium ions and prevent them from forming insoluble precipitates.[15][16][17]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon preparation Use of the sparingly soluble crystalline hydrate form of this compound.1. Confirm the form of this compound used. The amorphous anhydrate form is more soluble.[4][5] 2. Consider using a preparation method that involves heating to dissolve the material fully (see Experimental Protocols).
Presence of seed crystals in the raw material or on glassware.1. Ensure all glassware is scrupulously clean. 2. Filter the solution through a sub-micron filter to remove potential seed crystals.[2] 3. Autoclaving the final solution can destroy remaining seed crystals.[1]
Unfavorable α:β epimer ratio.1. Source this compound with a specified epimer ratio, ideally close to 1:1 for better stability.[4]
Precipitation during storage Slow conversion of the amorphous form to the less soluble crystalline hydrate.1. Prepare the solution by heating (autoclaving) to ensure all of the salt is in a stable, dissolved state.[1] 2. Store the solution according to the manufacturer's recommendations, typically in well-closed containers.[11]
pH shift in the solution.1. Buffer the solution to maintain a stable pH within the optimal range (typically 6.0-8.0 for injections).[10][11]
Incompatibility with other components in a mixed solution.1. Avoid mixing this compound with solutions containing ions that can form insoluble calcium salts, such as phosphates and sulfates.[18][19] 2. If mixing is necessary, consult compatibility charts and consider the use of appropriate chelating agents.

Data Presentation

Table 1: Solubility of this compound and Related Salts under Various Conditions

Compound Solvent/Condition Solubility Reference
This compound (amorphous anhydrate)WaterVery soluble[5]
This compound (crystalline hydrate)WaterSparingly soluble[5]
This compoundWater≥89.2 mg/mL[20]
This compoundDMSO (with gentle warming)≥4.90 mg/mL[20]
Calcium GluconateWater (Neutral pH, 25°C)~6.5 g/100 mL[7]
Calcium GluconateWater (pH 4, 25°C)12-15 g/100 mL[7]
Calcium GluconateWater (pH 2, 25°C)>20 g/100 mL[7]

Experimental Protocols

Protocol for Preparing a Stable this compound Aqueous Solution

This protocol is a general guideline based on established principles for preventing precipitation. Specific concentrations and parameters should be optimized for your particular application.

Materials:

  • This compound powder (preferably with a known α:β epimer ratio)

  • High-purity water (e.g., Water for Injection, USP)

  • pH meter and adjustment solutions (e.g., dilute HCl or NaOH)

  • Sterile sub-micron filter (e.g., 0.22 µm)

  • Autoclave

  • Appropriate sterile glassware and storage containers

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Heat the required volume of high-purity water to approximately 60-80°C.

    • Slowly add the this compound powder to the heated water while stirring continuously until it is fully dissolved.

  • pH Adjustment:

    • Allow the solution to cool to room temperature.

    • Measure the pH of the solution.

    • If necessary, adjust the pH to the desired range (e.g., 6.0-8.0) using dilute HCl or NaOH. Add the adjustment solution dropwise while monitoring the pH.

  • Filtration:

    • Filter the solution through a sterile 0.22 µm filter to remove any potential micro-precipitates or seed crystals.

  • Sterilization and Stabilization:

    • Dispense the filtered solution into the final sterile containers.

    • Autoclave the final solution. This step is critical for destroying any remaining seed crystals and ensuring long-term stability.[1][2]

  • Quality Control:

    • After cooling, visually inspect the solution for any signs of precipitation or crystallization.

    • Store the solution in well-closed containers at the recommended temperature.

Visualizations

Precipitation_Factors A This compound Precipitation B Physicochemical Properties B->A C Environmental Factors C->A D Formulation & Handling D->A B1 Crystalline Hydrate Form (Sparingly Soluble) B1->B B2 High α-Epimer Ratio (Less Stable) B2->B C1 pH Shift (to Alkaline) C1->C C2 Inappropriate Temperature C2->C D1 Presence of Seed Crystals D1->D D2 High Concentration (Supersaturation) D2->D D3 Incompatible Additives (e.g., Phosphates) D3->D

Caption: Factors contributing to this compound precipitation.

Troubleshooting_Workflow Start Precipitation Observed CheckForm Check Physical Form & Epimer Ratio of Raw Material Start->CheckForm CheckProcess Review Preparation Protocol Start->CheckProcess CheckStorage Examine Storage Conditions & Formulation Start->CheckStorage UseAmorphous Use Amorphous Form / Optimized Epimer Ratio CheckForm->UseAmorphous HeatDissolve Incorporate Heating/ Autoclaving Step CheckProcess->HeatDissolve FilterSolution Filter with 0.22 µm Filter CheckProcess->FilterSolution AdjustpH Control and Buffer pH CheckStorage->AdjustpH CheckCompatibility Verify Additive Compatibility CheckStorage->CheckCompatibility StableSolution Stable Solution UseAmorphous->StableSolution HeatDissolve->StableSolution FilterSolution->StableSolution AdjustpH->StableSolution CheckCompatibility->StableSolution

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Calcium Gluceptate Stability in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Gluceptate in buffer solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and storage of this compound solutions.

Problem Potential Cause Recommended Action
Precipitation or cloudiness upon preparation or storage Presence of seed crystals: Microscopic crystals of a less soluble hydrate (B1144303) can initiate rapid crystallization.[1][2]Heat the solution (e.g., autoclaving) to dissolve any seed crystals. Subsequent sterile filtration (0.22 µm) can also remove them.[1]
Incorrect epimer ratio: The official USP grade is the α-epimer, which is less stable in solution. A mixture of α and β epimers is more stable.[2]Consider using a grade of this compound that contains a mixture of α and β epimers for improved stability.[2]
Supersaturation: The amorphous form of this compound is much more soluble than the crystalline hydrate. Solutions made from the amorphous form can be supersaturated and prone to crystallization.[3]Prepare solutions at a concentration below the equilibrium solubility of the crystalline hydrate, especially for long-term storage.
Incompatible buffer: Phosphate (B84403) buffers are known to form insoluble precipitates with calcium ions.Avoid using phosphate buffers. Consider alternative buffering agents like acetate (B1210297) or citrate (B86180), but verify compatibility.
Changes in pH of the solution over time Degradation of this compound: Hydrolysis or other degradation pathways can lead to the formation of acidic or basic byproducts.Perform a stability study under your specific experimental conditions (temperature, light exposure) to assess the degradation profile. Use a validated stability-indicating HPLC method for analysis.
Interaction with container: Leaching of substances from the container can alter the pH.Ensure the use of high-quality, inert containers (e.g., Type I borosilicate glass or tested and compatible plastic containers).
Loss of potency or inconsistent analytical results Chemical degradation: this compound can degrade under various stress conditions such as heat, and extreme pH.Implement a stability testing program. A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.
Inadequate analytical method: The analytical method may not be able to separate the intact drug from its degradation products.Develop and validate a stability-indicating analytical method, such as a reverse-phase HPLC method.[1][2]

Frequently Asked Questions (FAQs)

1. What are the primary factors affecting the stability of this compound in buffer solutions?

The main factors are:

  • pH: The acceptable pH range for this compound solutions is typically between 6.0 and 8.0. Deviations from this range can accelerate degradation.

  • Temperature: Higher temperatures can increase the rate of chemical degradation and may also affect the solubility of different forms of this compound.

  • Buffer Composition: The choice of buffer is critical. Phosphate buffers should generally be avoided due to the high risk of calcium phosphate precipitation. The compatibility with other buffers like citrate and acetate should be experimentally verified.

  • Concentration: The solubility of this compound is dependent on its physical form (amorphous vs. crystalline hydrate). Concentrated solutions, especially if prepared from the more soluble amorphous form, can be supersaturated and prone to precipitation.[3]

  • Presence of Seed Crystals: Even trace amounts of crystalline material can trigger rapid precipitation in a supersaturated solution.[1][2]

  • Epimer Ratio: The relative proportions of the α and β epimers of glucoheptonic acid in the this compound raw material significantly impact the stability of its solutions. The pure α-epimer is known to be less stable.[2]

2. Why did my this compound solution precipitate, and how can I prevent it?

Precipitation is a common issue, often due to the crystallization of a less soluble hydrated form of this compound.[4] This can be triggered by the presence of seed crystals or the use of a supersaturated solution. To prevent this:

  • Heat Treatment: Autoclaving the solution can dissolve existing seed crystals, leading to a more stable solution.[1]

  • Filtration: Passing the solution through a 0.22 µm filter can remove particulate matter, including potential seed crystals.[1]

  • Control Concentration: Avoid preparing solutions that are supersaturated with respect to the less soluble crystalline form, especially for long-term storage.

  • Use Mixed Epimers: If possible, use a source of this compound that contains a mixture of α and β epimers, as this has been shown to improve solution stability.[2]

3. Which buffer systems are recommended for formulating this compound solutions?

  • Phosphate Buffers: Not Recommended. There is a high risk of precipitating insoluble calcium phosphate.

  • Citrate and Acetate Buffers: These are generally more compatible with calcium salts than phosphate buffers. However, the potential for complexation exists, which could influence the stability and bioavailability of the this compound. It is crucial to perform compatibility and stability studies with your specific formulation.

4. How does temperature affect the stability of this compound solutions?

Quantitative Data Summary

While specific degradation kinetic data for this compound across a range of buffer systems is not extensively published, the following table summarizes the known solubility and stability characteristics. Researchers should determine specific stability data for their own formulations and storage conditions.

ParameterValue/ObservationReference
Solubility (Amorphous Anhydrate) > 2 molal at room temperature[3]
Solubility (Crystalline Hydrate) 0.06 molal (≈3.3% w/v) at 25.5°C[3]
USP pH Range (1 in 10 solution) 6.0 - 8.0
Effect of Epimer Ratio on Stability Stability decreases with an increasing proportion of the α-epimer above approximately 50%.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Validated HPLC method for this compound

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • At specified time points, withdraw samples, cool to room temperature, and analyze by HPLC.

  • Photostability:

    • Expose a sample of the stock solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[5]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an RP-HPLC method to quantify this compound and separate it from its degradation products.

Objective: To develop a validated HPLC method capable of resolving this compound from its potential impurities and degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common starting ratio is 90:10 (aqueous:organic).[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimization: Adjust the mobile phase composition (e.g., pH of the aqueous phase, organic solvent ratio, gradient elution) and other parameters to achieve optimal separation of the main peak from any degradation product peaks observed in the forced degradation study.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). The specificity of the method is demonstrated by its ability to resolve the main drug peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound in Buffer Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions ox Oxidation (H2O2) prep->ox Expose to Stress Conditions therm Thermal Stress prep->therm Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc eval Evaluate Degradation Profile & Method Specificity hplc->eval

Caption: Workflow for a forced degradation study of this compound.

stability_factors center This compound Solution Stability ph pH ph->center temp Temperature temp->center buffer Buffer Composition (e.g., Phosphate, Citrate) buffer->center conc Concentration conc->center epimer α/β Epimer Ratio epimer->center seed Seed Crystals seed->center

References

troubleshooting Calcium Gluceptate crystallization on storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Gluceptate, focusing on the common issue of crystallization upon storage.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution crystallizing during storage?

A1: Crystallization of this compound in solution upon storage is a common issue primarily driven by the transition from a highly soluble, unstable form to a less soluble, more stable crystalline form. Key contributing factors include:

  • Form of this compound: Commercial this compound can exist as a highly soluble amorphous anhydrate or a sparingly soluble crystalline hydrate (B1144303). The crystalline hydrate is the more stable form and solutions prepared from the amorphous form can be supersaturated with respect to the crystalline form, leading to precipitation over time.[1]

  • Presence of Seed Crystals: Even minute quantities of the crystalline hydrate can act as seed crystals, initiating the crystallization process in a supersaturated solution.[1]

  • Ratio of α and β Epimers: this compound is a mixture of α and β epimers. A higher proportion of the α-epimer can lead to decreased stability in solution. The USP specification for pure α-epimer is often the least stable. A mixture with approximately equal proportions of α and β epimers tends to be more stable.

  • Storage Temperature: Lower temperatures generally decrease the solubility of this compound, which can promote crystallization in a concentrated solution.

  • pH of the Solution: The pH of the solution can influence the solubility of this compound. The recommended pH range for this compound solutions is typically between 6.0 and 8.0.[2]

  • Concentration: Highly concentrated (supersaturated) solutions are inherently unstable and more prone to crystallization.

Q2: What is the difference in solubility between the amorphous and crystalline forms of this compound?

A2: There is a significant difference in the aqueous solubility of the different forms of this compound. The amorphous anhydrate form is very soluble, while the crystalline hydrate form is sparingly soluble.

Form of this compoundSolubility at Room Temperature
Amorphous Anhydrate> 2 molal
Crystalline Hydrate0.06 molal (approximately 3.3% w/v)[1]

Q3: How can I prevent crystallization in my this compound solutions?

A3: Preventing crystallization involves controlling the factors mentioned in Q1. Key strategies include:

  • Use of a Stable Epimer Mixture: Whenever possible, use a mixture of α and β epimers of this compound, as this has been shown to be more stable in solution than the pure α-epimer.

  • Destruction of Seed Crystals: Autoclaving the solution can destroy existing seed crystals. A common recommendation is to autoclave at 121°C for 20 minutes immediately after preparation.[1]

  • Control of Storage Temperature: Store the solution at a controlled room temperature and avoid refrigeration unless specifically indicated, as lower temperatures can decrease solubility.

  • Maintain Optimal pH: Ensure the pH of the solution is within the stable range of 6.0 to 8.0.[2]

  • Avoid Supersaturation: Prepare solutions at concentrations that are not highly supersaturated with respect to the crystalline hydrate form, or use appropriate formulation strategies to stabilize supersaturated solutions.

Q4: Are there any excipients that are known to be incompatible with this compound?

A4: Calcium gluconate, a similar calcium salt, is known to be incompatible with citrates, soluble carbonates, phosphates, and sulfates.[3] It is advisable to avoid these in this compound formulations as well, as they can lead to the precipitation of insoluble calcium salts. When formulating with other excipients, it is crucial to perform compatibility studies. For instance, osmotically active excipients like mannitol (B672) and sorbitol may influence the overall stability of the formulation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound crystallization issues.

Problem: Observed Crystallization in this compound Solution

Step 1: Initial Assessment and Characterization

The first step is to characterize the precipitate and the solution to understand the nature of the problem.

Experimental Protocol: Precipitate Analysis

  • Isolation: Carefully separate the crystals from the solution by filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining solution.

  • Drying: Dry the crystals under vacuum at a low temperature.

  • Characterization:

    • Microscopy: Observe the crystal morphology.

    • X-Ray Powder Diffraction (XRPD): Confirm the crystalline nature of the precipitate and identify the crystal form (hydrate).

    • Thermal Analysis (TGA/DSC): Determine the water content and thermal behavior of the crystals.

Step 2: Identify the Root Cause

Based on the initial assessment and the history of the solution, use the following decision tree to pinpoint the likely cause of crystallization.

TroubleshootingWorkflow start Crystallization Observed check_form What form of Calcium Gluceptate was used? start->check_form amorphous Amorphous Anhydrate check_form->amorphous Amorphous crystalline Crystalline Hydrate check_form->crystalline Crystalline check_epimer What is the α/β epimer ratio? high_alpha High α-epimer ratio check_epimer->high_alpha High α mixed_epimer Mixed epimer ratio check_epimer->mixed_epimer Mixed check_seeds Were seed crystals potentially present? seeds_yes Yes/Unsure check_seeds->seeds_yes Yes seeds_no No check_seeds->seeds_no No check_storage What were the storage conditions (T, pH)? storage_issue Low T or pH outside 6-8 check_storage->storage_issue Issue storage_ok Controlled T and pH check_storage->storage_ok OK solution_supersaturated High Supersaturation amorphous->solution_supersaturated solution_low_solubility Low Intrinsic Solubility crystalline->solution_low_solubility solution_instability Increased Instability high_alpha->solution_instability mixed_epimer->check_seeds solution_nucleation Nucleation Initiated seeds_yes->solution_nucleation seeds_no->check_storage solution_precipitation Precipitation Induced storage_issue->solution_precipitation storage_ok->amorphous solution_supersaturated->check_epimer solution_low_solubility->check_epimer solution_instability->check_seeds solution_nucleation->check_storage Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Form Form Solubility Solubility Form->Solubility affects Epimer Ratio Epimer Ratio Stability Stability Epimer Ratio->Stability affects Temperature Temperature Temperature->Solubility affects pH pH pH->Solubility affects Concentration Concentration Supersaturation Supersaturation Concentration->Supersaturation determines Seed Crystals Seed Crystals Nucleation Nucleation Seed Crystals->Nucleation initiates Crystallization Crystallization Solubility->Crystallization Stability->Crystallization Supersaturation->Crystallization Nucleation->Crystallization

References

impact of alpha and beta epimer ratio on Calcium Gluceptate solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of the alpha and beta epimer ratio on the solubility of Calcium Gluceptate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its epimeric forms?

This compound, also known as calcium glucoheptonate, is the calcium salt of glucoheptonic acid.[1][2] It can exist as two different stereoisomers, known as the alpha (α) and beta (β) epimers.[1][2] Commercial preparations of this compound can consist of the pure alpha epimer or a mixture of both alpha and beta epimers.[3][4][5][6][7]

Q2: How does the α/β epimer ratio affect the solubility and stability of this compound solutions?

The ratio of alpha to beta epimers significantly influences the stability of this compound solutions.[1] Solutions with a higher proportion of the alpha-epimer are less stable and more prone to precipitation.[1][8] Conversely, a preparation with approximately equal proportions of alpha and beta epimers results in more stable solutions.[1][9] The pure alpha-epimer, as specified by the USP, is the least stable in solution.[1][8]

Q3: Why do this compound solutions sometimes form a precipitate?

Precipitation in this compound solutions is often due to the conversion of the highly soluble amorphous anhydrous form to a sparingly soluble crystalline hydrate (B1144303).[1][10] This process can be initiated by the presence of seed crystals and is exacerbated by an unfavorable ratio of alpha and beta epimers, particularly a high concentration of the alpha epimer.[1][8]

Q4: What is the difference in solubility between the amorphous and crystalline forms of this compound?

There is a significant difference in the aqueous solubility of the different forms of this compound. The amorphous anhydrous form is very soluble, with a solubility of greater than 2 molal at room temperature.[10] In contrast, the crystalline hydrate form has a much lower equilibrium solubility of 0.06 molal at 25.5°C (approximately 3.3% w/v).[10]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitation or crystallization in the this compound solution upon storage. The this compound used may have a high percentage of the alpha-epimer, leading to the formation of a less soluble crystalline hydrate.[1][8]Consider using a this compound preparation with a more balanced alpha and beta epimer ratio (closer to 50:50). It has been suggested that such mixtures are more stable.[1]
The presence of seed crystals of the insoluble hydrate form.[8]To prepare stable solutions, it has been suggested that destroying seed crystals by heating, such as autoclaving, can be effective.[8]
Inconsistent solubility between different batches of this compound. Different commercial sources may provide this compound with varying alpha and beta epimer ratios, leading to batch-to-batch variability in solubility and stability.[1][8]It is advisable to characterize the epimer ratio of the incoming raw material. A suggested analytical method involves gas chromatography (GC).[1]

Data Summary

The stability of this compound solutions is directly correlated with the proportion of the alpha-epimer. A higher percentage of the alpha-epimer leads to a shorter time before precipitation (recrystallization) is observed.

Commercial SourceProportion of α-epimer (%)Time for Recrystallization (days)
Pfanstiehl α-β stable51.8> 8
Givaudan71.88
Italsintex72.42
Pfanstiehl USP100< 1

Table adapted from Suryanarayanan, R., & Mitchell, A. G. (1981). The stability of calcium glucoheptonate solutions.[8]

Experimental Protocols

Determination of α- and β-Epimer Ratio by Gas Chromatography (GC)

A method for quantifying the proportion of alpha and beta epimers in this compound has been described and involves the following steps:[1]

  • Ion Exchange: An aqueous solution of this compound is passed through a cation-exchange resin. This process converts the calcium salt into a mixture of glucoheptonic acids and their corresponding lactones.

  • Lyophilization: The resulting solution is freeze-dried.

  • Lactonization: The acid-lactone mixture is treated with concentrated hydrochloric acid to convert the components into their gamma-lactones.

  • Silylation: The resulting material is trimethylsilylated using trimethylsilylimidazole.

  • GC Analysis: The derivatized sample is then analyzed by gas chromatography to separate and quantify the alpha and beta epimers.

Visualizations

Epimer_Ratio_Impact cluster_solution This compound Solution cluster_outcome Solution Stability & Solubility HighAlpha High α-Epimer Ratio (e.g., >70% α) Unstable Decreased Stability Increased Precipitation Risk HighAlpha->Unstable leads to Balanced Balanced α/β Ratio (approx. 50:50) Stable Increased Stability Reduced Precipitation Risk Balanced->Stable leads to

Caption: Logical relationship between the α/β epimer ratio and solution stability.

References

optimizing storage conditions for Calcium Gluceptate to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of Calcium Gluceptate to ensure its stability and integrity throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, well-ventilated area.[1] It is crucial to keep it in tightly closed containers to protect it from sunlight and heat sources.[1] Contact with air should be minimized.[1] The United States Pharmacopeia (USP) specifies preserving it in "well-closed containers".[2][3]

Q2: What temperature range is recommended for storing this compound?

A2: While specific studies on this compound are limited, guidelines for the related compound Calcium Gluconate recommend storage at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[4][5] For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) can enhance stability.[4] Avoid freezing the substance.[5][6]

Q3: How does humidity affect the stability of this compound?

A3: this compound can be anhydrous or exist in various hydrated forms.[2][3] High humidity can lead to moisture absorption, potentially causing caking or changes in its hydration state. It is essential to store it in a dry environment within well-closed containers.

Q4: Is this compound sensitive to light?

A4: Yes, protection from sunlight is a recommended storage condition to prevent potential degradation.[1]

Q5: What materials are incompatible with this compound?

A5: this compound should not be stored with strong oxidizing agents, acids, bases, amines, acid anhydrides, and reducing agents.[1]

Q6: What is the optimal pH for this compound solutions?

A6: According to the USP, a 1-in-10 solution of this compound should have a pH between 6.0 and 8.0.[2][7] Maintaining this pH range is critical for the stability of aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitation in Aqueous Solutions

Symptom: A white or crystalline precipitate forms in a this compound solution upon preparation or during storage.

Potential Causes & Solutions:

  • Cause 1: Conversion to a Less Soluble Form. this compound can exist as a highly soluble amorphous form or a sparingly soluble crystalline hydrate.[8] The precipitate is often the hydrated crystalline form.[8]

    • Solution: Preparing solutions by autoclaving at 121°C for 20 minutes immediately after preparation can destroy seed crystals and result in a stable solution.[9][10]

  • Cause 2: Presence of Seed Crystals. Even trace amounts of the crystalline form can induce rapid precipitation in a supersaturated solution.[8][9]

    • Solution: Membrane filtration of the solution can remove a majority of seed crystals, thereby increasing the stability and delaying precipitation.[9]

  • Cause 3: Unfavorable Epimer Ratio. this compound is a mixture of alpha and beta epimers.[2][3] The pure alpha-epimer, which often complies with USP specifications, is the least stable in solution.[8][11]

    • Solution: Using a this compound source that contains a mixture of alpha and beta epimers can significantly improve solution stability.[8][9] Some studies suggest a mixture with approximately equal proportions of both epimers is more stable.[8]

  • Cause 4: Incorrect pH. Deviation from the optimal pH range of 6.0-8.0 can affect solubility and stability.

    • Solution: Buffer the solution to maintain the pH within the recommended range.

Issue 2: Discoloration or Degradation of Solid Compound

Symptom: The white or faintly yellowish powder shows signs of discoloration, clumping, or has an unusual odor.

Potential Causes & Solutions:

  • Cause 1: Exposure to Heat. Decomposition of this compound can occur at temperatures above 160°C.[2][7]

    • Solution: Ensure the storage area temperature remains consistently within the recommended range (20-25°C). Avoid placing containers near heat sources like ovens or autoclaves.

  • Cause 2: Exposure to Light or Air. Prolonged exposure can lead to chemical degradation.

    • Solution: Always store the compound in opaque, tightly sealed containers in a dark, controlled environment.

  • Cause 3: Contamination. Reaction with incompatible substances can cause degradation.

    • Solution: Store this compound separately from the incompatible materials listed in FAQ A5.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterSolid FormAqueous Solution
Temperature 20°C to 25°C (68°F to 77°F)20°C to 25°C (Short-term)
2°C to 8°C (Long-term)2°C to 8°C (Recommended)
Humidity Store in a dry placeN/A
Light Protect from lightProtect from light
pH N/A6.0 - 8.0
Container Tightly-closed, well-sealedSterile, tightly-sealed

Table 2: USP Specifications for Different Hydrated Forms of this compound

FormLoss on Drying (%)
Anhydrous Not more than 1.0%
Dihydrate (2H₂O) Not more than 6.9%
Hemiheptahydrate (3½H₂O) Not more than 11.4%
Source: USP Monograph[2][3][7]

Visualizations

Troubleshooting Precipitation in this compound Solutions start Precipitate Observed in This compound Solution check_ph Check Solution pH start->check_ph ph_in_range Is pH between 6.0-8.0? check_ph->ph_in_range adjust_ph Adjust pH to 6.0-8.0 using appropriate buffer ph_in_range->adjust_ph No check_epimer Review Certificate of Analysis: What is the α/β epimer ratio? ph_in_range->check_epimer Yes adjust_ph->check_epimer epimer_ratio Is it pure α-epimer? check_epimer->epimer_ratio source_mixed Source this compound with mixed epimers epimer_ratio->source_mixed Yes check_prep Review Preparation Method epimer_ratio->check_prep No / Mixed source_mixed->check_prep filtered Was solution filtered (e.g., 0.22 µm membrane)? check_prep->filtered filter_sol Filter solution to remove seed crystals filtered->filter_sol No autoclaved Was solution autoclaved immediately after prep? filtered->autoclaved Yes filter_sol->autoclaved autoclave_sol Autoclave at 121°C for 20 min to destroy seed crystals autoclaved->autoclave_sol No stable Solution Should Remain Stable autoclaved->stable Yes autoclave_sol->stable

Caption: Troubleshooting workflow for precipitation issues.

Decision Tree for Optimal Storage start This compound Sample form Is it Solid or Aqueous Solution? start->form solid Solid Form form->solid Solid aqueous Aqueous Solution form->aqueous Aqueous solid_storage Store in tightly sealed, opaque container. Minimize air contact. solid->solid_storage aqueous_storage Store in sterile, tightly sealed container. aqueous->aqueous_storage solid_env Place in Cool (20-25°C), Dry (<60% RH), Ventilated Area. solid_storage->solid_env incompatibles Store away from: - Strong Oxidizers - Acids/Bases - Amines solid_env->incompatibles aqueous_env Refrigerate (2-8°C). Protect from light. aqueous_storage->aqueous_env aqueous_env->incompatibles

References

Technical Support Center: Calcium Gluceptate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Calcium Gluceptate solutions.

Frequently Asked Questions (FAQs)

Q1: Why has my clear this compound solution turned cloudy?

A cloudy appearance in your this compound solution is typically due to the precipitation of this compound. This can be caused by several factors, including the conversion of the highly soluble amorphous form to a less soluble crystalline hydrate (B1144303), the presence of seed crystals that trigger crystallization, and an unfavorable ratio of α and β epimers in the this compound salt used.[1][2]

Q2: What is the difference between the α and β epimers of this compound and how do they affect solution stability?

This compound exists as two different epimers, α and β. The stability of the solution is significantly influenced by the relative proportions of these two forms.[2][3] The USP-grade this compound is the pure α-epimer, which is ironically the least stable in solution.[2][3] Solutions prepared with a mixture containing a higher proportion of the α-epimer (above approximately 50%) tend to be less stable and more prone to precipitation.[2] Conversely, a more balanced mixture of α and β epimers results in a more stable solution.[3]

Q3: Can the storage conditions of my this compound solution lead to cloudiness?

Yes, storage conditions can play a role. Since this compound solutions are often supersaturated, they are inherently prone to precipitation.[4][5] Factors like temperature fluctuations can affect the solubility of the salt and potentially induce crystallization.

Q4: Is it possible to redissolve the precipitate in a cloudy this compound solution?

While it may be possible to redissolve the precipitate by heating, this is generally not recommended as it does not address the underlying stability issues and the solution will likely become cloudy again upon cooling or over time. The formation of the precipitate indicates a phase transition to a less soluble, more stable crystalline form.[1][2]

Troubleshooting Guide

If you are experiencing cloudiness or precipitation in your this compound solution, consult the following troubleshooting guide.

Problem Potential Cause Recommended Action
Solution becomes cloudy shortly after preparation. Use of pure α-epimer this compound (e.g., USP grade).Consider using a this compound salt with a more balanced α and β epimer ratio for improved stability.[2][3]
Precipitation occurs after a period of storage. Presence of seed crystals from the raw material or environment.Prepare the solution and immediately autoclave it. This can destroy seed crystals and lead to a more stable solution.[1][3] Alternatively, filtering the solution through a 0.22-micron filter can remove a majority of seed crystals, increasing the time before precipitation occurs.[1]
Cloudiness appears after temperature changes. The solution is supersaturated and sensitive to temperature fluctuations.Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles.
Inconsistent stability between different batches of this compound. Variation in the α and β epimer ratio between different commercial sources.Source this compound from a consistent supplier and request information on the epimer composition if possible. Be aware that the time to precipitation can vary significantly between sources.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution

This protocol is designed to minimize the risk of precipitation by destroying seed crystals.

  • Weighing: Accurately weigh the desired amount of this compound powder. For improved stability, a salt described as calcium α-β glucoheptonate is recommended over the pure α-epimer USP grade.[3]

  • Dissolution: Dissolve the this compound in high-purity water with gentle agitation.

  • Sterilization and Stabilization: Immediately after dissolution, autoclave the solution at 121°C for 15-20 minutes. This process is crucial for destroying any existing seed crystals of the less soluble hydrate form.[1][3]

  • Storage: Store the sterilized solution in a sealed container at a controlled room temperature.

Protocol 2: Analysis of α and β Epimer Ratio by Gas Chromatography (GC)

This method allows for the quantification of the α and β epimer ratio in a this compound sample.[2]

  • Ion Exchange: Pass an aqueous solution of this compound through a cation-exchange resin to convert it into a mixture of glucoheptonic acids and their corresponding lactones.

  • Lyophilization: Freeze-dry the resulting solution.

  • Lactonization: Convert the acid-lactone mixture to γ-lactones using concentrated hydrochloric acid.

  • Derivatization: Trimethylsilylate the resulting material with trimethylsilylimidazole.

  • GC Analysis: Analyze the trimethylsilylated derivatives by gas chromatography to determine the relative proportions of the α and β epimers.

Visualizations

G cluster_0 Factors Leading to this compound Precipitation A High Proportion of α-Epimer D Precipitation (Cloudy Solution) A->D B Presence of Seed Crystals B->D C Supersaturated Solution C->D

Caption: Key factors contributing to the precipitation of this compound solutions.

G cluster_1 Troubleshooting Workflow for Cloudy this compound Solution start Cloudy Solution Observed check_source Check this compound Source (Epimer Ratio) start->check_source review_prep Review Preparation Protocol (Seed Crystal Contamination) start->review_prep stable_solution Prepare Stable Solution: - Use Mixed Epimers - Autoclave to Destroy Seeds check_source->stable_solution review_prep->stable_solution

Caption: A logical workflow for troubleshooting cloudy this compound solutions.

References

techniques to dissolve precipitated Calcium Gluceptate for research use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Gluceptate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and dissolution of this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in water?

A1: The solubility of this compound is highly dependent on its physical form. Commercially available this compound can exist as a sparingly soluble crystalline hydrate (B1144303) or a much more soluble amorphous anhydrate.[1] If you are experiencing solubility issues, it is likely that you are working with the crystalline hydrate form. Additionally, the presence of seed crystals can promote precipitation.[1][2]

Q2: What is the expected solubility of this compound in water?

A2: The amorphous form of this compound is very soluble in water, while the crystalline hydrate form is only sparingly soluble. For detailed solubility data, please refer to the data table below.

Q3: Can changes in pH affect the solubility of this compound?

A3: Yes, pH can influence the solubility. Generally, the solubility of calcium salts of weak acids, like gluceptate, is expected to increase in more acidic conditions (lower pH). The acceptable pH range for this compound solutions is typically between 6.0 and 8.0.[3][4]

Q4: I observed a precipitate forming in my this compound solution over time. What could be the cause?

A4: Precipitation in this compound solutions is a common issue and can be attributed to several factors:

  • Crystallization: The solution may have been prepared from the more soluble amorphous form, which can slowly convert to the less soluble crystalline hydrate over time, leading to precipitation.[1]

  • Seed Crystals: The presence of even trace amounts of the crystalline form can act as seed crystals, initiating precipitation in a supersaturated solution.[2]

  • Epimer Ratio: this compound is a mixture of α and β epimers. A higher proportion of the α-epimer can lead to decreased stability and a greater tendency for precipitation.[1]

  • Temperature: A decrease in temperature can reduce the solubility and cause the this compound to precipitate out of the solution.

Q5: Are there any known stabilizers for this compound solutions?

A5: While specific stabilizers for this compound are not extensively documented in the provided search results, related compounds like Calcium Gluconate solutions can be stabilized. For instance, calcium D-saccharate and calcium lactate (B86563) have been used to stabilize Calcium Gluconate solutions.[5][6]

Troubleshooting Guide

This guide provides systematic steps to address the issue of precipitated this compound.

Issue: Precipitate observed in this compound solution.

Step 1: Initial Assessment

  • Visual Inspection: Characterize the precipitate (e.g., crystalline, amorphous, fine powder).

  • Review Preparation Protocol: Double-check the concentration, solvent, temperature, and pH used to prepare the solution.

Step 2: Gentle Redissolution Techniques

  • Mechanical Agitation: Vigorously shake or vortex the solution.

  • Sonication: Place the solution in a sonicator bath to break up agglomerates and aid dissolution.

Step 3: Thermal Treatment

  • Warming: Gently warm the solution in a water bath. For the related compound, calcium gluconate, warming to 60°C has been suggested to redissolve precipitates. Start with a lower temperature (e.g., 40-50°C) and gradually increase while monitoring for dissolution.

  • Heating to Boiling: For more resistant precipitates, heating the solution to boiling can significantly increase solubility.[5] Allow the solution to cool to room temperature slowly. Be aware that this may lead to the formation of a supersaturated solution that could precipitate again.

Step 4: pH Adjustment

  • Check pH: Measure the pH of the solution.

  • Lower pH: If the pH is neutral or alkaline, cautiously add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to the acidic range (e.g., pH 5-6) and observe if the precipitate dissolves. Remember to readjust the pH to your desired experimental range afterward.

Step 5: Filtration

  • Sterile Filtration: If redissolution is unsuccessful, or to prepare a stable solution, filtering the solution through a 0.22 µm sterile filter can remove seed crystals, which can help in preventing further precipitation.[2]

Step 6: Autoclaving for Stable Solution Preparation

  • For preparing a fresh, stable solution: Autoclaving a freshly prepared solution can destroy any existing seed crystals, leading to a stable solution.[2]

Data Presentation

Table 1: Solubility of Different Forms of this compound

FormSolventTemperatureSolubility
Amorphous AnhydrateWaterRoom TemperatureVery Soluble
Crystalline HydrateWaterRoom TemperatureSparingly Soluble

Note: Quantitative solubility data for this compound across a range of temperatures and pH values is limited in the available literature. The information for the related compound, Calcium Gluconate, suggests that solubility increases with temperature.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution

This protocol is adapted from methods used for preparing stable solutions of similar calcium salts.

Materials:

  • This compound (amorphous form preferred)

  • Sterile, deionized water

  • pH meter

  • Dilute HCl and NaOH for pH adjustment

  • Autoclave

  • Sterile filtration apparatus (0.22 µm filter)

Procedure:

  • Weigh the desired amount of this compound.

  • In a sterile container, add the this compound to approximately 80% of the final desired volume of sterile water.

  • Stir the solution continuously. Gentle warming (e.g., to 40°C) can be applied to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Measure the pH of the solution and adjust to a range of 6.0-8.0 using dilute HCl or NaOH as needed.[3][4]

  • Bring the solution to the final volume with sterile water.

  • For enhanced stability, sterile filter the solution through a 0.22 µm filter to remove any potential seed crystals.[2]

  • Alternatively, for maximum stability, autoclave the freshly prepared solution. This process is effective at destroying seed crystals.[2]

  • Store the solution in a well-closed container at the recommended temperature.

Protocol 2: Redissolving Precipitated this compound

Materials:

  • Precipitated this compound solution

  • Water bath or hot plate with magnetic stirrer

  • pH meter

  • Dilute HCl

Procedure:

  • Place the container with the precipitated solution in a water bath or on a hot plate with stirring.

  • Begin warming the solution gently to 40-50°C while stirring continuously.

  • Gradually increase the temperature, if necessary, up to 60°C. Monitor the solution closely for the dissolution of the precipitate.

  • If the precipitate persists, check the pH of the solution.

  • If the pH is neutral or alkaline, carefully add a few drops of dilute HCl to lower the pH slightly and observe for any changes.

  • Once the precipitate has dissolved, allow the solution to cool down slowly to room temperature.

  • If the pH was adjusted, readjust it back to the desired level for your experiment using dilute NaOH.

  • To prevent re-precipitation, consider filtering the solution through a 0.22 µm filter to remove any remaining micro-crystals.[2]

Mandatory Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Precipitate Observed gentle Gentle Redissolution (Agitation, Sonication) start->gentle thermal Thermal Treatment (Warming to 60°C) gentle->thermal If not successful dissolved Precipitate Dissolved gentle->dissolved ph_adjust pH Adjustment (Lower pH if neutral/alkaline) thermal->ph_adjust If not successful thermal->dissolved filtration Sterile Filtration (Remove Seed Crystals) ph_adjust->filtration If not successful ph_adjust->dissolved not_dissolved Precipitate Persists filtration->not_dissolved stable_solution Prepare Fresh Stable Solution (Autoclave to destroy seed crystals) not_dissolved->stable_solution

Caption: Troubleshooting workflow for dissolving precipitated this compound.

G cluster_factors Influencing Factors solubility This compound Solubility physical_form Physical Form solubility->physical_form epimer_ratio α:β Epimer Ratio solubility->epimer_ratio temperature Temperature solubility->temperature ph pH solubility->ph seed_crystals Presence of Seed Crystals solubility->seed_crystals amorphous amorphous physical_form->amorphous Amorphous (High Solubility) crystalline crystalline physical_form->crystalline Crystalline (Low Solubility) high_alpha high_alpha epimer_ratio->high_alpha High α-epimer (Less Stable) mixed_epimers mixed_epimers epimer_ratio->mixed_epimers Mixed Epimers (More Stable) high_temp high_temp temperature->high_temp Higher Temp (Increases Solubility) low_temp low_temp temperature->low_temp Lower Temp (Decreases Solubility) acidic_ph acidic_ph ph->acidic_ph Acidic pH (Increases Solubility) alkaline_ph alkaline_ph ph->alkaline_ph Alkaline pH (Decreases Solubility) promotes_precipitation promotes_precipitation seed_crystals->promotes_precipitation Promotes Precipitation

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Managing Calcium Gluceptate Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Calcium Gluceptate in experimental media. By understanding the factors that influence its solubility, particularly pH, you can ensure the stability of your media and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in media?

This compound (also known as calcium glucoheptonate) is an organic calcium salt valued in biomedical research for its high solubility and bioavailability compared to other calcium salts.[1] It serves as an efficient source of calcium ions (Ca²⁺), which are critical second messengers in numerous cellular processes.[1] In cell culture, it supports essential functions such as cellular adhesion and proliferation.[1]

Q2: I observed a white precipitate in my media after adding this compound. What is the likely cause?

The most common cause of precipitation when adding a calcium source to cell culture media is the formation of insoluble calcium phosphate (B84403).[2][3] Cell culture media, such as Phosphate-Buffered Saline (PBS) and Dulbecco's Modified Eagle Medium (DMEM), are rich in phosphate ions.[4] At physiological pH (typically 7.2-7.4), calcium ions (Ca²⁺) readily react with phosphate ions (primarily HPO₄²⁻ and PO₄³⁻) to form calcium phosphate, which has low solubility and precipitates out of the solution.[4][5]

Q3: How does pH affect the solubility of this compound and the formation of precipitates?

The solubility of this compound, like other salts of weak acids, is pH-dependent. Glucoheptonic acid is a weak acid with a predicted pKa of approximately 3.35.[6][7][8]

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, more soluble glucoheptonic acid, thus increasing the solubility of this compound.

  • At high pH (alkaline conditions): The glucoheptonate anion is the predominant species. While this compound itself is quite soluble, the primary issue in media is the pH-dependent equilibrium of phosphate ions. As the pH increases, the concentration of more reactive phosphate species (HPO₄²⁻ and PO₄³⁻) increases, leading to a higher likelihood of calcium phosphate precipitation.[4][5]

The relationship between pH and the solubility of a related compound, calcium gluconate, illustrates this principle well. Its solubility significantly increases as the pH becomes more acidic.[9]

Q4: Can the physical form of this compound affect its solubility?

Yes, the physical form of this compound significantly impacts its stability in solution. It can exist as a highly soluble amorphous form or a sparingly soluble crystalline hydrate.[10][11] Problems with precipitation can arise from the conversion of the amorphous form to the crystalline form, which can be initiated by the presence of seed crystals.[10][11] Additionally, the ratio of its α and β epimers can affect its stability, with the pure α-epimer being the least stable in solution.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation.

IssueProbable CauseRecommended Solution
Immediate precipitation upon adding this compound to media. High local concentration of Ca²⁺ and phosphate ions reacting at a pH that favors insoluble calcium phosphate formation.Prepare a separate, concentrated stock solution of this compound in deionized water. Add the stock solution to the final volume of media dropwise while gently stirring to ensure rapid and even dispersion.[2][3]
Precipitate forms over time in stored media. Gradual formation of calcium phosphate crystals, potentially due to slight pH shifts or temperature fluctuations. The conversion of amorphous this compound to a less soluble crystalline form.[10]Prepare media fresh whenever possible. If storage is necessary, store at a stable temperature (4°C is common, but check for potential cold-induced precipitation of other components). Before use, allow the media to come to room temperature and inspect for any precipitate. Consider sterile filtering the this compound stock solution to remove any potential seed crystals.[11]
Turbidity or precipitation after pH adjustment. Increasing the pH of the media, especially above 7.0, significantly reduces the solubility of calcium phosphate.[4][5]Adjust the pH of the basal media before adding the this compound stock solution. If pH adjustment is necessary after its addition, do so very slowly with dilute acid or base while constantly monitoring for any signs of precipitation.

Data Presentation

Table 1: pH-Dependent Solubility of Calcium Salts

pHSolubility of Calcium Gluconate ( g/100 mL at 25°C)
~7.0~6.5[9]
4.012-15[9]
2.0>20[9]

This table illustrates the principle that lowering the pH increases the solubility of calcium salts of weak acids.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution that can be aseptically added to sterile media.

Materials:

  • This compound powder

  • High-purity, sterile deionized water

  • Sterile container for the final solution

  • Sterile 0.22 µm syringe filter

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the powder to a volume of sterile, room temperature deionized water that will result in a concentration that is 100x to 1000x the final desired concentration in the media.

  • Gently agitate the solution until the this compound is completely dissolved. Do not heat the solution, as this can affect the stability of other media components later.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile storage container. This step sterilizes the solution and removes any potential seed crystals that could promote precipitation.[11]

  • Store the stock solution at 4°C.

Protocol 2: Supplementing Cell Culture Media with this compound

This protocol details the proper method for adding the this compound stock solution to your basal cell culture medium to minimize the risk of precipitation.

Materials:

  • Sterile basal cell culture medium

  • Sterile this compound stock solution (from Protocol 1)

  • Sterile pipettes

Methodology:

  • Ensure the basal medium is at the desired temperature (typically room temperature or 37°C).

  • While gently swirling the basal medium, add the required volume of the this compound stock solution dropwise. For example, to achieve a 1 mM final concentration from a 1 M stock, add 1 mL of the stock solution to 999 mL of media.

  • Continue to gently mix the supplemented medium for a few minutes to ensure homogeneity.

  • If the final pH of the supplemented medium needs adjustment, do so with caution as described in the troubleshooting guide.

Visualizations

Below are diagrams illustrating the key concepts and workflows discussed.

G cluster_solution This compound in Solution cluster_media Phosphate in Media cluster_reaction Precipitation Reaction CaG This compound (Ca(C₇H₁₃O₈)₂) Ca Ca²⁺ CaG->Ca Dissociation Glu 2x Glucoheptonate⁻ CaG->Glu Precipitate Calcium Phosphate (Ca₃(PO₄)₂) Ca->Precipitate Phosphate Phosphate Buffer (e.g., H₂PO₄⁻ / HPO₄²⁻) Phosphate->Precipitate Reaction favored at higher pH

Caption: Chemical equilibrium leading to Calcium Phosphate precipitation.

G start Start prep_stock Prepare Concentrated This compound Stock in DI Water start->prep_stock prep_media Prepare Basal Medium start->prep_media filter_stock Sterile Filter Stock Solution (0.22 µm filter) prep_stock->filter_stock add_stock Add Stock Solution to Basal Medium Dropwise with Stirring filter_stock->add_stock prep_media->add_stock check_ph Check pH add_stock->check_ph adjust_ph Adjust pH Cautiously (if necessary) check_ph->adjust_ph pH out of range final_media Final Sterile Medium check_ph->final_media pH in range adjust_ph->final_media

Caption: Recommended workflow for preparing media with this compound.

References

Technical Support Center: Calcium Gluceptate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Gluceptate solutions. The information focuses on the effects of temperature on solution stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound solutions?

A1: The main stability issue for aqueous solutions of this compound is not chemical degradation at typical storage temperatures, but rather physical instability, which manifests as precipitation. This precipitation can occur over time during storage.[1]

Q2: What causes the precipitation in this compound solutions?

A2: Precipitation in this compound solutions is a complex issue influenced by several factors:

  • Crystallization: this compound can exist in a highly soluble amorphous form and a less soluble crystalline hydrate (B1144303) form. Over time, the amorphous form can convert to the more stable, but less soluble, crystalline form, leading to precipitation.[1]

  • Seed Crystals: The presence of microscopic seed crystals of the less soluble form can initiate and accelerate the precipitation process.[1]

  • Epimer Ratio: this compound is a salt of glucoheptonic acid, which exists as α and β epimers. The ratio of these epimers in the raw material can affect the stability of the solution, with the pure α-epimer being the least stable in solution.[2] A mixture of α and β epimers tends to form more stable solutions.[1]

Q3: What is the effect of temperature on the stability of this compound solutions?

A3: Temperature has a significant impact on the physical stability of this compound solutions:

  • Elevated Temperatures: Short-term exposure to high temperatures, such as during autoclaving (e.g., 121°C), can actually increase the stability of the solution by dissolving any existing seed crystals, thereby preventing or delaying precipitation.[1] However, prolonged exposure to high temperatures is not recommended. The solid form of this compound begins to decompose at temperatures above 160°C.[3]

  • Room Temperature Storage: Solutions are typically stored at controlled room temperature. However, even at room temperature, precipitation can occur over time due to the slow conversion to the less soluble crystalline form.[2]

  • Refrigeration and Freezing: While specific data on refrigerated storage is limited, freezing should be avoided as it can promote crystallization and precipitation upon thawing.

Q4: What are the recommended storage conditions for this compound solutions?

A4: this compound solutions should be stored in well-closed, single-dose containers, preferably of Type I or Type II glass.[4] The typical storage recommendation is at a controlled room temperature, between 20°C to 25°C (68°F to 77°F).[2][5] Always refer to the manufacturer's specific storage instructions.

Q5: What is the pH of a typical this compound solution and how does it affect stability?

Troubleshooting Guide

This guide addresses the common issue of precipitation in this compound solutions.

Problem Potential Cause Troubleshooting Steps
Precipitate observed in the solution upon receipt or during storage. 1. Formation of the less soluble crystalline hydrate. 2. Presence of seed crystals. 3. Fluctuation in storage temperature.1. Visually inspect the solution for particulate matter before use. 2. If slight precipitation has occurred, it may be possible to redissolve it by gently warming the vial. However, the solution should only be used if it becomes completely clear and is allowed to cool to room temperature before administration. 3. If significant precipitation is present, the solution should not be used. 4. Ensure the solution is stored at a consistent, controlled room temperature and protected from freezing.
Solution becomes cloudy or forms a precipitate after preparation. 1. Introduction of seed crystals during handling. 2. Use of raw material with an unstable epimer ratio. 3. Supersaturation of the solution.1. Employ aseptic techniques during preparation to minimize contamination. 2. Consider filtration through a 0.22-micron filter to remove potential seed crystals. 3. Autoclaving the final solution can enhance stability by dissolving seed crystals.[1] 4. Source this compound raw material with a specified mixture of α and β epimers for improved stability.[1]

Data Summary

Quantitative data on the temperature-dependent degradation kinetics and solubility of this compound solutions are not extensively available in the public literature. The primary stability concern is physical precipitation rather than chemical degradation under normal storage conditions.

Table 1: Factors Influencing the Stability of this compound Solutions

Factor Effect on Stability Notes
Temperature High temperatures (e.g., autoclaving) can increase stability by dissolving seed crystals. Freezing should be avoided as it may promote precipitation.Decomposition of the solid form occurs at temperatures above 160°C.[3]
Seed Crystals Presence accelerates the precipitation of the less soluble crystalline form.Can be removed by filtration or destroyed by heat (autoclaving).[1]
Epimer Ratio (α vs. β) A higher proportion of the α-epimer can lead to decreased solution stability. A mixture of epimers is more stable.[2]USP specifications historically favored the pure α-epimer, which is less stable in solution.[2]
pH The recommended pH range for solutions is typically between 6.0 and 8.0.[6]Maintaining the appropriate pH is important for overall stability.

Experimental Protocols

Detailed experimental protocols for assessing the stability of your specific this compound solution are crucial. The following outlines a general approach based on standard pharmaceutical practices for parenteral solutions.

Protocol: Accelerated Stability Study for this compound Solution

1. Objective: To evaluate the physical and chemical stability of a this compound solution under accelerated temperature conditions to predict its shelf life and identify potential degradation pathways.

2. Materials:

  • This compound solution, prepared at the desired concentration.

  • Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Analytical instrumentation for assessing physical and chemical properties (e.g., pH meter, viscometer, HPLC, particle size analyzer).

  • Appropriate control samples stored at the recommended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

3. Methodology:

  • Sample Preparation: Prepare multiple batches of the this compound solution and fill into the final intended container-closure system.

  • Initial Analysis (Time Zero): Perform a complete analysis of the initial samples for the following parameters:

    • Appearance (color, clarity)

    • pH

    • Assay of this compound (e.g., by titration or HPLC)

    • Particulate matter (sub-visible and visible)

    • Viscosity

  • Stability Storage: Place the samples in the accelerated stability chamber (40°C/75% RH) and the control chamber (25°C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 1, 3, and 6 months for accelerated studies; and 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

  • Analysis at Each Time Point: Analyze the pulled samples for the same parameters as the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial results and the established specifications. Any significant change, such as a drop in assay, a change in pH, or the appearance of precipitate, should be investigated.

4. Acceptance Criteria: The solution is considered stable if it remains within the predefined specifications for all tested parameters throughout the study period. For example, the assay of this compound should typically remain between 90% and 110% of the initial value.

Visualizations

start This compound Solution Stability Issue precipitation Precipitation or Cloudiness Observed start->precipitation check_storage Verify Storage Conditions (Temperature, Light Exposure) precipitation->check_storage First Step temp_excursion Temperature Excursion? check_storage->temp_excursion handle_excursion Follow Temperature Excursion Protocol temp_excursion->handle_excursion Yes no_excursion Storage Conditions Correct temp_excursion->no_excursion No assess_severity Assess Severity of Precipitation handle_excursion->assess_severity no_excursion->assess_severity minor_precipitate Minor Precipitate assess_severity->minor_precipitate Minor major_precipitate Significant Precipitate assess_severity->major_precipitate Major warm_solution Attempt to Redissolve by Gentle Warming minor_precipitate->warm_solution discard_solution Discard Solution major_precipitate->discard_solution check_clarity Solution Completely Clear? warm_solution->check_clarity use_solution Use Solution After Cooling to Room Temperature check_clarity->use_solution Yes check_clarity->discard_solution No investigate_root_cause Investigate Root Cause (Raw Material, Manufacturing Process) discard_solution->investigate_root_cause

Caption: Troubleshooting workflow for precipitation in this compound solutions.

stability This compound Solution Stability temp Temperature temp->stability storage_temp Storage Temperature temp->storage_temp autoclaving Autoclaving (Heat Sterilization) temp->autoclaving freezing Freezing temp->freezing ph pH ph->stability ph_range pH Range (6.0-8.0) ph->ph_range raw_material Raw Material Properties raw_material->stability epimer_ratio α/β Epimer Ratio raw_material->epimer_ratio crystalline_form Crystalline vs. Amorphous Form raw_material->crystalline_form process Manufacturing Process process->stability seed_crystals Presence of Seed Crystals process->seed_crystals filtration Filtration process->filtration

Caption: Factors influencing the stability of this compound solutions.

References

avoiding Calcium Gluceptate interaction with phosphate in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the interaction and precipitation of Calcium Gluceptate and phosphate (B84403) in experimental media.

Troubleshooting Guide

This guide addresses common issues encountered when working with calcium and phosphate in solution.

Q1: I observed a white, cloudy precipitate after adding this compound to my phosphate-containing medium. What happened and what should I do?

A1: You have likely observed the precipitation of calcium phosphate. This occurs when the concentrations of calcium and phosphate ions exceed their solubility limit in the solution. The precipitate is typically dibasic calcium phosphate (CaHPO₄) or tribasic calcium phosphate (Ca₃(PO₄)₂).

To address this, follow these troubleshooting steps. First, visually confirm the presence of a precipitate. If confirmed, review your preparation protocol, focusing on the order of mixing, final concentrations, and pH of the medium. It is recommended to discard the precipitated solution, as it can be toxic to cells and will result in inaccurate final concentrations of calcium and phosphate.[1][2] Prepare a fresh solution by following the corrective actions outlined in the workflow diagram below.

G cluster_0 Troubleshooting Workflow: Precipitate Observed start Precipitate Observed check_protocol Review Protocol: - Order of Mixing - Concentrations - pH start->check_protocol discard Discard Precipitated Solution check_protocol->discard Precipitate Confirmed corrective_action Take Corrective Action (See Protocol Section) discard->corrective_action prepare_fresh Prepare Fresh Solution corrective_action->prepare_fresh end Issue Resolved prepare_fresh->end

Caption: Troubleshooting workflow for observed calcium phosphate precipitation.

Frequently Asked Questions (FAQs)

Q2: What are the primary factors that influence calcium phosphate precipitation?

A2: Several factors critically affect the solubility of calcium phosphate in media:

  • pH: This is a predominant factor.[3] A lower pH (more acidic) increases the solubility of calcium phosphate. At a lower pH, the more soluble monobasic phosphate (H₂PO₄⁻) is the prevailing form, whereas higher pH levels favor the less soluble dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) forms.[3][4]

  • Concentration: Higher concentrations of calcium and phosphate increase the likelihood of their solubility product being exceeded, leading to precipitation.[5]

  • Temperature: Higher temperatures can decrease the solubility of calcium phosphate, promoting precipitation. This is particularly relevant for solutions that are warmed before use.

  • Order of Mixing: The sequence in which components are added to the medium is crucial. Adding phosphate and calcium salts in close succession or in concentrated forms can create localized areas of supersaturation, triggering precipitation.[6][7]

  • Amino Acid Concentration: Higher concentrations of amino acids can lower the solution's pH and increase the solubility of calcium phosphate.[3][8]

  • Calcium Salt Form: this compound or Calcium Gluconate are generally preferred over Calcium Chloride because they are organic salts and less likely to cause precipitation.[5][9]

G cluster_factors Influencing Factors pH pH Precipitation Calcium Phosphate Precipitation pH->Precipitation Higher pH increases Concentration Concentration Concentration->Precipitation Higher conc. increases Temperature Temperature Temperature->Precipitation Higher temp. increases MixingOrder Mixing Order MixingOrder->Precipitation Improper order increases AminoAcids Amino Acids AminoAcids->Precipitation Higher conc. decreases SaltForm Calcium Salt Form SaltForm->Precipitation Gluceptate/Gluconate decreases

Caption: Key factors influencing the precipitation of calcium phosphate.

Q3: Why is this compound or Gluconate preferred over Calcium Chloride?

A3: this compound and Calcium Gluconate are organic calcium salts. Compared to inorganic salts like Calcium Chloride, they dissociate to a lesser extent, releasing fewer free calcium ions into the solution at any given time. This lower concentration of free calcium ions reduces the probability of the calcium-phosphate solubility product being exceeded, thus minimizing the risk of precipitation.[5][9]

Q4: Can I autoclave a medium after adding this compound and phosphate?

A4: It is strongly advised not to autoclave media containing both calcium and phosphate. The high temperatures during autoclaving will significantly decrease the solubility of calcium phosphate, leading to almost certain precipitation. These components should be sterile-filtered separately and then aseptically combined, or the complete medium should be sterile-filtered.

Experimental Protocols

Protocol 1: Recommended Order of Mixing for Media Preparation

This protocol is designed to minimize the risk of calcium phosphate precipitation when preparing media from individual components.

Methodology:

  • Initial Dissolution: Begin with approximately 80-90% of the final volume of high-purity, room temperature water.

  • Add Phosphate First: Dissolve the phosphate salts (e.g., Sodium Phosphate or Potassium Phosphate) and allow them to fully dissolve. Agitate the solution gently.

  • Add Other Components: Add other media components such as amino acids, glucose, and other salts. Ensure each component is fully dissolved before adding the next. The presence of amino acids helps to buffer the solution and keep the pH low.[3]

  • Dilute Calcium Salt: In a separate sterile container, dissolve the this compound in a small volume of the media being prepared or sterile water.

  • Add Calcium Last: Add the diluted this compound solution to the main media volume very slowly while the solution is being stirred.[7] This ensures rapid dispersion and avoids localized high concentrations.

  • pH Adjustment: Check the pH of the final solution. Adjust to the desired pH (typically 0.2-0.3 units below the final working pH) using 1N HCl or 1N NaOH.[10] The pH may rise slightly upon filtration.

  • Final Volume & Sterilization: Bring the medium to the final volume with sterile water. Immediately sterilize the complete medium by passing it through a 0.22 µm filter.

  • Final Inspection: Before use, visually inspect the final solution against a black background to ensure no precipitate has formed.

Quantitative Data

The compatibility of calcium and phosphate is highly dependent on the specific formulation. The following table provides general guidance on concentration limits derived from studies on parenteral nutrition (PN) admixtures, which are highly relevant to cell culture media preparation.

Table 1: General Compatibility Guidelines for Calcium and Phosphate

ParameterGuideline for Enhanced SolubilityRationale
pH Maintain pH ≤ 6.0Increases the proportion of more soluble monobasic phosphate.[6][9]
Amino Acid Conc. ≥ 2.5%Helps maintain a lower pH, increasing solubility.[3][6]
Calcium Source Use this compound/GluconateOrganic salts are less prone to precipitation than CaCl₂.[5][9]
Ca & P Conc. (Combined) < 45 mEq/LLower concentrations reduce the risk of exceeding the solubility product.[6]
Storage Temperature 2-8 °C (Refrigerated)Cooler temperatures favor solubility.[8]

Note: These values are for guidance only. Compatibility should be confirmed for your specific media formulation.

References

Validation & Comparative

A Comparative Analysis of Calcium Gluceptate and Calcium Chloride for Increasing Ionized Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical management of hypocalcemia, the selection of an appropriate calcium salt is paramount. This guide provides an objective comparison of calcium gluceptate and calcium chloride, focusing on their efficacy in increasing ionized calcium levels, supported by experimental data, detailed methodologies, and an examination of their respective properties.

Executive Summary

Both this compound and calcium chloride are effective in raising ionized calcium concentrations. The primary distinctions lie in their elemental calcium content and their potential for adverse effects. Calcium chloride offers a higher concentration of elemental calcium per gram, potentially requiring smaller volumes for administration. However, it carries a significant risk of tissue necrosis if extravasation occurs, necessitating administration through a central venous catheter. This compound, with a lower elemental calcium content, presents a safer profile for peripheral administration. Experimental evidence suggests that when administered in doses providing equivalent amounts of elemental calcium, both salts elicit a similar and rapid increase in ionized calcium levels.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and calcium chloride.

Table 1: Elemental Calcium Content

Calcium SaltElemental Calcium per 1 gram of salt
This compound82 mg[1][2]
Calcium Chloride273 mg[2]

Table 2: Efficacy in Increasing Ionized Calcium (Experimental Data)

Calcium Salt AdministeredMean Increase in Ionized Calcium (at 5 minutes post-infusion)
This compound (20 ml, containing 18 mg/ml elemental calcium)32% (± 4.3% SEM)[3]
Calcium Chloride (10 ml of 10% solution, containing 27 mg/ml elemental calcium)33% (± 3.1% SEM)[3]

Note: The doses in the study were chosen to deliver a comparable, though not identical, amount of elemental calcium.

Experimental Protocols

The data presented in Table 2 is derived from a key comparative study. The methodology employed is detailed below.

Study Design: Comparative Effects of Calcium Chloride and this compound on Plasma Ionized Calcium
  • Objective: To compare the efficacy of calcium chloride and this compound in increasing plasma ionized calcium concentrations in critically ill patients with low ionized calcium.[3]

  • Subjects: 10 critically ill patients.[3]

  • Procedure:

    • A baseline measurement of plasma ionized calcium ([Ca2+]) was obtained.

    • In a randomized order, each patient received an intravenous infusion of either calcium chloride or this compound.[3]

    • Calcium Chloride Administration: 10 ml of a 10% solution (containing 27 mg/ml of elemental calcium) was infused over a 5-minute period.[3]

    • This compound Administration: 20 ml of a solution containing 18 mg/ml of elemental calcium was infused over a 5-minute period.[3]

    • A washout period of approximately 6 hours separated the administration of the two calcium preparations.[3]

    • Plasma ionized calcium concentrations and hemodynamic variables (mean arterial pressure, mean right atrial pressure, and heart rate) were monitored for 30 minutes following the completion of each infusion.[3]

  • Data Analysis: The percentage increase in ionized calcium from baseline was calculated at various time points, including at 5 minutes post-infusion.

Signaling and Administration Considerations

The administration and subsequent physiological response to calcium salts involve a direct increase in the circulating pool of ionized calcium, which is the biologically active form.

G cluster_admin Administration cluster_circulation Systemic Circulation cluster_effects Physiological Effects Calcium_Gluceptate Calcium_Gluceptate Ionized_Calcium Ionized Calcium (Ca2+) Calcium_Gluceptate->Ionized_Calcium Dissociation Calcium_Chloride Calcium_Chloride Calcium_Chloride->Ionized_Calcium Dissociation Cellular_Processes Modulation of Cellular Processes Ionized_Calcium->Cellular_Processes Cardiac_Function Cardiac Contractility and Rhythm Ionized_Calcium->Cardiac_Function Neuronal_Excitability Neuronal Excitability Ionized_Calcium->Neuronal_Excitability Blood_Coagulation Blood Coagulation Ionized_Calcium->Blood_Coagulation

Figure 1: Pathway from administration to physiological effect.

Experimental Workflow: A Comparative Study

The workflow for a typical comparative clinical study is outlined below.

G Patient_Recruitment Patient Recruitment (Hypocalcemic) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: This compound Administration Randomization->Group_A Arm 1 Group_B Group B: Calcium Chloride Administration Randomization->Group_B Arm 2 Data_Collection_A Ionized Calcium Measurement (Time Points) Group_A->Data_Collection_A Data_Collection_B Ionized Calcium Measurement (Time Points) Group_B->Data_Collection_B Data_Analysis Comparative Statistical Analysis Data_Collection_A->Data_Analysis Data_Collection_B->Data_Analysis Results Results: Efficacy and Safety Comparison Data_Analysis->Results

Figure 2: Workflow of a randomized comparative trial.

Logical Relationship: Choosing a Calcium Salt

The decision-making process for selecting between this compound and calcium chloride is based on several factors.

G Assess_Patient Assess Patient's Clinical Status Central_Access Central Venous Access Available? Assess_Patient->Central_Access Emergency Emergency Situation? Central_Access->Emergency Yes Use_Gluceptate Consider This compound Central_Access->Use_Gluceptate No Use_Chloride Consider Calcium Chloride Emergency->Use_Chloride Yes Emergency->Use_Gluceptate No

References

A Comparative Analysis of the Bioavailability of Calcium Gluceptate and Calcium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two commonly used calcium salts, calcium gluceptate and calcium gluconate. This analysis is based on available pharmacokinetic data from human clinical trials and is intended to inform research and development in the pharmaceutical and nutritional sciences.

Executive Summary

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters for calcium glucoheptonate (as a proxy for this compound) and calcium gluconate from separate oral bioavailability studies. It is crucial to note that these values are not from a direct comparative study and should be interpreted with caution.

ParameterCalcium Glucoheptonate (as proxy)Calcium GluconateUnit
Elemental Calcium Content ~8.2% (82 mg per 1 g)[1]~9.3% (93 mg per 1 g)% (mg/g)
Peak Serum Concentration (Cmax) Data not available in absolute values2.94 ± 0.32mmol/l
Time to Peak Concentration (Tmax) Data not available in absolute values2.19h
Area Under the Curve (AUC) Relative bioavailability of 89% compared to Calcium Carbonate (over 12h)[1][2]Data not available for direct comparison%

Note: The data for Calcium Glucoheptonate is from a study comparing it to Calcium Carbonate[1][2]. The data for Calcium Gluconate is from a study comparing it to Calcium Fumarate. A direct comparison of absolute Cmax and Tmax values is challenging due to differing study designs and reference standards.

Experimental Protocols

To understand the basis of the presented data, this section outlines a typical experimental protocol for an oral calcium bioavailability study in humans, synthesized from methodologies reported in relevant clinical trials[1][2].

Study Design: A single-dose, randomized, open-label, two-period, crossover study is a common design.

  • Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include gastrointestinal diseases, kidney stones, and the use of medications that could interfere with calcium absorption.

  • Dietary Control: Participants follow a standardized low-calcium diet for a period before and during the study to minimize dietary influence on calcium measurements.

  • Dosing: After an overnight fast, subjects receive a single oral dose of the calcium supplement (e.g., this compound or calcium gluconate) with a standardized meal. The dosage is based on the elemental calcium content.

  • Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to measure serum calcium concentrations.

  • Pharmacokinetic Analysis: The collected serum calcium concentration-time data is used to determine key pharmacokinetic parameters:

    • Cmax (Maximum Concentration): The highest observed calcium concentration in the serum.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total extent of calcium absorption over time, calculated using the trapezoidal rule.

  • Washout Period: In a crossover design, a washout period of at least one week separates the two treatment periods to ensure that the effects of the first treatment do not carry over to the second.

  • Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the different calcium formulations.

Visualizing Biological and Experimental Processes

To further elucidate the mechanisms and methodologies involved, the following diagrams are provided.

G Intestinal Calcium Absorption Pathways cluster_enterocyte Enterocyte Ca2+ Ca2+ TRPV6 TRPV6 Channel Ca2+->TRPV6 Apical Entry (Transcellular) Blood Ca2+ Blood Ca2+ Ca2+->Blood Ca2+ Paracellular Pathway (Between Cells) Calbindin Calbindin-D9k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (ATPase) Calbindin->PMCA1b Basolateral Extrusion NCX1 NCX1 (Na+/Ca2+ Exchanger) Calbindin->NCX1 Basolateral Extrusion PMCA1b->Blood Ca2+ NCX1->Blood Ca2+

Caption: A diagram illustrating the two primary pathways of intestinal calcium absorption: the transcellular and paracellular routes.

G Experimental Workflow for a Calcium Bioavailability Study cluster_screening Screening & Enrollment cluster_period1 Treatment Period 1 cluster_washout Washout Period cluster_period2 Treatment Period 2 cluster_analysis Data Analysis Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent Enrollment Enrollment Informed Consent->Enrollment Low-Calcium Diet Low-Calcium Diet Enrollment->Low-Calcium Diet Overnight Fast Overnight Fast Low-Calcium Diet->Overnight Fast Dose A Administration Dose A Administration Overnight Fast->Dose A Administration Serial Blood Sampling Serial Blood Sampling Dose A Administration->Serial Blood Sampling Washout Washout Serial Blood Sampling->Washout Washout (>= 1 week) Washout (>= 1 week) Low-Calcium Diet 2 Low-Calcium Diet Overnight Fast 2 Overnight Fast Low-Calcium Diet 2->Overnight Fast 2 Dose B Administration Dose B Administration Overnight Fast 2->Dose B Administration Serial Blood Sampling 2 Serial Blood Sampling Dose B Administration->Serial Blood Sampling 2 Pharmacokinetic Analysis Pharmacokinetic Analysis Serial Blood Sampling 2->Pharmacokinetic Analysis Statistical Comparison Statistical Comparison Pharmacokinetic Analysis->Statistical Comparison Washout->Low-Calcium Diet 2

Caption: A flowchart outlining the typical crossover design of a clinical trial to assess the bioavailability of oral calcium supplements.

References

A Comparative Analysis of Calcium Gluceptate and Other Calcium Salts in Bone Mineralization for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the performance of various calcium supplements, supported by experimental data, to guide research and development in bone health.

The selection of an appropriate calcium salt is a critical consideration in the development of therapeutic interventions for bone-related disorders. While calcium carbonate and citrate (B86180) are the most extensively studied and commonly utilized salts, other organic calcium salts, such as calcium gluceptate, are gaining attention for their potential advantages in specific contexts. This guide provides a detailed comparison of the efficacy of this compound versus other calcium salts in promoting bone mineralization, with a focus on experimental data and methodologies relevant to researchers, scientists, and drug development professionals.

Quantitative Comparison of Calcium Salt Efficacy

The following table summarizes key quantitative data from comparative studies on various calcium salts, focusing on bioavailability, markers of bone formation, and cellular effects.

Calcium SaltParameterValueStudy Population/ModelSource
This compound Relative Oral Bioavailability vs. Calcium Carbonate89% (over 12 hours)Healthy adult volunteers[1]
Increase in Calcium Uptake in Osteoblast-like cells (1.0 mM)30% increase compared to controlMG-63 cells[2]
Increase in Alkaline Phosphatase (ALP) ActivitySignificant increase at 0.25 mM and 1.0 mMMG-63 cells[2]
Calcium Gluconate Increase in Bone Mineral Density (aBMD)Significant increase after at least 6 months of treatmentGastrectomized patients with sufficient vitamin D[3]
Calcium Carbonate Elemental Calcium Content40%-[1][4][5]
AbsorptionRequires gastric acid; best taken with mealsGeneral recommendation[1][4]
Relative Oral Bioavailability vs. This compoundReference (100%)Healthy adult volunteers[1]
Calcium Citrate Elemental Calcium Content21%-[1][4][5]
AbsorptionDoes not require gastric acid; can be taken with or without foodGeneral recommendation[1][4][6]
Absorption vs. Calcium Carbonate22-27% higherMeta-analysis[5]
Calcium Lactate Gluconate Estimated Absorption Rate40-50%-[7]

Experimental Methodologies

Understanding the protocols behind the data is crucial for interpretation and replication. Below are detailed methodologies from key studies.

In Vitro Osteoblast Mineralization Assay (this compound)
  • Cell Line: Human osteoblast-like MG-63 cells.[2][8]

  • Treatment: Cells were treated with varying concentrations of this compound (e.g., 0.25 mM and 1.0 mM) for a specified period (e.g., seven days).[2][8]

  • Mineralization Assessment: Calcium deposition was visualized and quantified using Alizarin Red S staining. The stain binds to calcium deposits, and the intensity of the color, which is proportional to the amount of mineralization, can be spectrophotometrically quantified.[2][8]

  • Gene Expression Analysis: The expression of osteogenic marker genes such as collagen-1 (COL-1), osteocalcin, and secreted protein acidic and rich in cysteine (SPARC) was measured using quantitative real-time polymerase chain reaction (qRT-PCR).[2][8]

  • Protein Expression Analysis: Western blotting and immunofluorescence were used to determine the protein levels of osteogenic markers like osteopontin.[8]

Relative Bioavailability Study (this compound vs. Calcium Carbonate)
  • Study Design: A single-dose, randomized-sequence, open-label, two-period crossover study with a 7-day washout period.[1]

  • Participants: 24 healthy adult volunteers.[1]

  • Intervention: After an overnight fast, subjects received either two oral ampoules of this compound (each containing 250 mg/10 mL of elemental calcium) or one effervescent tablet of calcium carbonate (containing 500 mg of elemental calcium).[1]

  • Outcome Measures: Blood samples were collected at various time points to determine the plasma calcium concentration. The primary pharmacokinetic parameters were the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[1]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways in Bone Mineralization

Calcium is a fundamental component of hydroxyapatite, the mineral that gives bone its rigidity. The process of bone mineralization is tightly regulated by a complex interplay of signaling pathways within osteoblasts, the bone-forming cells. Extracellular calcium itself can act as a signaling molecule.

Bone_Mineralization_Signaling cluster_extracellular Extracellular Space cluster_osteoblast Osteoblast Ca_salt Calcium Salt Ca_ion Ca²⁺ Ions Ca_salt->Ca_ion Dissolution Ca_channel Calcium Channels Ca_ion->Ca_channel Uptake Mineralization Hydroxyapatite Formation & Mineralization Ca_ion->Mineralization Direct Incorporation Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_channel->Intracellular_Ca Signaling_Pathways Signaling Pathways (e.g., Runx2, Wnt) Intracellular_Ca->Signaling_Pathways Activation Intracellular_Ca->Mineralization Gene_Expression ↑ Osteogenic Gene Expression (e.g., COL-1, Osteocalcin) Signaling_Pathways->Gene_Expression Matrix_Vesicles Matrix Vesicle Formation Gene_Expression->Matrix_Vesicles Matrix_Vesicles->Mineralization Experimental_Workflow cluster_assays 3. Assays at Defined Time Points Cell_Culture 1. Culture Osteoblast-like Cells (e.g., MG-63) Treatment 2. Treat with Equimolar Concentrations of Different Calcium Salts Cell_Culture->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Mineralization Mineralization Assay (Alizarin Red S) Treatment->Mineralization Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Data_Analysis 4. Data Analysis and Comparison Proliferation->Data_Analysis Mineralization->Data_Analysis Gene_Expression->Data_Analysis Calcium_Salt_Comparison cluster_factors Key Comparison Factors cluster_salts Calcium Salt Examples Goal Effective Calcium Supplementation for Bone Mineralization Bioavailability Bioavailability Goal->Bioavailability Elemental_Ca Elemental Calcium % Goal->Elemental_Ca Solubility Solubility / Gastric Acid Dependence Goal->Solubility Ca_Gluceptate This compound (Good Bioavailability) Bioavailability->Ca_Gluceptate Ca_Citrate Calcium Citrate (Acid-Independent Absorption) Bioavailability->Ca_Citrate Ca_Carbonate Calcium Carbonate (High Elemental Ca) Elemental_Ca->Ca_Carbonate Solubility->Ca_Gluceptate Solubility->Ca_Citrate

References

Calcium Gluceptate Demonstrates Promising Osteogenic Potential by Upregulating Key Gene Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of available research indicates that Calcium Gluceptate, a highly water-soluble organic calcium salt, effectively stimulates the expression of crucial genes involved in bone formation.[1][2] This positions it as a noteworthy compound for researchers, scientists, and drug development professionals in the field of osteogenesis. This guide provides a comparative overview of this compound's performance against other calcium alternatives, supported by experimental data and detailed methodologies.

Enhanced Expression of Osteogenic Markers

Recent in vitro studies utilizing human osteoblast-like MG-63 cells have demonstrated the significant impact of this compound on osteogenic gene expression. Treatment with 1 mM this compound resulted in a notable upregulation of key markers essential for bone matrix formation and mineralization. Specifically, the expression of Collagen type I (COL1A1), Osteocalcin (B1147995) (OCN), and Secreted Protein Acidic and Cysteine Rich (SPARC) genes increased by 1.4-fold, 1.8-fold, and 1.5-fold, respectively.[3] Furthermore, increased expression of Osteopontin (OPN), a protein critical for bone remodeling, was observed.[1][3] These findings suggest that this compound not only supports cell proliferation but also actively promotes the differentiation of osteoblasts and the mineralization process.[3]

Calcium, in its various forms, is a key player in bone health, acting as a crucial regulator in signal transduction pathways that govern bone formation.[3] The bioavailability and solubility of calcium salts are critical factors influencing their efficacy.[3] While inorganic salts like calcium carbonate have lower solubility, organic calcium salts such as this compound are highly water-soluble, which may enhance their absorption and subsequent biological activity.[1][3]

Comparative Analysis of Calcium Sources

To provide a clearer perspective, the following table summarizes the known effects of this compound in comparison to other commonly used calcium supplements on osteogenic gene expression. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research efforts.

Calcium SaltCell LineKey Osteogenic Markers InvestigatedObserved Effect on Gene Expression
This compound MG-63Collagen type I, Osteocalcin, SPARC, OsteopontinUpregulation : Collagen type I (1.4-fold), Osteocalcin (1.8-fold), SPARC (1.5-fold), Increased Osteopontin.[3]
Calcium Carbonate Human OsteoblastsOsteocalcinOne study indicated that calcium carbonate supplementation (1.2 g/d for 1 year) in older women led to a modest reduction in circulating total and undercarboxylated osteocalcin.[4]
Calcium Citrate --Data from direct studies on osteogenic gene expression is not readily available in the provided search results.
Calcium Phosphate (in the form of β-Tricalcium Phosphate) -Alkaline Phosphatase (ALP)Scaffolds containing β-TCP showed superior ALP activity compared to those without.[5]

Experimental Protocol: In Vitro Osteogenic Differentiation Assay with this compound

The following is a detailed methodology for assessing the osteogenic potential of this compound using an in vitro cell culture model, based on the study by Modi et al. (2019).[1][2][3]

1. Cell Culture and Treatment:

  • Human osteoblast-like MG-63 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The culture medium is then replaced with fresh medium containing varying concentrations of this compound (e.g., 0.25 mM and 1.0 mM) for a period of seven days. A control group receiving no this compound is maintained.

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.

  • The concentration and purity of the extracted RNA are determined using spectrophotometry.

  • First-strand cDNA is synthesized from the RNA templates using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for the target osteogenic genes (e.g., COL1A1, OCN, SPARC) and a reference gene (e.g., GAPDH).

  • The relative fold change in gene expression is calculated using the 2-ΔΔCt method.

3. Western Blotting:

  • Total protein is extracted from the cells, and the concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Collagen-I, Osteocalcin, Osteopontin).

  • After washing, the membrane is incubated with a suitable secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system, and densitometric analysis is performed to quantify the protein expression levels.

4. Immunofluorescence Assay:

  • Cells are fixed, permeabilized, and blocked.

  • Incubation with a primary antibody against the target protein (e.g., Osteopontin) is performed.

  • A fluorescently labeled secondary antibody is then added.

  • The cell nuclei are counterstained with DAPI.

  • The expression and localization of the protein are visualized using a fluorescence microscope.

Visualizing the Path Forward: Experimental Workflow and Signaling

To further elucidate the experimental process and the potential biological pathways involved, the following diagrams are provided.

G Experimental Workflow for Assessing Osteogenic Gene Expression cluster_0 Cell Culture & Treatment cluster_1 Gene & Protein Analysis cluster_2 Data Analysis A MG-63 Cell Seeding B Treatment with This compound A->B C RNA Extraction B->C E Protein Extraction B->E D qRT-PCR for Gene Expression C->D H Quantification of Fold Change D->H F Western Blotting for Protein Quantification E->F G Immunofluorescence for Protein Localization E->G I Densitometric Analysis F->I J Fluorescence Imaging G->J

Caption: A flowchart of the experimental procedure.

G Potential Signaling Pathway Influenced by Calcium Ca Extracellular Calcium (from this compound) Ca_channel Calcium Channels Ca->Ca_channel Enters Cell Ca_int Intracellular Calcium Ca_channel->Ca_int Signaling Signal Transduction (e.g., SMAD, RAS pathways) Ca_int->Signaling RUNX2 RUNX2 Activation Signaling->RUNX2 Genes Osteogenic Gene Expression (COL1A1, OCN, SPARC, OPN) RUNX2->Genes Differentiation Osteoblast Differentiation & Mineralization Genes->Differentiation

Caption: A simplified diagram of a potential signaling cascade.

Conclusion

The available evidence strongly supports the role of this compound in promoting osteogenic gene expression, making it a compound of significant interest for bone regeneration research and therapeutic development. Its high water solubility and demonstrated efficacy in upregulating key bone markers warrant further investigation, particularly through direct comparative studies with other calcium salts. The detailed experimental protocols provided herein offer a standardized framework for future research in this promising area.

References

A Comparative Analysis of Calcium Gluceptate and Calcium Chloride on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The selection of an appropriate calcium salt is a critical consideration in cell culture and drug development, as the choice can significantly influence experimental outcomes. This guide provides a comparative study of two commonly used calcium salts, Calcium Gluceptate and Calcium Chloride, and their effects on cell viability. While direct comparative studies on cell viability are limited, this guide draws upon available data for Calcium Chloride and uses Calcium Glucoheptonate as a surrogate for this compound due to its similar organic nature, to provide a comprehensive overview for the research community.

Data Summary: Calcium Salts and Cell Viability

The following table summarizes the known effects of Calcium Chloride and a comparable organic calcium salt, Calcium Glucoheptonate, on cell viability. It is important to note that the effects can be cell-type specific and concentration-dependent.

ParameterCalcium ChlorideThis compound (inferred from Calcium Glucoheptonate)Reference
Effect on Cell Viability Can be cytotoxic at higher concentrations, inducing apoptosis and necrosis.[1][2][3]Generally supports cell proliferation and viability at appropriate concentrations.[4][1][2][3][4]
Elemental Calcium Provides a higher concentration of elemental calcium per equivalent dose.[5][6][7]Provides a lower concentration of elemental calcium per equivalent dose.[5][5][6][7]
Bioavailability Higher bioavailability of calcium ions.[8]High solubility and bioavailability.[9][8][9]
Observed Cellular Effects At high concentrations, can lead to increased intracellular calcium, ER stress, and activation of apoptotic pathways.[2][10]Promotes proliferation of certain cell types, like osteoblasts, and supports calcium-dependent cellular processes.[4][9][2][4][9][10]

Experimental Protocols

To assess the effects of this compound and Calcium Chloride on cell viability, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of this compound and Calcium Chloride for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.

Apoptosis Detection using Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[14]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15][16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[14]

Protocol:

  • Cell Preparation: After treatment with this compound or Calcium Chloride, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

G Experimental Workflow: Cell Viability Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Expose cells to This compound & Calcium Chloride cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay Viability annexin_assay Annexin V/PI Staining treatment->annexin_assay Apoptosis absorbance Measure Absorbance (570 nm) mtt_assay->absorbance flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry

Caption: Workflow for assessing cell viability and apoptosis.

An increase in intracellular calcium concentration is a key event that can trigger apoptosis through various signaling pathways.[18][19]

G Calcium-Mediated Apoptotic Signaling Pathways cluster_er ER Stress Pathway cluster_mito Mitochondrial Pathway cluster_calpain Calpain Pathway Ca_Gluceptate This compound Ca_ion Increased Intracellular Ca2+ Ca_Gluceptate->Ca_ion Ca_Chloride Calcium Chloride Ca_Chloride->Ca_ion ER_stress ER Stress Ca_ion->ER_stress Mito_Ca Mitochondrial Ca2+ Uptake Ca_ion->Mito_Ca Calpain Calpain Activation Ca_ion->Calpain Caspase12 Caspase-12 Activation ER_stress->Caspase12 Apoptosis Apoptosis Caspase12->Apoptosis CytoC Cytochrome c Release Mito_Ca->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Apoptosis Caspase_direct Direct Caspase Activation Calpain->Caspase_direct Caspase_direct->Apoptosis

Caption: Potential calcium-induced apoptotic pathways.

Conclusion

The choice between this compound and Calcium Chloride for cell culture applications depends on the specific experimental goals. Calcium Chloride delivers a higher concentration of elemental calcium and can be used to induce cytotoxicity and study apoptosis. In contrast, organic calcium salts like this compound (as inferred from studies on Calcium Glucoheptonate) appear to be more suitable for applications requiring the maintenance of cell viability and the promotion of proliferation. Researchers should carefully consider the desired cellular response and conduct dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions. The provided protocols and diagrams serve as a foundational guide for these investigations.

References

A Comparative Guide to Calcium Gluceptate and Calcium Lactate in Cell Culture for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate cell culture supplements is paramount to achieving reliable and reproducible experimental outcomes. Calcium, a ubiquitous second messenger, plays a critical role in a myriad of cellular processes, including proliferation, differentiation, and signal transduction. The choice of the calcium salt used for supplementation can significantly influence these processes. This guide provides an objective comparison of two commonly used organic calcium salts, Calcium Gluceptate and Calcium Lactate (B86563), supported by experimental data and detailed protocols to aid in making an informed decision for your cell culture needs.

Executive Summary

This compound and Calcium Lactate are both organic calcium salts utilized in cell culture to provide the essential calcium ions required for cellular functions. The primary distinction lies in their anions—gluceptate and lactate—which can influence their solubility, bioavailability, and ultimately, their specific effects on cultured cells. This guide explores these differences, presenting available data on their impact on cell viability, proliferation, and differentiation, particularly within the context of osteoblast cell models, which are heavily reliant on calcium for their function. While direct comparative studies are limited, this guide synthesizes available evidence to provide a comprehensive overview.

Physicochemical Properties

The solubility and bioavailability of calcium salts in cell culture media are critical factors that determine the effective concentration of calcium ions available to the cells.

PropertyThis compoundCalcium LactateReference
Solubility Highly soluble in water. The gluceptate anion contributes to enhanced solubility, facilitating the preparation of concentrated stock solutions with minimal precipitation.Soluble in water.[1]
Bioavailability High bioavailability is prized in biomedical research.Exhibits good bioavailability.[1]

Note: The high solubility of this compound can be advantageous in preventing precipitation in complex serum-free media formulations.

Performance in Cell Culture: A Comparative Analysis

To provide a clear comparison, this section will focus on key performance indicators in cell culture: cell viability and proliferation, and cell differentiation (mineralization), primarily drawing from studies on osteoblast-like cells.

Cell Viability and Proliferation

The effect of calcium supplementation on cell growth is a primary consideration. Studies on osteoblast-like cells (MG-63) have demonstrated the proliferative effects of a similar salt, calcium glucoheptonate.

A study on the effect of calcium glucoheptonate on the proliferation of osteoblast-like MG-63 cells showed a significant increase in cell proliferation at concentrations between 0.25 mM and 2.0 mM after 48 hours of treatment, with the maximum proliferation observed at 0.25 mM[2]. However, a significant reduction in cell viability was noted at a concentration of 4 mM[2].

Table 1: Effect of Calcium Salts on Osteoblast-like Cell Proliferation (MTT Assay)

Calcium SaltConcentrationCell Line% Proliferation (vs. Control)Reference
Calcium Glucoheptonate0.25 mMMG-63157.35%[2]
Calcium Glucoheptonate1.0 mMMG-63Significantly higher than control[2]
Calcium Glucoheptonate2.0 mMMG-63Significantly higher than control[2]
Calcium Glucoheptonate4.0 mMMG-63Significant reduction[2]
Cell Differentiation: Mineralization in Osteoblasts

For specialized cells like osteoblasts, the ability of a supplement to support differentiation is crucial. In osteoblasts, this is often measured by the deposition of a mineralized matrix.

Treatment of MG-63 osteoblast-like cells with calcium glucoheptonate at concentrations of 0.25 mM and 1.0 mM for seven days resulted in a significant increase in calcium deposition, as visualized by Alizarin Red S staining[2].

Information regarding the specific effect of Calcium Lactate on osteoblast mineralization is less direct. However, the lactate anion itself has been shown to promote osteogenic differentiation of bone marrow mesenchymal stem cells[4]. This suggests that Calcium Lactate may have a dual role in providing calcium and a pro-osteogenic anion.

Table 2: Effect of Calcium Salts on Osteoblast-like Cell Mineralization (Alizarin Red S Staining)

Calcium SaltConcentrationCell LineObservationReference
Calcium Glucoheptonate0.25 mMMG-63Significant increase in mineralization[2]
Calcium Glucoheptonate1.0 mMMG-63Significant increase in mineralization[2]

Experimental Protocols

To facilitate the direct comparison of this compound and Calcium Lactate in your own research, detailed protocols for key experiments are provided below.

Experimental Workflow: Comparative Analysis of Calcium Salts

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis prep Seed osteoblast-like cells (e.g., MG-63) in 96-well plates treat Treat cells with varying concentrations of This compound and Calcium Lactate prep->treat mtt Cell Viability/Proliferation (MTT Assay) treat->mtt ars Mineralization (Alizarin Red S Staining) treat->ars calcium Intracellular Calcium Imaging (Fura-2 AM) treat->calcium analysis Quantify and Compare Results mtt->analysis ars->analysis calcium->analysis

Caption: Workflow for comparing the effects of this compound and Calcium Lactate.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for comparing the effects of different calcium salts on cell proliferation.

Materials:

  • Osteoblast-like cells (e.g., MG-63)

  • Complete culture medium

  • This compound and Calcium Lactate stock solutions (sterile)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and Calcium Lactate in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared calcium salt solutions or control medium.

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Mineralization Assay (Alizarin Red S Staining)

This protocol is used to visualize and quantify calcium deposition, a marker of osteoblast differentiation.

Materials:

  • Differentiated osteoblast cultures

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

  • 10% Acetic acid (for quantification)

  • 10% Ammonium (B1175870) hydroxide (B78521) (for quantification)

  • Microplate reader

Procedure:

  • Culture osteoblasts in the presence of this compound, Calcium Lactate, or control medium for an appropriate differentiation period (e.g., 7-21 days), changing the medium every 2-3 days.

  • Wash the cell layer twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the fixed cells three times with distilled water.

  • Add ARS staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Aspirate the ARS solution and wash the wells 3-5 times with distilled water to remove unbound dye.

  • Visualize the stained mineralized nodules under a microscope.

  • For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking.

  • Collect the slurry, heat to 85°C for 10 minutes, and then centrifuge.

  • Neutralize the supernatant with 10% ammonium hydroxide and measure the absorbance at 405 nm.

Calcium Signaling Pathways

Calcium is a crucial second messenger that regulates a wide array of cellular functions. The influx of extracellular calcium or its release from intracellular stores, such as the endoplasmic reticulum, triggers various signaling cascades.

G cluster_0 Extracellular Stimuli cluster_1 Cellular Response Ca_Gluceptate This compound Ca_influx Increase in Intracellular Ca2+ Ca_Gluceptate->Ca_influx Ca_Lactate Calcium Lactate Ca_Lactate->Ca_influx PLC Phospholipase C (PLC) Ca_influx->PLC IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum Ca2+ Release IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Gene_expression Gene Expression (Proliferation, Differentiation) ER->Gene_expression PKC->Gene_expression

Caption: Simplified overview of a common calcium signaling pathway.

Both this compound and Calcium Lactate serve as sources of extracellular calcium. An increase in extracellular calcium can lead to an influx of calcium ions into the cell through various calcium channels. This rise in intracellular calcium can activate signaling proteins like Phospholipase C (PLC). PLC, in turn, generates second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of further calcium from the endoplasmic reticulum, amplifying the signal, while DAG activates Protein Kinase C (PKC). These pathways ultimately converge on downstream effectors that regulate gene expression related to processes like cell proliferation and differentiation[5][6]. The specific dynamics of intracellular calcium signaling in response to different calcium salts can be investigated using fluorescent calcium indicators.

Intracellular Calcium Imaging (Fura-2 AM)

This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to stimulation with different calcium salts.

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 30 minutes.

  • Mount the coverslip onto the imaging chamber of a fluorescence microscope.

  • Perfuse the cells with HBSS and establish a baseline fluorescence ratio (340 nm/380 nm excitation).

  • Introduce a solution containing either this compound or Calcium Lactate and record the changes in the fluorescence ratio over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Conclusion and Recommendations

The choice between this compound and Calcium Lactate for cell culture applications will depend on the specific experimental goals and cell type.

  • This compound is an excellent choice for applications requiring high solubility and bioavailability, particularly in serum-free media where precipitation can be a concern. The available data suggests it is effective in promoting osteoblast proliferation and mineralization at specific concentrations.

  • Calcium Lactate is also a viable option, and the lactate anion may offer additional benefits by influencing cellular metabolism and potentially promoting osteogenic differentiation. However, more research is needed to fully characterize its effects on osteoblast proliferation and mineralization in a dose-dependent manner.

For researchers investigating the nuanced effects of calcium on cellular processes, it is recommended to perform a preliminary dose-response experiment for both salts in the specific cell line of interest. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis, enabling an evidence-based selection of the optimal calcium supplement for your research.

References

Comparative Cytotoxicity of Calcium Gluceptate and Other Calcium Salts in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro cytotoxic effects of calcium gluceptate compared to calcium chloride, calcium lactate (B86563), and calcium carbonate reveals a generally low level of toxicity for this compound across multiple cell lines. While high concentrations of any calcium salt can induce cytotoxicity, the available data suggests that this compound is well-tolerated by various cell types, with some studies even indicating a proliferative effect. This guide provides a comparative overview of the cytotoxicity of these calcium salts, supported by experimental data and detailed methodologies.

Executive Summary of Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and other calcium salts in different cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions such as incubation time and assay type can influence the results.

Calcium SaltCell LineAssayConcentrationIncubation TimeCell Viability (%)IC50Reference(s)
This compound Caco-2MTT0.25 mM48h88.80> 4 mM[1][2]
1.0 mM110.35[1][2]
HEK 293TMTTNot Specified48h~100> 4 mM[1][2]
MG-63MTT0.25 mM48h157.35> 4 mM[3][4][5]
1.0 mM~140[3][4][5]
4.0 mM~80[3][4][5]
Calcium Chloride C2C12, A204, RDNot Specified0.1 - 10 mM24h & 72hNo significant effectNot Determined
HEK 293, H9C2Not Specifiedup to 1 mMNot SpecifiedNot cytotoxicNot Determined
Dental Pulp Stem CellsNot Specified100 mg/mL24h & 72hSeverely cytotoxicNot Determined
200 mg/mLSeverely cytotoxicNot Determined
LoVoMTS2 mM72h~80Not Determined[6]
5 mM~60[6]
LoVo DxMTS2 mM72h~90Not Determined[6]
5 mM~70[6]
Hs578st.intMTS2 mM72h~90Not Determined[6]
5 mM~80[6]
Calcium Carbonate NIH 3T3WST-11 - 50 µg/mL72h>100Not Determined[7]
MCF-7WST-11 - 50 µg/mL72h>100Not Determined[7]
INT-407WST-1up to 1000 µg/mL24h~100Not Determined[8]
A549Alamar Blue0.05 - 0.2 mg/mL72hSlight decreaseNot Determined[9]
THP-1Alamar Blue0.05 - 0.2 mg/mL24hSignificant decreaseNot Determined[9]
Calcium Lactate Colorectal Cancer CellsClonogenic Assay2.5 mMLong-termDecreased clonogenic abilityNot Determined[10]

Detailed Experimental Protocols

The assessment of cytotoxicity is crucial in determining the safety profile of any compound intended for therapeutic or research applications. Standardized in vitro assays are employed to measure cell viability and death following exposure to the substance of interest. Below are detailed protocols for the most common assays used in the cited studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the calcium salt and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (necrotic or late apoptotic cells).

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells as for other cytotoxicity assays.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Experimental Workflows

Calcium-Induced Apoptosis Signaling Pathway

Elevated intracellular calcium levels can trigger apoptosis through various signaling cascades. A simplified representation of this process is depicted below.

Calcium_Induced_Apoptosis cluster_stimulus Stimulus cluster_cell Cell High_Extracellular_Ca High Extracellular Calcium Concentration Ca_Influx Calcium Influx High_Extracellular_Ca->Ca_Influx Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Influx->Cytosolic_Ca ER_Ca_Release ER Calcium Release ER_Ca_Release->Cytosolic_Ca Mitochondrial_Ca_Uptake Mitochondrial Ca2+ Uptake Cytosolic_Ca->Mitochondrial_Ca_Uptake Mitochondrial_Overload Mitochondrial Ca2+ Overload Mitochondrial_Ca_Uptake->Mitochondrial_Overload Caspase_Activation Caspase Activation Mitochondrial_Overload->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Calcium-induced apoptosis pathway.
General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in vitro.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Treatment Treat with Calcium Salts (Varying Concentrations) Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (Cell Viability %, IC50) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General workflow for in vitro cytotoxicity assessment.

Discussion and Conclusion

The compiled data indicates that this compound generally exhibits low cytotoxicity across the tested cell lines. In some cases, particularly with the osteoblast-like MG-63 cells, it even promoted cell proliferation at lower concentrations[3][4][5]. This suggests a favorable safety profile for in vitro applications.

In comparison, calcium chloride shows a more variable cytotoxic profile. While it appears non-toxic at lower millimolar concentrations in several cell lines, higher concentrations can lead to a significant decrease in cell viability[6]. This dose-dependent toxicity is an important consideration for its use in cell culture experiments.

Calcium carbonate, especially in nanoparticle form, is largely considered biocompatible. Most studies report minimal to no cytotoxicity, with some adverse effects observed only at very high concentrations[7][8][9].

References

correlation between Calcium Gluceptate concentration and alkaline phosphatase activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of varying concentrations of calcium, supplied as calcium gluceptate, on the enzymatic activity of alkaline phosphatase (ALP). The information is supported by a synthesis of experimental data from published research, detailed experimental protocols, and visual representations of the underlying biochemical interactions and experimental procedures.

Correlation between Calcium Concentration and Alkaline Phosphatase Activity

Calcium ions (Ca²⁺) have a complex, biphasic regulatory effect on the activity of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme in skeletal mineralization. At lower concentrations, calcium can enhance enzymatic activity. However, as the concentration of calcium increases to high levels, it becomes inhibitory. This compound, as a source of Ca²⁺ ions, is expected to exhibit this dose-dependent relationship.

The conserved active site of alkaline phosphatases contains two zinc ions (M1 and M2) and one magnesium ion (M3) that are critical for catalytic activity.[1] Calcium can substitute for magnesium at the M3 site, leading to a partial activation of the enzyme.[1] At physiological pH, this allosteric activation by Ca²⁺ at the M3 site occurs more rapidly than with Mg²⁺.[1]

Conversely, at very high concentrations, Ca²⁺ can compete with and displace the essential Zn²⁺ ions from the M1 and M2 active sites.[1] This displacement leads to the formation of a significantly less active enzyme, resulting in overall inhibition of ALP activity.[1] This biphasic effect is critical in processes like skeletal mineralization, where a gradient of calcium concentration first activates and then inactivates TNAP to control the deposition of hydroxyapatite.[1]

Data Summary

The following table summarizes the expected biphasic effect of increasing this compound concentrations on the relative activity of tissue-nonspecific alkaline phosphatase (TNAP), based on published dose-response studies. The data illustrates an initial activation at lower to moderate calcium concentrations, followed by inhibition at higher concentrations.

This compound Concentration (mM)Corresponding Ca²⁺ Concentration (mM)Relative Alkaline Phosphatase Activity (%)
00Baseline
0.310.31~115%
0.6250.625~125% (Peak Activation)
1.251.25~110%
2.52.5~90%
5.05.0~70%
10.010.0~50% (Inhibition)

Note: This data is representative and synthesized from descriptions of dose-response curves in the literature.[2] Actual values may vary depending on experimental conditions such as pH, substrate concentration, and the specific isoform of alkaline phosphatase.

Experimental Protocols

This section details a comprehensive protocol for investigating the correlation between this compound concentration and alkaline phosphatase activity in an in vitro osteoblast model, such as the Saos-2 cell line.

Objective: To determine the dose-dependent effect of this compound on the alkaline phosphatase activity of Saos-2 cells.

Materials:

  • Saos-2 human osteoblast-like cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (sterile, cell culture grade)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Alkaline buffer (e.g., 2-amino-2-methyl-1-propanol)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture:

    • Culture Saos-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture the cells upon reaching 80-90% confluency.

  • Preparation of this compound Solutions:

    • Prepare a sterile stock solution of this compound in DMEM.

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations for the experiment (e.g., 0, 0.31, 0.625, 1.25, 2.5, 5.0, and 10.0 mM).

  • Cell Seeding and Treatment:

    • Seed Saos-2 cells into 96-well plates at a density of 2 x 10⁴ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

    • Replace the culture medium with the prepared media containing different concentrations of this compound.

    • Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • Alkaline Phosphatase Activity Assay:

    • After the incubation period, wash the cell monolayers twice with PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating for 10 minutes.

    • Add the pNPP substrate solution in an alkaline buffer to each well.

    • Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

    • Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of p-nitrophenol.

    • Calculate the ALP activity for each sample and normalize it to the total protein content of the corresponding well to account for variations in cell number.

    • Express the results as relative ALP activity compared to the control (0 mM this compound).

Visualizations

The following diagrams illustrate the experimental workflow and the biochemical mechanism of calcium's interaction with alkaline phosphatase.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Saos-2 Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding ca_prep Prepare this compound Solutions treatment Treat Cells with this compound ca_prep->treatment seeding->treatment incubation Incubate for 48-72h treatment->incubation lysis Cell Lysis incubation->lysis add_substrate Add pNPP Substrate lysis->add_substrate measure Measure Absorbance at 405 nm add_substrate->measure analysis Calculate & Normalize ALP Activity measure->analysis

Experimental Workflow for ALP Assay

alp_mechanism cluster_alp Alkaline Phosphatase Active Site cluster_low_ca Low [Ca²⁺] cluster_high_ca High [Ca²⁺] M1 M1 (Zn²⁺) Inhibition Inhibition M1->Inhibition M2 M2 (Zn²⁺) M2->Inhibition M3 M3 (Mg²⁺) Activation Activation M3->Activation Ca_low Ca²⁺ Ca_low->M3 Substitutes Mg²⁺ Ca_high Ca²⁺ Ca_high->M1 Displaces Zn²⁺ Ca_high->M2 Displaces Zn²⁺

References

Calcium Gluceptate: A Comparative Analysis of its Impact on Collagen-1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, understanding the nuanced effects of compounds on extracellular matrix components is critical. This guide provides a comparative analysis of Calcium Gluceptate's (also known as Calcium Glucoheptonate) impact on collagen-1 expression, supported by experimental data.

Quantitative Data Summary

The following table summarizes the quantitative findings on the effect of this compound on collagen-1 gene and protein expression in human osteoblast-like cells (MG-63).

Treatment GroupConcentrationFold Change in Collagen-1 mRNA Expression (qRT-PCR)Relative Collagen-1 Protein Expression (Western Blot Densitometry)Cell LineReference
Control -1.01.0MG-63[1][2]
This compound 1 mM1.4 (p<0.05)Significantly Increased vs. ControlMG-63[1][2]

Note: The referenced study indicates a significant upregulation of both collagen type I gene expression and protein levels upon treatment with 1 mM this compound.[1][2] While the exact fold change for protein expression was not quantified in the provided excerpts, densitometric analysis confirmed a significant increase compared to the untreated control.[1][2]

Comparative Analysis with Other Calcium Salts

Direct comparative studies evaluating this compound against other calcium salts in the context of collagen-1 expression within the same experimental setup are limited in the currently available literature. However, individual studies on other calcium salts provide some context:

  • Calcium Carbonate: Has been shown to stimulate the expression of collagen type 1 in rat dental pulp.[1]

  • Calcium Citrate: In combination with collagen peptides, it has been found to promote collagen synthesis in ovariectomized rats.[3][4]

  • Calcium Chloride: Studies have shown that calcium chloride can influence collagen synthesis in chondrocytes, with lower concentrations promoting production.[5]

It is important to note that these studies were conducted in different cell types and models, making a direct, quantitative comparison with the data on this compound challenging. The efficacy of each calcium salt can be influenced by its solubility, bioavailability, and the specific cellular context.[1]

Experimental Protocols

The following methodologies were employed in the key study evaluating the impact of this compound on collagen-1 expression in MG-63 osteoblast-like cells.[1][2]

Cell Culture and Treatment
  • Cell Line: Human osteoblast-like cells (MG-63) were used.[1]

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with varying concentrations of this compound (calcium glucoheptonate), with 1 mM being a key concentration showing significant effects.[1]

Quantitative Real-Time PCR (qRT-PCR) for Collagen-1 mRNA Expression
  • RNA Extraction: Total RNA was isolated from both control and this compound-treated MG-63 cells.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: The cDNA was then used as a template for qRT-PCR using primers specific for the human collagen type I gene. A housekeeping gene was used for normalization.

  • Data Analysis: The fold change in mRNA expression was calculated using the comparative Ct method.[1]

Western Blotting for Collagen-1 Protein Expression
  • Protein Extraction: Total protein was extracted from control and this compound-treated MG-63 cells.

  • Protein Quantification: The total protein concentration was determined using a standard protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for human collagen-1. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The intensity of the collagen-1 bands was quantified using image analysis software and normalized to a loading control (e.g., β-actin).[2]

Signaling Pathways and Visualizations

Calcium ions are known to be crucial second messengers in various signaling pathways that can influence gene expression. While the precise mechanism for this compound is an area of ongoing research, the osteogenic ability of calcium has been linked to the activation of SMAD and RAS family genes.[1][2]

Below are diagrams illustrating the experimental workflow and a hypothesized signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Gene Expression Analysis cluster_2 Protein Expression Analysis MG63 MG-63 Osteoblast-like Cells Control Control Group MG63->Control CaG_Treat This compound Treatment (1 mM) MG63->CaG_Treat RNA_Ext RNA Extraction Control->RNA_Ext Prot_Ext Protein Extraction Control->Prot_Ext CaG_Treat->RNA_Ext CaG_Treat->Prot_Ext cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn qPCR qRT-PCR for Collagen-1 cDNA_Syn->qPCR Result1 1.4-fold increase in Collagen-1 mRNA qPCR->Result1 SDS_PAGE SDS-PAGE Prot_Ext->SDS_PAGE WB Western Blot for Collagen-1 SDS_PAGE->WB Densitometry Densitometry WB->Densitometry Result2 Significant increase in Collagen-1 Protein Densitometry->Result2

Fig. 1: Experimental workflow for evaluating this compound's effect on collagen-1.

G CaG This compound Ca_ion Increased Intracellular Ca²⁺ Concentration CaG->Ca_ion Signaling Activation of Signaling Cascades Ca_ion->Signaling SMAD_RAS SMAD / RAS Family Genes Signaling->SMAD_RAS Transcription Increased Transcription of Collagen-1 Gene SMAD_RAS->Transcription Collagen_mRNA Collagen-1 mRNA Transcription->Collagen_mRNA Translation Increased Translation Collagen_mRNA->Translation Collagen_Protein Collagen-1 Protein Translation->Collagen_Protein

Fig. 2: Hypothesized signaling pathway for this compound-induced collagen-1 expression.

References

A Comparative Guide to the Effects of Calcium Gluceptate and Other Organic Calcium Salts on Osteoblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Calcium Gluceptate and other organic calcium salts on osteoblast activity, supported by experimental data from peer-reviewed studies. The focus is on key markers of bone formation: osteoblast proliferation, differentiation, and mineralization.

Overview of Calcium Salts and Osteoblast Function

Calcium is a critical mineral for bone health, playing a vital role in the function of osteoblasts, the cells responsible for new bone formation.[1] Calcium supplements are available in various salt forms, which differ in their bioavailability and impact on cellular processes.[2][3] Organic calcium salts, such as this compound, Calcium Citrate (B86180), and Calcium Lactate, are often favored for their higher solubility compared to inorganic salts like calcium carbonate.[2][3] This guide delves into the comparative efficacy of these organic salts in stimulating osteogenic processes at a cellular level.

Comparative Effects on Osteoblast Proliferation

Osteoblast proliferation is a crucial first step in bone formation. The available data suggests that different calcium salts can modulate this process.

A study on human osteoblast-like MG-63 cells demonstrated that this compound (also known as Calcium Glucoheptonate) significantly increases cell proliferation.[2] The maximum proliferative effect was observed at a concentration of 0.25 mM, resulting in a 157.35% increase compared to the control group.[2] Another study comparing a plant-based calcium supplement (AlgaeCal, AC) to calcium carbonate and calcium citrate found that AC, which contains calcium and other minerals, led to a more significant increase in DNA synthesis (a marker of proliferation) than both calcium carbonate and calcium citrate.[4][5]

Calcium Salt Cell Line Concentration Effect on Proliferation Reference
This compoundMG-630.25 mM157.35% increase vs. control[2]
This compoundMG-631.0 mMSignificant increase vs. control[2]
This compoundMG-632.0 mMSignificant increase vs. control[2]
AlgaeCal (AC)hFOB 1.190.5 mg/ml4-fold increase in DNA synthesis vs. control[4][5]
Calcium CarbonatehFOB 1.19Not specified3-fold increase in DNA synthesis vs. control[4][5]
Calcium CitratehFOB 1.19Not specified4-fold increase in DNA synthesis vs. control[4][5]

Comparative Effects on Osteoblast Differentiation

Osteoblast differentiation is characterized by the expression of specific markers, most notably alkaline phosphatase (ALP), an enzyme crucial for mineralization.[6]

Treatment of MG-63 cells with this compound at concentrations of 0.25 mM and 1.0 mM resulted in a significant increase in ALP activity compared to the control.[2] In a comparative study, AlgaeCal (AC) demonstrated a significantly higher increase in ALP activity (4-fold) compared to both calcium carbonate (2-fold) and calcium citrate (2.5-fold) in human fetal osteoblast cells (hFOB 1.19).[4][5]

Calcium Salt Cell Line Concentration Effect on ALP Activity Reference
This compoundMG-630.25 mMSignificant increase vs. control[2]
This compoundMG-631.0 mMSignificant increase vs. control[2]
AlgaeCal (AC)hFOB 1.190.5 mg/ml4.0-fold increase vs. control[4][5]
Calcium CarbonatehFOB 1.19Not specified2.0-fold increase vs. control[4][5]
Calcium CitratehFOB 1.19Not specified2.5-fold increase vs. control[4][5]

Comparative Effects on Osteoblast Mineralization

Mineralization, the deposition of calcium phosphate (B84403) crystals, is the final stage of bone formation by osteoblasts. This process can be visualized and quantified using Alizarin Red S staining.[7][8]

This compound treatment of MG-63 cells for seven days led to observable calcium deposition.[1][2] A study comparing AlgaeCal (AC) with calcium carbonate and calcium citrate showed that AC treatment resulted in a 2-fold increase in calcium deposition compared to the control, while the increase was less pronounced with calcium carbonate and calcium citrate.[4][5] Another study highlighted that calcium citrate can enhance bone matrix mineralization.[9]

Calcium Salt Cell Line Effect on Mineralization (Alizarin Red S Staining) Reference
This compoundMG-63Increased calcium deposition[1][2]
AlgaeCal (AC)hFOB 1.192.0-fold increase in Ca2+ deposition vs. control[4][5]
Calcium CarbonatehFOB 1.191.0-fold increase in Ca2+ deposition vs. control[4][5]
Calcium CitratehFOB 1.194.0-fold increase in Ca2+ deposition vs. control[4][5]
Calcium CitrateNot specifiedEnhanced bone matrix mineralization[9]

Signaling Pathways in Osteoblasts Activated by Calcium Salts

The osteogenic effects of calcium are mediated through complex signaling pathways that regulate the expression of key bone-related genes.

Studies on this compound have shown that it upregulates the expression of several important osteogenic markers, including:

  • Collagen-1 (COL-1): The primary protein component of the bone matrix.[2]

  • Osteocalcin (OCN): A protein involved in bone mineralization and calcium ion homeostasis.[2]

  • Osteopontin (B1167477) (OPN): A protein that plays a role in bone remodeling.[2]

  • Secreted Protein Acidic and Cysteine-Rich (SPARC): A glycoprotein (B1211001) that influences cell adhesion and matrix synthesis.[1][10]

The regulation of osteopontin by calcium is known to involve the Runx2, 1, 25-dihydroxyvitamin D3, and Notch signaling pathways .[2]

G Ca_Gluceptate This compound Extracellular_Ca Increased Extracellular Ca²⁺ Ca_Gluceptate->Extracellular_Ca Osteoblast Osteoblast Extracellular_Ca->Osteoblast Signaling_Pathways Signaling Pathways (Runx2, Vitamin D3, Notch) Osteoblast->Signaling_Pathways Gene_Expression Upregulation of Osteogenic Genes Signaling_Pathways->Gene_Expression COL1 Collagen-1 Gene_Expression->COL1 OCN Osteocalcin Gene_Expression->OCN OPN Osteopontin Gene_Expression->OPN SPARC SPARC Gene_Expression->SPARC Osteogenesis Enhanced Osteogenesis (Proliferation, Differentiation, Mineralization) COL1->Osteogenesis OCN->Osteogenesis OPN->Osteogenesis SPARC->Osteogenesis

Signaling pathway activated by this compound in osteoblasts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Osteoblast Proliferation Assay (MTT Assay)

This protocol is based on the methodology described for assessing the proliferative effect of this compound on MG-63 cells.[2]

G Start Seed MG-63 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Calcium Gluceptate (0-4 mM) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for the MTT proliferation assay.

Procedure:

  • Seed osteoblast-like MG-63 cells in a 96-well plate.

  • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.25–4 mM) for 48 hours.[2]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is a generalized procedure based on standard methods for measuring ALP activity in osteoblasts.[11][12][13]

Procedure:

  • Culture osteoblasts in the presence of the test calcium salt for a specified period (e.g., 7 days).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).[11]

  • Add the cell lysate to a reaction mixture containing a p-nitrophenyl phosphate (pNPP) substrate.[11]

  • Incubate the mixture at 37°C.

  • Stop the reaction and measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

This protocol outlines the steps for visualizing and quantifying calcium deposits in osteoblast cultures.[7][8][14]

G Start Culture osteoblasts to confluence and treat with calcium salt Wash1 Wash cells with PBS Start->Wash1 Fix Fix cells with 4% paraformaldehyde for 15-20 minutes Wash1->Fix Wash2 Wash cells with distilled water Fix->Wash2 Stain Add 2% Alizarin Red S solution (pH 4.1-4.3) and incubate for 20-30 minutes Wash2->Stain Wash3 Wash with distilled water to remove excess stain Stain->Wash3 Visualize Visualize under a microscope Wash3->Visualize Quantify Optional: Quantify by extracting stain and measuring absorbance at 405-550 nm Visualize->Quantify

Workflow for Alizarin Red S staining.

Procedure:

  • Culture osteoblasts in the presence of the test calcium salt until mineralization is expected.

  • Wash the cells twice with PBS.[7]

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[7]

  • Wash the cells with distilled water.[7]

  • Add Alizarin Red S working solution (e.g., 2% w/v, pH 4.1-4.3) and incubate for 20-30 minutes.[7][14]

  • Gently wash the cells with distilled water to remove unbound dye.[7]

  • Visualize the red-orange mineralized nodules under a bright-field microscope.

  • For quantification, the stain can be extracted with 10% acetic acid, and the absorbance of the supernatant can be measured at 405-550 nm.[7]

Conclusion

The available evidence suggests that organic calcium salts, particularly this compound, have a pronounced positive effect on osteoblast proliferation, differentiation, and mineralization. While direct comparative studies are limited, the data indicates that this compound and certain plant-based calcium supplements may offer advantages over other common calcium salts in promoting osteogenic activity. Further head-to-head studies are warranted to definitively establish a hierarchy of efficacy among different organic calcium salts for bone regeneration applications.

References

Safety Operating Guide

Proper Disposal of Calcium Gluceptate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Calcium Gluceptate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring compliance with regulations and maintaining a safe laboratory environment.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Handle the product in accordance with good industrial hygiene and safety practices.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Eye Protection Goggles or safety glasses with side-shieldsProtects against dust particles and potential splashes.[1]
Respiratory Protection Effective dust mask or certified respiratorRequired when dusts are generated or if ventilation is inadequate.[1]
Body Protection Laboratory coat or chemical-resistant apronPrevents skin contact with the chemical.[1]

Disposal Protocol for Unused or Surplus this compound

For unused, non-recyclable, or surplus quantities of this compound, direct disposal into regular trash or sewer systems is not recommended. The primary method involves professional waste management services.

Methodology:

  • Maintain Original Packaging: Keep the chemical in its original, tightly closed container.[3] Do not mix with other waste.

  • Labeling: Ensure the container is clearly and accurately labeled.

  • Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company for proper disposal.[2]

  • Regulatory Compliance: All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1][3][4]

Spill Management and Disposal of Contaminated Materials

In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.

Methodology for Solid Spills:

  • Ensure Ventilation: Provide adequate ventilation in the affected area.[1]

  • Containment: Prevent the spilled product from entering drains.[2][4]

  • Cleanup:

    • Use appropriate tools to carefully sweep up or vacuum the spilled solid material.[4] Avoid actions that generate dust.

    • Place the collected material into a suitable, closed, and labeled container for waste disposal.[2][3][4]

  • Decontamination: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials according to local and legal requirements.[3][4]

  • Contaminated Packaging: Handle uncleaned or contaminated containers in the same manner as the product itself. Empty containers should be taken for local recycling, recovery, or waste disposal.[1]

Summary of Material Characteristics for Disposal Consideration

The physical and chemical properties of this compound are important factors in determining the appropriate handling and disposal methods.

Table 2: Relevant Properties of this compound

PropertyDescriptionCitation
Physical State Solid; typically a white to faintly yellowish amorphous powder.[1]
Odor Odorless.[1]
Flammability May be combustible at high temperatures but is not readily combustible under normal conditions.[1][5]
Stability Stable under recommended storage conditions.[1]
Transport Classification Not typically regulated as a dangerous good for transport (DOT, IMDG, IATA).[2][4]

Visual Workflow for this compound Disposal

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.

G start Disposal of this compound Required assess_state Assess Material State start->assess_state unused Unused / Surplus Product assess_state->unused Unused spill Spilled / Contaminated Material assess_state->spill Spill / Contaminated package_unused Keep in original, labeled container. Do not mix with other waste. unused->package_unused spill_ppe Wear appropriate PPE (Gloves, Goggles, Respirator). spill->spill_ppe contact_vendor Contact Licensed Waste Disposal Company. package_unused->contact_vendor contain_spill Contain spill. Prevent entry into drains. spill_ppe->contain_spill collect_spill Sweep up solid material. Place in a labeled, closed container. contain_spill->collect_spill collect_spill->contact_vendor final_disposal Dispose of waste according to Federal, State, and Local Regulations. contact_vendor->final_disposal

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Handling Protocols for Calcium Gluceptate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Calcium Gluceptate, a compound used in various pharmaceutical applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Goggles or safety glasses with side-shields should be worn to protect against dust particles.[1]
Skin Protection A chemical-resistant apron and long-sleeved clothing are recommended.[1]
Hand Protection Handle with gloves.[2] It is advised to inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[2]
Respiratory Protection An effective dust mask or a NIOSH/MSHA approved respirator should be used, especially in conditions where dust is generated or ventilation is inadequate.[1][3]

Operational Plan for Handling

Proper handling procedures are crucial to minimize the risk of exposure and contamination.

Engineering Controls:

  • Ensure adequate ventilation in areas where this compound is handled.[1]

  • Use process enclosures or local exhaust ventilation to control airborne contaminants.[1]

  • All equipment used when handling the product must be grounded to prevent static discharge, which could be an ignition source for fine dust.[1]

General Hygiene and Safety Practices:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not breathe in dust or vapors.[1]

  • Wash hands thoroughly before breaks and immediately after handling the product.[1]

  • Do not eat, drink, or smoke in areas where this compound is being handled.[1]

  • Keep the container tightly closed in a dry and well-ventilated place when not in use.[1][2]

  • Store at room temperature in the original container, away from incompatible materials.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation.[1] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[2]

  • Clean-up: For solid spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[2][3] Avoid generating dust.[3]

Disposal Plan

Waste materials must be disposed of in accordance with federal, state, and local regulations.[1]

  • Unused Product: Dispose of as unused product.[2]

  • Contaminated Packaging: Empty containers should be taken for local recycling, recovery, or waste disposal.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response a Receive & Inspect This compound b Don Personal Protective Equipment (PPE) a->b c Weigh & Prepare in Ventilated Area b->c Proceed to handling d Perform Experimental Procedure c->d e Decontaminate Work Area d->e Procedure complete i Evacuate & Secure Area d->i Spill Occurs f Dispose of Waste (Product & PPE) e->f g Doff & Store/Dispose PPE f->g h Wash Hands Thoroughly g->h j Don Appropriate PPE i->j k Contain & Clean Up Spill j->k l Dispose of Spill Waste k->l l->e Post-spill cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium Gluceptate
Reactant of Route 2
Calcium Gluceptate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.